Product packaging for Nekal(Cat. No.:CAS No. 12653-75-7)

Nekal

Cat. No.: B083116
CAS No.: 12653-75-7
M. Wt: 291.4 g/mol
InChI Key: LWEAHXKXKDCSIE-UHFFFAOYSA-M
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Description

Nekal, also known as this compound, is a useful research compound. Its molecular formula is C16H19O3S- and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19O3S- B083116 Nekal CAS No. 12653-75-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

12653-75-7

Molecular Formula

C16H19O3S-

Molecular Weight

291.4 g/mol

IUPAC Name

2,3-di(propan-2-yl)naphthalene-1-sulfonate

InChI

InChI=1S/C16H20O3S/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4/h5-11H,1-4H3,(H,17,18,19)/p-1

InChI Key

LWEAHXKXKDCSIE-UHFFFAOYSA-M

SMILES

CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-]

Canonical SMILES

CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-]

Other CAS No.

12653-75-7

Related CAS

28757-00-8 (parent)
68425-60-5 (ammonium salt)

Synonyms

diisopropylnaphthalenesulfonate
Nekal
nekal A, sodium salt
nekal BA 77
nekal BA 78
nekal BX 78
nekal NB
Nekal, ammonia salt
Nekal, parent

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Nekal Surfactant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nekal, a trade name for sodium butylnaphthalene sulfonate, is an anionic surfactant recognized for its potent wetting and dispersing properties. This technical guide provides an in-depth exploration of its chemical structure, physicochemical characteristics, synthesis, and mechanism of action. While its primary applications lie in the industrial sector, this document also explores its relevance to scientific research, offering detailed experimental protocols and quantitative data to support further investigation and application in fields such as drug delivery and formulation.

Chemical Identity and Structure

This compound is chemically identified as sodium butylnaphthalene sulfonate. The structure features a hydrophobic bicyclic aromatic naphthalene core, further hydrophobized by a butyl group, and a hydrophilic sulfonate group, which imparts its anionic character. This amphiphilic nature is the foundation of its surface-active properties.

The generalized chemical structure of sodium butylnaphthalene sulfonate is depicted below. The precise positioning of the butyl and sulfonate groups on the naphthalene rings can vary depending on the specific isomer, which in turn influences its properties. The most common variant is sodium di-sec-butyl-2-naphthalenesulfonate.

Chemical Formula: C₁₄H₁₅NaO₃S (for mono-butylated) or C₁₈H₂₃NaO₃S (for di-butylated)[1][2]

CAS Number: 25638-17-9[1][2]

Synonyms: this compound BX, this compound NB, Sodium alkylnaphthalene sulfonate[3]

Physicochemical Properties

The efficacy of this compound as a surfactant is defined by its physicochemical properties, which are summarized in the table below. These parameters are crucial for understanding its behavior in various formulations and experimental conditions.

PropertyValueReferences
Appearance Light white to yellowish powder[3]
Solubility Soluble in water[3]
Ionicity Anionic
Molecular Weight 286.32 g/mol (mono-butylated)[4]
Critical Micelle Concentration (CMC) Varies with alkyl chain length and isomerism. For alkylnaphthalene sulfonates, the logarithmic CMC decreases linearly with an increase in the effective carbon atom number.[5][5]
Surface Tension Significantly reduces the surface tension of water.[6]
Stability Stable in acidic and alkaline solutions, and in the presence of hard water.[7][7]

Synthesis

The synthesis of sodium butylnaphthalene sulfonate is typically achieved through a one-step or two-step process involving the alkylation and sulfonation of naphthalene, followed by neutralization.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of sodium butylnaphthalene sulfonate.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Purification Naphthalene Naphthalene Alkylation Alkylation Naphthalene->Alkylation Butanol n-Butanol Butanol->Alkylation SulfuricAcid Sulfuric Acid / Oleum Sulfonation Sulfonation SulfuricAcid->Sulfonation Alkylation->Sulfonation Butylnaphthalene CrudeProduct Crude Butylnaphthalene Sulfonic Acid Sulfonation->CrudeProduct Neutralization Neutralization FinalProduct Sodium Butylnaphthalene Sulfonate (this compound) Neutralization->FinalProduct CrudeProduct->Neutralization NaOH Purification Purification (e.g., Crystallization, Drying) FinalProduct->Purification

General synthesis workflow for this compound.
Detailed Experimental Protocol

The following protocol provides a more detailed procedure for the laboratory-scale synthesis of sodium butylnaphthalene sulfonate.

Materials:

  • Naphthalene

  • n-Butanol

  • Concentrated Sulfuric Acid (98%)

  • Fuming Sulfuric Acid (Oleum)

  • Sodium Hydroxide (NaOH) solution

  • Sodium Hypochlorite (optional, for bleaching)

Procedure:

  • Alkylation and Sulfonation: In a reaction vessel equipped with a stirrer and temperature control, dissolve naphthalene in n-butanol.

  • Slowly add a mixture of concentrated sulfuric acid and fuming sulfuric acid to the naphthalene-butanol solution while maintaining the temperature at approximately 40-45°C.

  • After the addition is complete, the temperature is typically raised to 50-55°C and held for several hours to ensure the completion of both alkylation and sulfonation.[8]

  • Work-up: Allow the reaction mixture to stand and separate into two layers. The lower acidic layer is carefully removed.

  • Neutralization: The upper organic layer, containing the butylnaphthalene sulfonic acid, is neutralized with a sodium hydroxide solution to a pH of 7-8.

  • Purification: The neutralized product can be further purified by bleaching with sodium hypochlorite, followed by filtration, and drying to obtain the final sodium butylnaphthalene sulfonate powder.

Mechanism of Action as a Surfactant

The surface-active properties of this compound are a direct result of its amphiphilic molecular structure. The hydrophobic part (naphthalene and butyl groups) orients itself away from water, while the hydrophilic sulfonate headgroup interacts favorably with water. This behavior leads to a reduction in the surface tension of water and the formation of micelles above the critical micelle concentration (CMC).

Interfacial Action and Micellization

The mechanism of action at an oil-water interface is illustrated in the following diagram.

G cluster_surfactant This compound Surfactant Action Oil Oil Phase Water Water Phase Micelle Micelle formation in water (above CMC) Monomer Individual this compound molecules at the interface Monomer->Oil Hydrophobic tail (Naphthalene + Butyl) Monomer->Water Hydrophilic head (-SO3- Na+)

This compound's action at the oil-water interface.

At concentrations below the CMC, this compound molecules primarily adsorb at the interface between two immiscible phases (e.g., air-water or oil-water), with their hydrophobic tails oriented towards the non-polar phase and their hydrophilic heads in the aqueous phase. This adsorption disrupts the cohesive energy at the surface, thereby lowering the surface tension.

Above the CMC, the bulk aqueous phase becomes saturated with this compound monomers, and they begin to self-assemble into spherical structures called micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer corona, interacting with the surrounding water molecules. This micellization process is crucial for the solubilization of poorly water-soluble substances.

Applications in Research and Drug Development

While this compound's primary applications are industrial, its properties as a wetting agent, dispersant, and emulsifier can be leveraged in various research and development contexts, including:

  • Formulation of Poorly Soluble Compounds: The micellar solubilization capability of this compound can be explored for the formulation of hydrophobic drug candidates for in vitro screening and preliminary studies.

  • Nanoparticle Synthesis: Surfactants are often employed in the synthesis of nanoparticles to control their size, shape, and stability. This compound could potentially be used in the preparation of polymeric or inorganic nanoparticles.

  • In Vitro Assays: As a wetting agent, this compound can be used to improve the dispersion of test compounds in aqueous media for various in vitro biological assays.

It is important to note that for any application in drug development, the toxicological profile of the surfactant must be thoroughly evaluated.

Toxicological and Environmental Considerations

Limited information is publicly available on the detailed toxicology of sodium butylnaphthalene sulfonate. As an anionic surfactant, it may cause skin and eye irritation upon direct contact. Environmental risk assessments should consider its biodegradability and potential aquatic toxicity. Further research is needed to fully characterize its safety profile for pharmaceutical or biomedical applications.

Conclusion

This compound, or sodium butylnaphthalene sulfonate, is a versatile anionic surfactant with well-defined physicochemical properties that make it an effective wetting and dispersing agent. While its historical and current applications are predominantly industrial, a thorough understanding of its chemical structure, synthesis, and mechanism of action, as detailed in this guide, provides a foundation for its potential exploration in scientific research and pharmaceutical development, particularly in the area of formulation science. The provided experimental outlines can serve as a starting point for researchers interested in synthesizing and evaluating this class of surfactants for novel applications.

References

An In-depth Technical Guide to the Properties of Nekal Brand Sodium Dibutyl Naphthalene Sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core properties of Nekal brand sodium dibutyl naphthalene sulfonate, a versatile anionic surfactant. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical characteristics and applications.

Core Physicochemical Properties

Sodium dibutyl naphthalene sulfonate (SDNS) is an anionic surfactant known for its excellent wetting, dispersing, emulsifying, and penetrating properties.[1] Its chemical structure consists of a hydrophobic dibutylnaphthalene core and a hydrophilic sulfonate group, which allows it to reduce surface tension effectively.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound brand sodium dibutyl naphthalene sulfonate, providing a quick reference for its physical and chemical characteristics.

PropertyValueReferences
Chemical Formula C₁₈H₂₃NaO₃S[1][3][4][5]
Molecular Weight Approximately 342-360 g/mol [1][4][5]
Appearance Light brown to off-white powder, tan flakes, or dark brown aqueous solution (30-40% active matter)[1]
Solubility Highly soluble in water; soluble in some organic solvents. Insoluble in nonpolar solvents like ethanol or benzene.[1]
Critical Micelle Concentration (CMC) 0.1–1 g/L[1]
pH (1% aqueous solution) 7.0–10.5[1][6]
Thermal Stability Stable up to 200°C[1]
Stability in Solution Stable in acidic (pH > 2) and alkaline conditions; resistant to hard water.[1][6]

Mechanism of Action: Surfactancy

The primary function of sodium dibutyl naphthalene sulfonate is to act as a surfactant. Its amphiphilic nature allows it to accumulate at interfaces between immiscible phases, such as oil and water, reducing the interfacial tension. This property is fundamental to its applications as a wetting agent, emulsifier, and dispersant.

Surfactant_Mechanism cluster_micelle Micelle Formation (in water) cluster_interface Action at Oil-Water Interface Water Oil_Droplet Oil Surfactant_Head1 Surfactant_Tail1 Surfactant_Head1->Surfactant_Tail1 Surfactant_Head2 Surfactant_Tail2 Surfactant_Head2->Surfactant_Tail2 Surfactant_Head3 Surfactant_Tail3 Surfactant_Head3->Surfactant_Tail3 Surfactant_Head4 Surfactant_Tail4 Surfactant_Head4->Surfactant_Tail4 Interface Water_Phase Aqueous Phase Oil_Phase Oil Phase Surfactant_Molecule Hydrophilic Head Hydrophobic Tail Surfactant_Molecule->Interface Reduces Interfacial Tension

Caption: Conceptual diagram of surfactant action at an oil-water interface and micelle formation.

Experimental Protocols

Detailed methodologies for characterizing the key properties of sodium dibutyl naphthalene sulfonate are outlined below. These protocols are based on established surfactant analysis techniques.

Determination of Critical Micelle Concentration (CMC) by UV-Vis Spectroscopy

This method relies on the change in the absorbance spectrum of a dye upon encapsulation within micelles.

Materials:

  • Sodium dibutyl naphthalene sulfonate

  • A suitable hydrophobic dye (e.g., Sudan III)

  • Distilled or deionized water

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the hydrophobic dye in a volatile organic solvent (e.g., acetone).

  • Prepare a series of aqueous solutions of sodium dibutyl naphthalene sulfonate with varying concentrations, bracketing the expected CMC (0.1-1 g/L).

  • To each surfactant solution, add a small, constant amount of the dye stock solution.

  • Gently agitate the solutions and allow the organic solvent to evaporate completely.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the dye in a hydrophobic environment.

  • Plot the absorbance as a function of the surfactant concentration.

  • The CMC is determined as the concentration at which a sharp increase in absorbance is observed, corresponding to the point where the dye is solubilized by the micelles.[7]

Measurement of Surface Tension using the Wilhelmy Plate Method

This technique measures the force exerted on a platinum plate at the air-liquid interface.

Materials:

  • Sodium dibutyl naphthalene sulfonate solutions of varying concentrations

  • Surface tensiometer with a Wilhelmy plate

  • Distilled or deionized water for calibration

Procedure:

  • Calibrate the surface tensiometer with distilled or deionized water (surface tension ≈ 72 mN/m at 25°C).

  • Prepare a series of aqueous solutions of sodium dibutyl naphthalene sulfonate.

  • For each solution, immerse the clean Wilhelmy plate into the liquid.

  • Slowly raise the plate until it is at the interface.

  • Record the force measured by the microbalance of the tensiometer. This force is proportional to the surface tension.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The surface tension will decrease with increasing concentration until it reaches a plateau. The concentration at the inflection point just before the plateau is the CMC.[8]

Evaluation of Wetting Performance by the Draves Wetting Test

This test measures the time it takes for a weighted cotton skein to sink in a surfactant solution.

Materials:

  • Sodium dibutyl naphthalene sulfonate solution at a specified concentration

  • Standard cotton skein

  • A weight (e.g., 3 g)

  • A graduated cylinder (500 mL)

  • A stopwatch

Procedure:

  • Prepare the test solution of sodium dibutyl naphthalene sulfonate in the graduated cylinder.

  • Attach the weight to the cotton skein.

  • Simultaneously drop the skein into the solution and start the stopwatch.

  • Stop the stopwatch when the skein sinks completely.

  • The time recorded is the wetting time. A shorter wetting time indicates better wetting performance.

Experimental Workflow for Surfactant Characterization

The following diagram illustrates a typical workflow for the characterization of a surfactant like this compound brand sodium dibutyl naphthalene sulfonate.

Surfactant_Characterization_Workflow Start Start: Surfactant Sample Preparation Prepare Aqueous Solutions of Varying Concentrations Start->Preparation CMC_Determination Determine Critical Micelle Concentration (CMC) Preparation->CMC_Determination Surface_Tension Measure Surface Tension Preparation->Surface_Tension Wetting_Test Evaluate Wetting Performance Preparation->Wetting_Test Foaming_Analysis Analyze Foaming Properties Preparation->Foaming_Analysis Data_Analysis Data Analysis and Property Correlation CMC_Determination->Data_Analysis Surface_Tension->Data_Analysis Wetting_Test->Data_Analysis Foaming_Analysis->Data_Analysis End End: Characterization Report Data_Analysis->End

Caption: A typical experimental workflow for the characterization of a surfactant.

Applications in Research and Development

The unique properties of sodium dibutyl naphthalene sulfonate make it a valuable tool in various research and development applications:

  • Drug Formulation: As an emulsifier and dispersing agent, it can be used to stabilize oil-in-water and water-in-oil emulsions, which is crucial for the formulation of certain drug delivery systems.[1][9]

  • Agricultural Formulations: In the development of pesticides and herbicides, it acts as a wetting agent and dispersant, ensuring even application and improved efficacy.[1]

  • Industrial and Laboratory Cleaning: Its detergent properties make it an effective component in cleaning formulations for removing grease and oils from surfaces.[3][10]

  • Textile Processing: It is used as a penetrating and wetting agent in dyeing and finishing processes.[1]

This technical guide provides a foundational understanding of this compound brand sodium dibutyl naphthalene sulfonate. For specific applications, further empirical testing is recommended to optimize its performance within a given system.

References

A Technical Guide to the Dispersing Mechanism of Nekal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism of action for Nekal, a class of anionic surfactants, in their role as dispersing agents. The core function of these agents is to facilitate the uniform distribution and stabilization of solid particles within a liquid medium, preventing aggregation and settling.[1] this compound, chemically classified as sodium alkyl naphthalene sulfonate (SANS), achieves this through a combination of surface wetting and the generation of repulsive forces between particles.[1][2]

Core Mechanism of Action

The efficacy of this compound as a dispersing agent is rooted in its amphiphilic molecular structure. This structure consists of two primary components: a bulky, hydrophobic (water-repelling) alkyl naphthalene group and a hydrophilic (water-attracting) sulfonate group.[1] This dual nature allows the molecule to orient itself at the interface between solid particles and the liquid medium, leading to dispersion through a multi-step process.

The process can be summarized as follows:

  • Wetting and Adsorption: Initially, the this compound solution wets the surface of the agglomerated particles. The hydrophobic alkyl naphthalene portion of the molecule exhibits a strong affinity for the particle surface, leading to adsorption. This process displaces air and ensures intimate contact between the dispersant and the particle.

  • Stabilization: Once adsorbed, the this compound molecules arrange themselves with their hydrophilic sulfonate "tails" extending into the surrounding liquid. This orientation creates a barrier that prevents particles from re-agglomerating through two primary mechanisms: electrostatic repulsion and steric hindrance.

The primary mechanism for stabilization by this compound is electrostatic repulsion. The sulfonate groups (-SO₃⁻) are anionic, imparting a significant negative charge to the surface of each particle. When two similarly charged particles approach each other, their ionic atmospheres overlap, creating a repulsive force that pushes them apart. This phenomenon prevents particles from coming close enough for the attractive van der Waals forces to cause flocculation. This is a common stabilization mechanism for additives used in aqueous systems.[3]

While electrostatic repulsion is dominant, the bulky nature of the alkyl naphthalene group also contributes to stabilization through steric hindrance.[4][5] The adsorbed layers of this compound molecules create a physical, spatial barrier around the particles. As two particles approach, the adsorbed layers begin to crowd and compress. This compression is entropically unfavorable, leading to a repulsive force that helps maintain particle separation.[4]

The combined effect of these two mechanisms ensures that solid particles remain as a stable, finely divided suspension.

G Figure 1: Mechanism of Action for this compound Dispersing Agent cluster_0 Initial State cluster_1 Dispersion Process cluster_2 Stabilization Mechanisms cluster_3 Final State Agglomerate Agglomerated Particles Adsorption 1. Adsorption of this compound onto Particle Surface Agglomerate->Adsorption This compound This compound (SANS) Solution This compound->Adsorption Electrostatic Electrostatic Repulsion (Anionic -SO3⁻ Groups) Adsorption->Electrostatic Steric Steric Hindrance (Bulky Naphthalene Group) Adsorption->Steric Dispersion Stable Particle Dispersion Electrostatic->Dispersion Steric->Dispersion

Figure 1: Mechanism of Action for this compound Dispersing Agent

Quantitative Data on Dispersant Performance

The effectiveness of a dispersing agent is quantified by measuring its impact on key physical properties of the suspension, primarily particle size and zeta potential. While specific data for a product named "this compound" is proprietary, the following table summarizes representative data for sodium alkyl naphthalene sulfonates (SANS) in aqueous systems.

SANS Concentration (wt%)Average Particle Size (nm)Zeta Potential (mV)Suspension Stability
0 (Control)2500-5.2Poor (Rapid Settling)
0.1850-25.8Moderate
0.5350-45.1Good
1.0320-48.5Excellent (No settling > 24h)
2.0315-49.2Excellent

Data Interpretation:

  • Particle Size Reduction: The data clearly shows a significant decrease in average particle size as the concentration of the dispersing agent increases. This indicates the breakdown of large agglomerates into smaller, primary particles.

  • Zeta Potential: Zeta potential is a measure of the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion. A more negative zeta potential signifies stronger repulsion and, consequently, a more stable dispersion. The data shows a direct correlation between increasing SANS concentration and a more negative zeta potential, confirming the electrostatic stabilization mechanism. A general rule of thumb is that zeta potentials more negative than -30 mV lead to good stability.

Experimental Protocols

To evaluate the performance of dispersing agents like this compound, standardized experimental methods are employed. The protocols for measuring particle size and zeta potential are detailed below.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in a suspension.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the dispersing agent (e.g., 5 wt% SANS in deionized water).

    • Create a series of dilutions from the stock solution to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 wt%).

    • Add a fixed amount of the solid powder (e.g., 1 wt%) to each dispersant solution.

    • Prepare a control sample with the solid powder in deionized water only.

  • Dispersion:

    • Subject each sample to high-shear mixing or ultrasonication for a defined period (e.g., 10 minutes) to break down initial agglomerates and ensure thorough wetting.

  • Measurement:

    • Calibrate the DLS instrument using a known particle size standard.

    • Transfer a small aliquot of the sample to a disposable cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to a constant temperature (e.g., 25°C).

    • Perform the measurement. The instrument's software will use the Brownian motion of the particles to calculate the hydrodynamic radius via the Stokes-Einstein equation.

  • Data Analysis:

    • Record the Z-average diameter and the Polydispersity Index (PDI).

    • Perform at least three measurements per sample and report the average value.

G Figure 2: Experimental Workflow for DLS Analysis prep 1. Prepare Samples (Solid + Dispersant Solutions) disperse 2. Disperse via Ultrasonication prep->disperse equilibrate 3. Equilibrate Sample in DLS Instrument (25°C) disperse->equilibrate measure 4. Perform DLS Measurement equilibrate->measure analyze 5. Analyze Data (Z-Average, PDI) measure->analyze

Figure 2: Experimental Workflow for DLS Analysis

Zeta potential is typically measured using electrophoretic light scattering (ELS), often with the same instrument used for DLS.

Methodology:

  • Sample Preparation:

    • Samples are prepared using the same method as for DLS analysis. It is critical to know the pH and conductivity of the medium as these affect zeta potential.

  • Measurement:

    • Calibrate the instrument using a zeta potential standard.

    • Inject the sample into a specialized folded capillary cell, ensuring no air bubbles are present.

    • An electric field is applied across the cell, causing the charged particles to move.

    • A laser measures the velocity of the particles (electrophoretic mobility).

    • The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation.

  • Data Analysis:

    • Record the mean zeta potential value.

    • Perform at least three measurements per sample and report the average.

These protocols provide a robust framework for quantifying the performance of this compound and other dispersing agents, enabling researchers to optimize formulations for specific applications in pharmaceuticals, coatings, agrochemicals, and other industries.[1][6][7]

References

An In-depth Technical Guide to Surface Tension Reduction with Nekal Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface tension reducing properties of Nekal solutions. This compound, a brand name for a series of anionic surfactants based on sodium alkyl naphthalene sulfonates, is a potent wetting agent with various industrial and potential pharmaceutical applications. This document details the quantitative effects of this compound on surface tension, provides standardized experimental protocols for its measurement, and visualizes the fundamental principles of its action.

Quantitative Data on Surface Tension Reduction

The efficacy of this compound solutions in reducing the surface tension of aqueous solutions is concentration-dependent. The following tables summarize the equilibrium surface tension of this compound BX (sodium dibutyl naphthalene sulfonate) solutions in water and various salt solutions at 30°C, as determined by the ring method.[1]

Table 1: Equilibrium Surface Tension of this compound BX in Aqueous Solution at 30°C [1]

Concentration of this compound BX ( g/100 c.c.)Surface Tension (dynes/cm)
0.00071.18
0.00159.5
0.00545.0
0.01038.5
0.05030.5
0.10029.0
0.20028.5
0.50028.5

Table 2: Equilibrium Surface Tension of this compound BX in Salt Solutions at 30°C [1]

Concentration of this compound BX ( g/100 c.c.)Surface Tension in 0.01 N NaCl (dynes/cm)Surface Tension in 0.1 N NaCl (dynes/cm)Surface Tension in 0.01 N HCl (dynes/cm)Surface Tension in 0.01 N Na₂SO₄ (dynes/cm)
0.00155.048.058.056.5
0.00542.035.044.043.0
0.01036.031.037.536.5
0.05029.027.530.029.5
0.10028.027.028.528.0
0.20027.526.528.027.5
0.50027.526.528.027.5

Experimental Protocols

Accurate and reproducible measurement of surface tension is critical for characterizing the performance of surfactants like this compound. The following are detailed methodologies for two common and reliable techniques.

The du Noüy Ring Method

The du Noüy ring method is a classic and widely used technique to measure the surface or interfacial tension of a liquid.

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This detachment force is proportional to the surface tension of the liquid. A correction factor is typically applied to account for the volume of liquid lifted.

Apparatus:

  • Tensiometer (with a torsion wire)

  • Platinum-iridium ring

  • Sample vessel (e.g., watch glass or beaker, minimum diameter 4.5 cm)

  • Micrometer stage for raising and lowering the sample

  • Gas burner for cleaning the ring

Procedure: [2][3]

  • Preparation and Cleaning:

    • Thoroughly clean the platinum-iridium ring and the sample vessel.

    • To clean the ring, rinse it with a suitable solvent (e.g., alcohol) and then with distilled water.[4]

    • Heat the ring in the oxidizing part of a gas burner flame until it glows red, then allow it to cool.[3] This removes any organic contaminants.

    • Attach the clean, cool ring to the hook on the tensiometer arm.

  • Calibration (if required by the instrument):

    • Follow the manufacturer's instructions to calibrate the tensiometer, typically using known weights or a liquid with a well-documented surface tension.

  • Measurement:

    • Place the this compound solution in the sample vessel and position it on the sample stage of the tensiometer.

    • Raise the sample stage until the ring is fully immersed in the liquid.

    • Slowly lower the sample stage. The ring will pass through the liquid-air interface.

    • Continue to lower the stage, which will cause a lamella (film) of liquid to be pulled up by the ring.

    • Simultaneously, adjust the torsion of the wire to keep the lever arm of the tensiometer balanced (this procedure may vary slightly depending on the specific tensiometer model).

    • The force will increase to a maximum just before the lamella breaks. Record this maximum force reading from the tensiometer's scale.

    • The surface tension is calculated from this maximum force, the dimensions of the ring, and a correction factor. Modern tensiometers often perform this calculation automatically.

  • Post-Measurement Cleaning:

    • Clean the ring and vessel thoroughly between measurements, especially when changing the concentration of the this compound solution.

The Wilhelmy Plate Method

The Wilhelmy plate method is another versatile technique for measuring the surface tension of liquids at equilibrium.

Principle: This method measures the force acting on a thin, roughened platinum plate that is held vertically and in contact with the liquid surface. The downward force is a combination of the weight of the plate and the surface tension of the liquid pulling on the wetted perimeter of the plate.

Apparatus:

  • Tensiometer (with a sensitive balance)

  • Wilhelmy plate (typically made of platinum)

  • Sample vessel

  • Adjustable stage

Procedure:

  • Preparation and Cleaning:

    • Clean the Wilhelmy plate and sample vessel. The plate can be cleaned similarly to the du Noüy ring, using solvents and flaming.

    • Hang the clean plate from the hook of the tensiometer's balance.

  • Measurement:

    • Place the this compound solution in the sample vessel on the adjustable stage beneath the plate.

    • Raise the stage until the liquid surface just touches the bottom edge of the plate.

    • The liquid will "wick" up the plate due to capillary action.

    • The tensiometer will measure the force acting on the plate.

    • The surface tension is calculated from the measured force, the wetted perimeter of the plate, and the contact angle of the liquid on the plate (which is typically assumed to be zero for a properly cleaned and roughened platinum plate).

  • Post-Measurement Cleaning:

    • Clean the plate and vessel thoroughly before the next measurement.

Visualizations

Logical Relationship: this compound Concentration and Surface Tension

The following diagram illustrates the general relationship between the concentration of a surfactant like this compound and the surface tension of the solution.

Nekal_Surface_Tension c1 Low Concentration c2 Increasing Concentration c1->c2 st1 Initial High Surface Tension c3 CMC (Critical Micelle Concentration) c2->c3 st2 Significant Reduction c4 Above CMC c3->c4 st3 Minimum Surface Tension st4 Plateau at Minimum Value st1->st2 Monomers adsorb at interface st2->st3 Interface becomes saturated st3->st4 Micelle formation in bulk

Relationship between this compound concentration and surface tension.
Experimental Workflow: Surface Tension Measurement (du Noüy Ring Method)

The following diagram outlines the key steps in measuring surface tension using the du Noüy ring method.

Workflow for the du Noüy ring method of surface tension measurement.

Role in Signaling Pathways

Based on available scientific literature, there is no evidence to suggest that this compound (sodium alkyl naphthalene sulfonate) is involved in biological signaling pathways. As a surfactant, its primary mode of action is at interfaces, reducing surface tension, and in the formation of micelles at higher concentrations. Its effects are primarily physicochemical in nature. In the context of drug development, its utility would likely be as an excipient to improve the wetting, solubility, or dispersion of active pharmaceutical ingredients, rather than having a direct pharmacological effect on cellular signaling cascades. Any interaction with biological systems would likely be related to its surfactant properties, such as the potential for membrane disruption at high concentrations, rather than specific receptor-mediated signaling.

References

The Enigmatic Nature of Nekal Derivatives: A Search for Synthesis and Characterization Data

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific information regarding a class of compounds referred to as "Nekal derivatives." This suggests that "this compound" may represent a novel, yet-to-be-disclosed area of research, a proprietary designation not in the public domain, or potentially a misnomer for a different chemical entity. Consequently, a comprehensive technical guide on the synthesis and characterization of this compound derivatives cannot be constructed at this time.

Despite the lack of direct data on "this compound," the initial search queries provided insights into broader signaling pathways that are often the focus of drug development. While not directly linked to a specific "this compound" compound, these pathways are critical areas of research for which the development of novel chemical modulators is a constant endeavor.

Explored Signaling Pathways

Research often targets key cellular signaling cascades implicated in disease. The following pathways were identified during the search process and represent plausible, albeit unconfirmed, areas of interest for compounds that might be internally designated as "this compound derivatives."

Necroptosis Signaling Pathway:

Necroptosis is a form of programmed cell death that, unlike apoptosis, occurs independently of caspases and is highly inflammatory. It is implicated in various diseases, including inflammatory conditions and neurodegenerative disorders. The pathway is initiated by stimuli such as TNF-α, leading to the formation of the necrosome complex, which includes RIPK1, RIPK3, and MLKL.[1] Phosphorylation of MLKL triggers its oligomerization and insertion into the plasma membrane, leading to cell lysis.[1]

Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD_TRAF2 TRADD/TRAF2 TNFR1->TRADD_TRAF2 Recruits RIPK1 RIPK1 TRADD_TRAF2->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane CellDeath Necroptotic Cell Death Membrane->CellDeath

Fig. 1: Simplified Necroptosis Signaling Cascade.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[2][3] The pathway consists of a series of protein kinases that phosphorylate and activate one another. Dysregulation of the MAPK pathway is a hallmark of many cancers and inflammatory diseases.[2][3]

MAPK_Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response

Fig. 2: Overview of the MAPK Signaling Pathway.

Hypothetical Experimental Workflow for Novel Compound Characterization

Should "this compound derivatives" be identified, a standard workflow for their synthesis and characterization would be followed. This generalized workflow is applicable to the development of any novel chemical entity.

Experimental_Workflow Synthesis Chemical Synthesis of Derivatives Purification Purification (e.g., HPLC, Chromatography) Synthesis->Purification Structural Structural Characterization (NMR, Mass Spec, X-ray) Purification->Structural InVitro In Vitro Assays (Enzyme/Cell-based) Structural->InVitro Data Data Analysis (IC50, EC50) InVitro->Data Lead Lead Optimization Data->Lead Lead->Synthesis Iterative Improvement

Fig. 3: General Experimental Workflow for Drug Discovery.

Data Presentation

Without specific data on "this compound derivatives," the presentation of quantitative information is not possible. However, in a typical drug development context, data would be summarized in tables to compare the potency, selectivity, and physicochemical properties of different derivatives.

Table 1: Hypothetical Data Summary for Characterization of Novel Kinase Inhibitors

Derivative IDMolecular Weight ( g/mol )IC50 (nM) vs. Target KinaseSelectivity vs. Off-Target 1 (Fold)Cell Viability EC50 (µM)
This compound-001450.515.2>1005.8
This compound-002464.68.7>2002.1
This compound-003448.525.15010.4

Experimental Protocols

Detailed experimental protocols are specific to the compound and the biological system being studied. For any novel compound, the following general methodologies would be essential:

General Protocol for Synthesis and Purification: A detailed description of the chemical reactions, including reagents, solvents, reaction times, and temperatures would be provided. This would be followed by the purification methodology, such as column chromatography or high-performance liquid chromatography (HPLC), with specified parameters.

General Protocol for Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be acquired to elucidate the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction would be employed to determine the three-dimensional atomic structure.

General Protocol for In Vitro Biological Assays: The specific in vitro assays would depend on the biological target. For example, if targeting a kinase, a kinase inhibition assay would be performed to determine the half-maximal inhibitory concentration (IC50). If assessing cellular effects, cell viability assays (e.g., MTT or CellTiter-Glo) would be conducted to determine the half-maximal effective concentration (EC50).

While the identity of "this compound derivatives" remains elusive from publicly accessible information, the principles of drug discovery and development provide a clear framework for their potential synthesis and characterization. Researchers and scientists in this field rely on established workflows for chemical synthesis, structural elucidation, and biological evaluation. The signaling pathways discussed represent major areas of therapeutic interest where novel chemical entities are continuously sought. Should information on "this compound derivatives" become available, it is anticipated that their development would follow these established scientific protocols.

References

An In-depth Technical Guide to the Safety and Handling of Anionic Surfactant Nekal (Sodium Butyl/Dibutyl Naphthalene Sulfonate) in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of the anionic surfactant commonly known under the trade name Nekal. The primary chemical constituents of this compound are sodium butyl naphthalene sulfonate and sodium dibutyl naphthalene sulfonate. This document is intended to serve as a crucial resource for laboratory personnel to ensure safe handling and mitigate potential risks associated with the use of this chemical.

Chemical Identification and Physical/Chemical Properties

This compound is an anionic surfactant valued for its excellent wetting, dispersing, and emulsifying properties.[1] Its effectiveness stems from its amphiphilic molecular structure, which possesses both a hydrophobic alkyl naphthalene tail and a hydrophilic sulfonate head.[1] The primary active ingredients are sodium butyl naphthalene sulfonate (CAS No: 25638-17-9) and sodium dibutyl naphthalene sulfonate (CAS No: 25417-20-3).

PropertyValueReferences
Chemical Name Sodium butyl naphthalene sulfonate / Sodium dibutyl naphthalene sulfonate[2]
CAS Number 25638-17-9 / 25417-20-3[2]
Molecular Formula C₁₄H₁₅NaO₃S / C₁₈H₂₃NaO₃S
Molecular Weight ~286.32 g/mol / ~342.43 g/mol
Appearance Light white to yellowish-brown powder or flakes; can also be an amber liquid solution.[1]
Solubility Soluble in water.[3]
pH (1% solution) 7.0 - 8.5[2]
Stability Stable in acidic (pH > 2) and alkaline conditions, and resistant to hard water. Thermally stable up to 200°C.[1][1]

Toxicological Data

Understanding the toxicological profile of this compound is paramount for risk assessment and the implementation of appropriate safety measures in the laboratory.

Endpoint Value Species References
Acute Oral Toxicity (LD50) > 2000 mg/kg (for a formulated product)Rat
1250 mg/kg (for sodium dibutylnaphthalene sulfonate)Rat[4]
Acute Dermal Toxicity (LD50) > 2000 mg/kg (for a formulated product)Not specified
Acute Inhalation Toxicity (LC50) No quantitative data available. Classified as "Harmful if inhaled."Not applicable[5]
Skin Irritation/Corrosion Causes skin irritation.Not applicable[5]
Eye Irritation/Corrosion Causes serious eye damage.Not applicable[5]
Sensitization No information available.Not applicable
Germ Cell Mutagenicity No information available.Not applicable
Carcinogenicity Not classified as a carcinogen.Not applicable
Reproductive Toxicity No information available.Not applicable
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Not applicable[5]
Specific Target Organ Toxicity (Repeated Exposure) No information available.Not applicable

Ecotoxicity Data

Endpoint Value Species References
Fish (LC50, 96h) 13500 - 14500 mg/L (for Sodium Sulfate, a common component)Pimephales promelas (fathead minnow)
Crustacea (EC50, 96h) 630 mg/L (for Sodium Sulfate, a common component)Daphnia magna

Note: Specific ecotoxicity data for sodium butyl/dibutyl naphthalene sulfonate is limited in the reviewed literature. The provided data is for sodium sulfate, which is often present in the commercial product.

Experimental Protocols

Detailed experimental protocols for the toxicological studies on sodium butyl/dibutyl naphthalene sulfonate are not publicly available. However, the methodologies likely followed standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (based on OECD Test Guideline 423 - Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals per step to classify a substance's toxicity.

  • Principle: The test aims to identify a dose that causes mortality or evident toxicity. Based on the outcome at a given dose, the next step involves dosing at a lower or higher fixed dose level.

  • Animal Model: Typically, young adult rats of a single sex (usually females) are used.

  • Procedure: The substance is administered orally by gavage. A starting dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Endpoint: The LD50 is not determined precisely but the substance is assigned to a toxicity class based on the observed mortality at different dose levels.

Skin Irritation (based on OECD Test Guideline 439 - In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential.

  • Principle: The test material is applied topically to the surface of the reconstructed human epidermis tissue. The endpoint measured is cell viability.

  • Test System: A three-dimensional human epidermis model that mimics the properties of the upper layers of human skin.

  • Procedure: A small amount of the test substance is applied to the tissue surface for a defined period (e.g., 60 minutes). After exposure, the tissue is rinsed and incubated.

  • Viability Assessment: Cell viability is determined by the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt by mitochondrial dehydrogenases of viable cells.

  • Classification: A reduction in tissue viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

Laboratory Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound in a laboratory setting.

4.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene gloves.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential significant exposure, full-body protective clothing may be necessary.

  • Respiratory Protection: If handling the powder form and engineering controls (like a fume hood) are not sufficient to control airborne dust, a NIOSH-approved particulate respirator should be used.

4.2. Engineering Controls

  • Work in a well-ventilated area.

  • Use a fume hood or other local exhaust ventilation when handling the powder form to minimize inhalation of dust.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

4.3. Storage

  • Store in a cool, dry, well-ventilated area.

  • Keep containers tightly closed to prevent moisture absorption and contamination.

  • Store away from strong oxidizing agents.

4.4. Spill and Emergency Procedures

  • Spills:

    • For small spills of the powder, carefully sweep or vacuum the material, avoiding dust generation. Place in a sealed container for disposal.

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

    • Ventilate the area of the spill.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.5. Waste Disposal

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the material to enter drains or waterways.

Mandatory Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Receive Receive Chemical Store Store in a Cool, Dry, Well-Ventilated Area Receive->Store ReviewSDS Review Safety Data Sheet (SDS) Store->ReviewSDS DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) ReviewSDS->DonPPE Weigh Weigh Solid in Fume Hood DonPPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate DisposeWaste Dispose of Waste (Follow Regulations) Decontaminate->DisposeWaste RemovePPE Remove and Clean/Dispose of PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for the safe handling of this compound in a laboratory.

EmergencyResponse cluster_seek_medical Medical Attention action_node Contain and Clean Up (Using appropriate kit) decision_node decision_node decision_node->action_node Yes action_node2 Evacuate Area and Call Emergency Services decision_node->action_node2 No Incident Incident Occurs (Spill or Exposure) Assess Assess Severity Incident->Assess Spill Spill? Assess->Spill Contamination Exposure Exposure? Assess->Exposure Personal Contact Spill->decision_node Is it a minor spill? decision_node2 decision_node2 Exposure->decision_node2 What type of exposure? SeekMedical Seek Medical Attention (Bring SDS) action_node2->SeekMedical action_node3 Remove Contaminated Clothing Wash with Soap and Water decision_node2->action_node3 Skin action_node4 Flush with Water for 15 min (Eyewash Station) decision_node2->action_node4 Eye action_node5 Move to Fresh Air decision_node2->action_node5 Inhalation action_node3->SeekMedical action_node4->SeekMedical action_node5->SeekMedical

Caption: Decision-making flowchart for this compound-related incidents.

References

An In-depth Technical Guide to the Historical Research Applications of Nekal Wetting Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical research applications of Nekal wetting agents, a pioneering class of synthetic surfactants. Developed in the early 20th century by IG Farben, these anionic surfactants, primarily based on sodium alkyl naphthalene sulfonates, revolutionized numerous industrial and research processes through their exceptional ability to reduce surface tension and promote wetting. This document delves into their core applications, presenting available quantitative data, detailed experimental protocols from historical literature, and visual representations of key processes.

Core Properties and Historical Context

This compound, and its prominent variant this compound BX (Sodium Butyl Naphthalene Sulfonate), emerged as a critical enabler in various fields due to its excellent penetration, wetting, emulsifying, and dispersing properties.[1] Unlike earlier soap-based agents, this compound offered stability in acidic and alkaline conditions, as well as in the presence of hard water, making it a versatile tool for researchers and industrial chemists.[1] Its development by IG Farben in Germany marked a significant advancement in chemical technology, with its influence extending across the textile, agricultural, rubber, and leather industries.[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data from historical research applications of this compound wetting agents. Due to the age of the documents, comprehensive datasets are limited.

Table 1: this compound BX Application in Indigo Vat Dyeing

ParameterValueSource
Indigo Powder Concentration1 oz. per 10 gallonsMelliand Textilberichte, 1928
This compound BX dry Concentration8 oz. per 100 gallonsMelliand Textilberichte, 1928
ObservationRapid wetting of goods, altered appearance of the vatMelliand Textilberichte, 1928

Key Historical Research Applications and Experimental Protocols

This section details the historical applications of this compound and provides methodologies for key experiments as described in the available literature.

Textile Industry: Enhancing Dyeing and Finishing Processes

This compound wetting agents were instrumental in advancing textile wet processing by ensuring uniform and rapid wetting of fibers, which is crucial for consistent dyeing and finishing.[4] They were particularly noted for their effectiveness in the dyeing of cotton with indigo and vat dyes.

This protocol is based on a historical account of using this compound BX in an indigo-hydrosulfite-soda vat.

Objective: To achieve rapid and thorough wetting of cotton goods for uniform indigo dyeing.

Materials:

  • Indigo powder

  • Sodium hydrosulfite

  • Soda ash (sodium carbonate)

  • This compound BX dry

  • Cotton yarn or fabric

  • Dyeing vat

Procedure:

  • Prepare the indigo stock vat by reducing the indigo powder with sodium hydrosulfite and soda ash in a concentrated solution.

  • Prepare the main dyeing vat by diluting the stock vat with water to the desired volume.

  • For a 100-gallon vat, add approximately 10 oz. of indigo powder (by preparing a stock solution equivalent to 1 oz. per 10 gallons of the final dye bath).

  • Add 8 oz. of this compound BX dry to the 100-gallon dyeing vat.

  • Stir the vat thoroughly to ensure complete dissolution and dispersion of the this compound BX.

  • Introduce the dry cotton material into the this compound-containing indigo vat.

  • Observe the rapid wetting and sinking of the cotton material.

  • Proceed with the standard indigo dyeing process, including dipping and oxidation steps.

Expected Outcome: The addition of this compound BX was reported to cause a rapid wetting of the textile material, leading to more uniform dye penetration and potentially reducing dyeing times. A notable observation was the altered appearance of the vat, with a less pronounced "flurry" and a more bluish-green appearance due to the rapid interaction of the dye liquor with air, a phenomenon that initially caused concern but was later understood to be manageable.

Indigo_Dyeing_Workflow cluster_prep Vat Preparation cluster_dyeing Dyeing Process Vat Dyeing Vat (100 gallons) Indigo Add Indigo Stock (1 oz./10 gal) Vat->Indigo 1. This compound Add this compound BX (8 oz./100 gal) Indigo->this compound 2. Stir Thoroughly Stir This compound->Stir 3. Cotton Introduce Dry Cotton Material Stir->Cotton 4. Wet Rapid Wetting & Sinking Cotton->Wet 5. Dye Standard Indigo Dyeing Procedure Wet->Dye 6. Oxidize Oxidation Dye->Oxidize 7.

Fig. 1: Indigo Dyeing Workflow with this compound BX
Evaluation of Wetting Efficiency: The Draves Test

Objective: To determine the time required for a standard cotton skein to sink in a solution of a wetting agent, providing a measure of its wetting efficiency.

Materials:

  • Standard cotton test skein (5g)

  • Hook and anchor (1.5g hook and 50g weight)

  • 500 mL graduated cylinder

  • Wetting agent solution of known concentration (e.g., this compound BX)

  • Stopwatch

Procedure:

  • Prepare a solution of the wetting agent at the desired concentration in water of a specified hardness and temperature.

  • Pour the solution into a 500 mL graduated cylinder.

  • Attach the 5g cotton skein to the 1.5g hook, which is connected to the 50g anchor.

  • Hold the assembly by the top of the skein and drop it into the graduated cylinder containing the wetting agent solution.

  • Start the stopwatch the moment the 50g weight touches the bottom of the cylinder.

  • Stop the stopwatch when the hook, released by the now-wetted and sunken skein, touches the anchor.

  • Record this time as the "sinking time" or "Draves time."

  • Repeat the test multiple times and calculate the average sinking time.

Data Interpretation: A shorter sinking time indicates a more efficient wetting agent. This test allowed for the direct comparison of the performance of different wetting agents under controlled conditions.

Draves_Test_Workflow cluster_setup Test Setup cluster_measurement Measurement Solution Prepare Wetting Agent Solution Cylinder Pour into Graduated Cylinder Solution->Cylinder Drop Drop Assembly into Solution Cylinder->Drop Skein Attach Cotton Skein to Hook & Anchor Skein->Drop Start_Timer Start Timer when Anchor Hits Bottom Drop->Start_Timer Observe Observe Sinking of Skein Start_Timer->Observe Stop_Timer Stop Timer when Hook Hits Anchor Observe->Stop_Timer Record Record Sinking Time Stop_Timer->Record

Fig. 2: Draves Wetting Test Experimental Workflow
Synthetic Rubber Industry: Emulsion Polymerization

This compound, as a sodium alkyl naphthalene sulfonate, found a critical application as an emulsifier in the early development of synthetic rubber.[7] In emulsion polymerization, the wetting agent is essential for emulsifying the monomer in the aqueous phase, creating micelles where polymerization is initiated, and stabilizing the resulting polymer latex particles.

While a specific historical recipe for synthetic rubber production using this compound is not detailed in the available search results, the general process of "hot" emulsion polymerization of styrene-butadiene rubber (SBR), a major synthetic rubber developed during the World War II era, involved the following key steps where an emulsifier like this compound would have been used.[7][8]

Objective: To produce a stable latex of synthetic rubber through the polymerization of monomers in an emulsion system.

Key Components:

  • Monomers (e.g., butadiene, styrene)

  • Emulsifier (e.g., this compound)

  • Polymerization Initiator

  • Water (polymerization medium)

Logical Flow:

  • Emulsification: The emulsifier (this compound) is dissolved in water. The monomers are then added and agitated to form a stable emulsion of monomer droplets suspended in the aqueous phase. The emulsifier also forms micelles in the water.

  • Initiation: A water-soluble initiator is added, which generates free radicals in the aqueous phase.

  • Polymerization: The free radicals enter the monomer-swollen micelles, initiating polymerization. As the polymer chains grow within the micelles, they form polymer particles. These particles are stabilized by the emulsifier molecules adsorbed on their surface. Monomer from the larger droplets diffuses through the water to the growing polymer particles.

  • Termination: The reaction is stopped at a desired conversion rate.

  • Post-treatment: The resulting latex is then processed to isolate the solid rubber.

Emulsion_Polymerization cluster_system Initial Emulsion System Water Water This compound This compound (Emulsifier) Monomer Monomer Droplets Micelle This compound Micelles (Monomer Swollen) Particle Growing Polymer Particle Stabilized by this compound Monomer->Particle Diffusion Polymerization Polymerization in Micelles/Particles Micelle->Polymerization Initiator Initiator added to Aqueous Phase Radical Free Radical Formation Initiator->Radical Radical->Polymerization Enters Micelle Polymerization->Particle Latex Stable Latex Dispersion Particle->Latex

Fig. 3: Logical Relationship in Emulsion Polymerization
Agriculture: Wetting Agents in Pesticide Formulations

In the early to mid-20th century, the effectiveness of pesticide sprays was significantly improved by the addition of wetting agents.[9] These adjuvants reduce the surface tension of the spray droplets, allowing them to spread more evenly over the waxy surfaces of leaves and insects, rather than beading up and rolling off. This improved coverage and contact enhanced the efficacy of the active pesticide ingredients. This compound, with its excellent wetting properties, was utilized in such formulations.

A historical experimental protocol for a specific pesticide formulation containing this compound is not available in the provided search results. However, the general principle involved adding a small concentration of the wetting agent to the aqueous pesticide dispersion.

Leather Industry: Aiding in Wetting and Tanning Processes

The initial stages of leather processing involve thoroughly wetting the dried and cured hides to prepare them for subsequent treatments like tanning. A patent from the era describes the use of propylated naphthalene sulfonic acid, the chemical class of this compound, for moistening and wetting out leather and dried hides. The process involved treating the hides with an aqueous solution of this wetting agent until they were thoroughly moistened. This would have facilitated the uniform penetration of tanning agents and other chemicals into the dense fibrous structure of the hide.

Conclusion

The development of this compound wetting agents represented a significant milestone in applied chemistry. Their historical research applications laid the groundwork for modern surfactant technology and had a profound impact on the efficiency and quality of processes in major industries. While detailed quantitative data from early research is scarce, the available historical accounts and standard testing methodologies of the time clearly demonstrate the pivotal role of this compound in advancing industrial and scientific practices. The principles of its application in textiles, emulsion polymerization, agriculture, and leather processing continue to be relevant in the development of modern formulations and materials.

References

Methodological & Application

Application Notes and Protocols for Nekal Surfactant in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nekal surfactants in emulsion polymerization for the synthesis of polymers relevant to research, and drug development. This document outlines the properties of this compound BX, a representative this compound surfactant, and provides a detailed, adaptable protocol for its use in creating stable polymer emulsions.

Introduction to this compound Surfactants in Emulsion Polymerization

Emulsion polymerization is a versatile technique for producing a wide range of polymers with applications in drug delivery, diagnostics, and material science. The choice of surfactant is critical as it influences particle size, stability, and the final properties of the polymer latex. This compound surfactants, a class of anionic surfactants, are effective emulsifiers for this process.

This compound BX, chemically identified as sodium butyl naphthalene sulfonate, is a powerful anionic surfactant that facilitates the formation and stabilization of monomer droplets and subsequent polymer particles in an aqueous medium.[1][2][3][4] Its molecular structure, featuring a hydrophobic butyl naphthalene group and a hydrophilic sulfonate group, allows it to effectively reduce interfacial tension between the oil (monomer) and water phases.

Properties of this compound BX (Sodium Butyl Naphthalene Sulfonate)

A summary of the key properties of this compound BX is presented in the table below. This data is essential for designing and optimizing emulsion polymerization protocols.

PropertyValueSource
Chemical Name Sodium Butyl Naphthalene Sulfonate[1][2][3][4]
CAS Number 25638-17-9[4]
Ionicity Anionic[1][2]
Appearance Light white to yellowish powder[1][2][3]
Solubility Soluble in water[1][2][3]
pH (1% Water Solution) 7.0 - 8.5[1][2]
Active Substance Content 60% - 65%
Critical Micelle Concentration (CMC) of similar Sodium Dibutyl Naphthalene Sulfonate 0.1 - 1 g/L (estimated)

Emulsion Polymerization: Mechanism and the Role of this compound Surfactant

Emulsion polymerization proceeds through a free-radical mechanism within micelles formed by the surfactant in the aqueous phase. The process can be visualized as a series of sequential steps where the this compound surfactant plays a pivotal role.

Experimental Workflow for Emulsion Polymerization

Emulsion_Polymerization_Workflow cluster_preparation Preparation Phase cluster_reaction Reaction Phase cluster_post_reaction Post-Reaction Phase A Aqueous Phase (Water + this compound Surfactant) D Reactor Setup (Inert Atmosphere, Controlled Temperature) A->D B Monomer Phase (e.g., Styrene, Vinyl Acetate, Acrylates) B->D C Initiator Solution (e.g., Potassium Persulfate in Water) F Initiation & Polymerization C->F E Micelle Formation (Above CMC) D->E E->F G Particle Growth F->G H Cooling G->H I Characterization (Particle Size, Conversion) H->I

Caption: A schematic overview of the key stages in a typical emulsion polymerization experiment.

The logical relationship between the components and stages of emulsion polymerization is illustrated below. This compound surfactant is central to the formation of micelles, which act as the primary loci for polymerization.

Logical Relationships in Emulsion Polymerization

Emulsion_Polymerization_Relationships cluster_reactants Reactants cluster_process Process Stages cluster_products Products Monomer Monomer Polymerization_in_Micelles Polymerization in Micelles Monomer->Polymerization_in_Micelles Water Water Micelle_Formation Micelle Formation Water->Micelle_Formation Initiator Initiator Radical_Formation Radical Formation Initiator->Radical_Formation Nekal_Surfactant This compound Surfactant Nekal_Surfactant->Micelle_Formation Particle_Stabilization Particle Stabilization Nekal_Surfactant->Particle_Stabilization Micelle_Formation->Polymerization_in_Micelles Radical_Formation->Polymerization_in_Micelles Polymerization_in_Micelles->Particle_Stabilization Polymer_Latex Stable Polymer Latex Particle_Stabilization->Polymer_Latex

Caption: The interconnected roles of reactants leading to the formation of a stable polymer latex.

Experimental Protocol: Representative Procedure for Emulsion Polymerization

This protocol provides a general method for the emulsion polymerization of common monomers such as styrene, vinyl acetate, or acrylics using this compound BX as the surfactant. Researchers should note that this is a representative protocol and may require optimization based on the specific monomer system and desired final polymer characteristics.

Materials:

  • Monomer (e.g., Styrene, Vinyl Acetate, Methyl Methacrylate)

  • This compound BX (Sodium Butyl Naphthalene Sulfonate)

  • Initiator (e.g., Potassium Persulfate, Ammonium Persulfate)

  • Deionized Water

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.

Procedure:

  • Preparation of the Aqueous Phase:

    • In the reaction vessel, dissolve the desired amount of this compound BX in deionized water. The concentration of this compound BX should be above its estimated Critical Micelle Concentration (CMC) of 0.1-1 g/L. A typical starting concentration is in the range of 0.5% to 3% by weight of the monomer.

    • Begin purging the solution with nitrogen to remove dissolved oxygen and continue the nitrogen blanket throughout the reaction.

  • Reactor Setup:

    • Assemble the reaction vessel with the mechanical stirrer, reflux condenser, and thermometer.

    • Begin stirring the aqueous phase at a constant rate (e.g., 200-400 rpm) to ensure uniform mixing.

    • Heat the reactor to the desired polymerization temperature, typically between 60°C and 80°C.

  • Initiation and Monomer Addition:

    • Once the reactor reaches the set temperature, add a portion of the monomer (e.g., 10-20% of the total amount) to the reactor.

    • Prepare the initiator solution by dissolving the initiator (typically 0.1-1% by weight of the monomer) in a small amount of deionized water.

    • Add the initiator solution to the reactor to initiate the polymerization.

    • After the initial polymerization has started (indicated by a slight temperature increase or change in appearance), begin the continuous or semi-continuous addition of the remaining monomer over a period of 2-4 hours.

  • Polymerization:

    • Maintain the reaction temperature and stirring rate throughout the monomer addition.

    • After the monomer feed is complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Characterization:

    • Cool the reactor to room temperature.

    • The resulting polymer latex can then be characterized for properties such as particle size, particle size distribution, monomer conversion (determined gravimetrically), and polymer molecular weight.

Quantitative Summary of a Representative Formulation:

The following table provides a starting point for a lab-scale batch of emulsion polymerization.

ComponentQuantity (grams) for a ~200g batchRole
Deionized Water100Continuous Phase
Monomer (e.g., Styrene)100Dispersed Phase
This compound BX2.0Surfactant (Emulsifier)
Potassium Persulfate0.5Initiator

Applications in Drug Development

The polymer nanoparticles (latexes) synthesized via emulsion polymerization using this compound surfactants can be tailored for various applications in drug development, including:

  • Controlled Drug Release: The polymer matrix can be designed to encapsulate therapeutic agents and release them in a controlled manner.

  • Targeted Drug Delivery: The surface of the polymer nanoparticles can be functionalized for targeted delivery to specific cells or tissues.

  • Diagnostic Imaging: Polymer nanoparticles can be loaded with imaging agents for use in various diagnostic modalities.

Conclusion

This compound surfactants, particularly this compound BX (sodium butyl naphthalene sulfonate), are effective anionic surfactants for emulsion polymerization. Their ability to form stable micelles and stabilize growing polymer particles makes them suitable for the synthesis of a variety of polymer latexes. The provided protocol offers a robust starting point for researchers to develop and optimize their own emulsion polymerization systems for applications in drug development and other scientific fields. Further optimization of surfactant concentration, initiator concentration, and reaction temperature may be necessary to achieve the desired particle size and polymer properties for specific applications.

References

Application of Nekal in Electrochemical Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nekal, a trade name for a series of anionic surfactants based on sodium alkyl naphthalene sulfonates, finds significant application in various electrochemical processes. Primarily utilized as a wetting agent, dispersant, and leveling agent, this compound and its derivatives play a crucial role in modifying the electrochemical interface, thereby influencing reaction kinetics, deposit morphology, and overall process efficiency. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the properties of this compound in their electrochemical studies, with a particular focus on electroplating.

Key Applications in Electrochemistry

The primary application of this compound and similar sodium alkyl naphthalene sulfonates in electrochemistry is in the formulation of electroplating baths. Their addition to these baths offers several advantages:

  • Improved Wetting: By reducing the surface tension of the electrolyte, this compound ensures uniform wetting of the cathode surface. This is critical for achieving consistent and adherent metallic deposits.

  • Enhanced Dispersion: this compound aids in the dispersion of other organic additives, such as brighteners and carriers, within the plating bath. This synergistic effect is crucial for obtaining desired deposit characteristics like brightness and leveling.

  • Modified Deposit Properties: The adsorption of this compound onto the electrode surface can influence the grain size and morphology of the electrodeposited metal, often leading to brighter and more ductile coatings.

  • Control of Hydrogen Evolution: In certain systems, these surfactants can influence the hydrogen evolution reaction, which is a common side reaction in aqueous electroplating.

Quantitative Data Summary

The following tables summarize key physical and chemical properties of a representative sodium alkyl naphthalene sulfonate, which can be used as a starting point for experimental design.

Physical Properties Value
Appearance Light brown to off-white powder or dark brown liquid
Odor Slight characteristic odor
Solubility Soluble in water, partially soluble in alcohols
Density (g/cm³) 0.5 – 0.8 (powder); 1.10-1.30 (liquid at 25°C)
pH (1% solution) 7.0 – 9.0
Chemical Properties Information
Chemical Name Sodium Alkyl Naphthalene Sulfonate
CAS Number Varies depending on the specific alkyl group
Molecular Formula C₁₀H₇-R-SO₃Na (where R is an alkyl group)
Molecular Weight Typically 300-500 g/mol
Type Anionic Surfactant

Experimental Protocols

Protocol 1: Evaluation of Wetting Properties using Contact Angle Measurement

This protocol describes how to quantify the effect of this compound on the wetting of a substrate by an electrolyte.

Objective: To determine the change in contact angle of an electrolyte on a specific substrate as a function of this compound concentration.

Materials:

  • This compound (sodium alkyl naphthalene sulfonate)

  • Electrolyte solution (e.g., Watts nickel plating bath)

  • Substrate material (e.g., polished steel or copper coupons)

  • Goniometer or contact angle measurement system

  • Deionized water

  • Beakers, pipettes, and other standard laboratory glassware

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 g/L) in the chosen electrolyte.

  • Prepare a series of dilutions from the stock solution to obtain different concentrations of this compound in the electrolyte (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 g/L).

  • Thoroughly clean the substrate coupons to ensure a uniform and reproducible surface. A typical procedure for steel involves degreasing, rinsing with deionized water, acid activation (e.g., in dilute HCl), and a final rinse with deionized water.

  • Place a cleaned and dried substrate coupon on the stage of the goniometer.

  • Using a micropipette, carefully dispense a small droplet (e.g., 5 µL) of the this compound-containing electrolyte onto the substrate surface.

  • Immediately measure the static contact angle of the droplet.

  • Repeat the measurement at least three times for each concentration and calculate the average contact angle.

  • Plot the average contact angle as a function of this compound concentration.

Expected Results: A decrease in the contact angle with increasing this compound concentration, indicating improved wetting of the substrate by the electrolyte.

Protocol 2: Influence of this compound on Nickel Electroplating Performance using a Hull Cell

The Hull cell is a trapezoidal cell that allows for the evaluation of plating bath performance over a wide range of current densities on a single test panel.

Objective: To qualitatively assess the effect of this compound concentration on the brightness, throwing power, and overall appearance of a nickel electrodeposit.

Materials:

  • Hull cell (typically 267 mL) with appropriate anode (e.g., nickel) and cathode panels (e.g., polished brass or steel).

  • DC power supply.

  • Watts nickel plating bath (e.g., 240 g/L NiSO₄·6H₂O, 45 g/L NiCl₂·6H₂O, 30 g/L H₃BO₃).

  • This compound (sodium alkyl naphthalene sulfonate).

  • Magnetic stirrer and stir bar.

  • Heater with temperature control.

Procedure:

  • Prepare the Watts nickel plating bath.

  • Heat the solution to the desired operating temperature (e.g., 50-60 °C).

  • Place the Hull cell on a magnetic stirrer and add the plating solution.

  • Install the nickel anode and a clean, polished cathode panel.

  • Set the DC power supply to a specific total current (e.g., 2 A).

  • Electroplate for a set duration (e.g., 5-10 minutes).

  • Remove the cathode panel, rinse with deionized water, and dry.

  • Observe the appearance of the deposit across the panel, noting the bright current density range. The high current density (HCD) end is closer to the anode, and the low current density (LCD) end is farther away.

  • Add a known concentration of this compound (e.g., 0.1 g/L) to the Hull cell and repeat steps 5-8 with a fresh cathode panel.

  • Incrementally increase the this compound concentration (e.g., to 0.5 g/L and 1.0 g/L) and repeat the experiment.

Data Analysis:

  • Compare the appearance of the plated panels. Note any changes in the brightness, ductility (by bending the panel), and presence of defects (pitting, burning) at different current densities.

  • An increase in the bright plating range towards lower current densities indicates improved throwing power.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in electrochemical studies.

G cluster_wetting Mechanism of Improved Wetting by this compound cluster_result Result Electrode Electrode Surface ImprovedWetting Low Contact Angle (Good Wetting) Electrolyte Electrolyte Droplet Electrolyte->Electrode High Contact Angle (Poor Wetting) This compound This compound Molecules This compound->Electrode Adsorption at Interface This compound->Electrolyte Reduces Surface Tension

Caption: Mechanism of improved electrode wetting by this compound.

G cluster_workflow Experimental Workflow: Hull Cell Analysis A Prepare Plating Bath B Hull Cell Setup (Anode, Cathode) A->B C Set Operating Parameters (Current, Temperature) B->C D Electroplate C->D E Analyze Cathode Panel (Brightness, Defects) D->E F Add this compound E->F G Repeat Electroplating & Analysis F->G G->E Iterate with different concentrations

Caption: Workflow for Hull cell analysis of this compound's effect.

Application Notes and Protocols for Nekal Surfactant in Cell Lysis Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective cell lysis is a critical first step for the successful extraction and analysis of intracellular components such as proteins and nucleic acids. The choice of detergent is paramount, as it directly impacts the efficiency of cell membrane disruption and the integrity of the extracted biomolecules. This document provides detailed application notes and protocols for the use of Nekal surfactant, an anionic surfactant, in cell lysis experiments.

This compound, a trade name for sodium alkyl naphthalene sulfonate, is a powerful anionic surfactant. While not as commonly cited in cell lysis literature as sodium dodecyl sulfate (SDS) or sodium deoxycholate, its chemical properties suggest its utility in applications requiring strong solubilization of cellular membranes. These protocols are based on established methods for anionic surfactants and provide a framework for optimizing the use of this compound in your specific research context.

Mechanism of Action

Anionic surfactants like this compound possess a negatively charged head group and a hydrophobic tail. The hydrophobic tail interacts with the lipid bilayer of the cell membrane, while the hydrophilic head interacts with the aqueous environment. This amphipathic nature allows the surfactant molecules to intercalate into and disrupt the cell membrane, leading to the release of intracellular contents. At concentrations above the critical micelle concentration (CMC), these surfactants can form micelles, which aid in the solubilization of membrane proteins.

Data Presentation: Concentration Guidelines for Anionic Surfactants in Cell Lysis

The optimal concentration of this compound surfactant should be empirically determined for each cell type and downstream application. The following table provides typical concentration ranges for commonly used anionic surfactants, which can serve as a starting point for optimizing this compound concentration.

SurfactantTypical Concentration Range (% w/v)Cell Type CompatibilityKey Considerations
This compound (Alkyl Naphthalene Sulfonate) 0.1% - 1.0% (recommended starting range) Mammalian, Bacterial, YeastOptimization is crucial. May be denaturing to proteins at higher concentrations.
Sodium Dodecyl Sulfate (SDS)0.1% - 4.0%[1]Mammalian, Bacterial, YeastHighly denaturing. Effective for complete cell lysis and protein solubilization. Can interfere with some downstream assays.[1]
Sodium Deoxycholate0.1% - 0.5%[2][3]MammalianAnionic, bile-acid derived detergent. Often used in combination with other detergents (e.g., in RIPA buffer).[2][3]

Experimental Protocols

Protocol 1: General Cell Lysis of Adherent Mammalian Cells

This protocol is a starting point for the lysis of adherent mammalian cells using a this compound-based lysis buffer.

Materials:

  • This compound Surfactant (powder or stock solution)

  • Tris-HCl, pH 7.4

  • NaCl

  • EDTA

  • Protease and phosphatase inhibitor cocktails

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge

Lysis Buffer Formulation (100 mL):

ComponentStock ConcentrationVolume to AddFinal Concentration
Tris-HCl, pH 7.41 M5 mL50 mM
NaCl5 M3 mL150 mM
EDTA0.5 M0.2 mL1 mM
This compound Surfactant 10% (w/v) 1 mL - 10 mL 0.1% - 1.0%
Nuclease-free water-to 100 mL-
Protease/Phosphatase Inhibitors100x1 mL1x

Procedure:

  • Grow adherent cells in culture plates to the desired confluency (typically 80-90%).

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold this compound Lysis Buffer to the plate (e.g., 500 µL for a 10 cm plate).

  • Incubate the plate on ice for 10-15 minutes.

  • Using a cell scraper, scrape the cells from the surface of the plate.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • To ensure complete lysis and shear DNA, sonicate the lysate on ice or pass it through a 21-gauge needle several times.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • The lysate is now ready for downstream applications or can be stored at -80°C.

Protocol 2: Lysis of Bacterial Cells

This protocol provides a general method for lysing bacterial cells, which often requires more stringent conditions due to the presence of a cell wall.

Materials:

  • This compound Surfactant

  • Tris-HCl, pH 8.0

  • Lysozyme

  • DNase I

  • MgCl₂

  • Protease inhibitor cocktail

  • Microcentrifuge tubes

  • Sonciator

Lysis Buffer Formulation (50 mL):

ComponentStock ConcentrationVolume to AddFinal Concentration
Tris-HCl, pH 8.01 M2.5 mL50 mM
This compound Surfactant 10% (w/v) 2.5 mL - 5 mL 0.5% - 1.0%
Nuclease-free water-to 50 mL-

Procedure:

  • Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Discard the supernatant and resuspend the cell pellet in an appropriate volume of this compound Lysis Buffer (e.g., 1 mL per gram of wet cell paste).

  • Add lysozyme to a final concentration of 1 mg/mL and incubate at room temperature for 30 minutes with gentle agitation.

  • Add DNase I (10 µg/mL) and MgCl₂ (5 mM) to reduce the viscosity of the lysate from released DNA.

  • Sonicate the cell suspension on ice using short bursts (e.g., 6 cycles of 15 seconds on, 30 seconds off) to ensure complete lysis.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube for further analysis.

Visualizations

Experimental_Workflow cluster_preparation Cell Preparation cluster_lysis Cell Lysis cluster_clarification Lysate Clarification cluster_downstream Downstream Applications start Cell Culture (Adherent or Suspension) harvest Harvest Cells (e.g., Centrifugation) start->harvest wash Wash with ice-cold PBS harvest->wash add_buffer Add this compound Lysis Buffer with Protease Inhibitors wash->add_buffer incubate Incubate on Ice add_buffer->incubate disrupt Mechanical Disruption (Sonication/Scraping) incubate->disrupt centrifuge Centrifuge to Pellet Debris disrupt->centrifuge collect Collect Supernatant (Cleared Lysate) centrifuge->collect end Protein Quantification Western Blotting IP/Co-IP Enzyme Assays collect->end

Caption: Experimental workflow for cell lysis using this compound surfactant.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_surfactant_effect Potential Surfactant Interference Receptor Receptor Tyrosine Kinase (RTK) Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor Autophosphorylation & Recruitment Ligand Ligand Ligand->Receptor Binding & Dimerization GEF Guanine Nucleotide Exchange Factor (GEF) Adaptor->GEF Ras Ras (GTP-bound) GEF->Ras Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK ERK ERK Kinase MEK->ERK TF Transcription Factor ERK->TF Translocation Gene Gene Expression TF->Gene effect Strong anionic surfactants like this compound may disrupt non-covalent protein-protein interactions crucial for signal transduction (e.g., Receptor-Adaptor binding).

Caption: Potential impact of harsh surfactants on signaling pathway analysis.

Considerations for Downstream Applications

The use of a strong anionic surfactant like this compound can have implications for subsequent analytical techniques.

  • Protein Denaturation: Anionic surfactants can disrupt the secondary and tertiary structures of proteins.[4] This is advantageous for applications like SDS-PAGE, but can be detrimental for assays that require native protein conformation, such as enzyme activity assays or co-immunoprecipitation.

  • Compatibility with Protein Assays: High concentrations of detergents can interfere with common protein quantification assays like the Bradford or BCA assays. It is advisable to use a detergent-compatible protein assay or to dilute the lysate to a concentration where the surfactant does not interfere.

  • Mass Spectrometry: Surfactants can suppress the signal in mass spectrometry analysis.[1] Therefore, for proteomic studies, it may be necessary to remove the surfactant from the sample prior to analysis using methods such as protein precipitation or specialized spin columns.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Protein Yield Incomplete cell lysis.Increase the concentration of this compound surfactant in the lysis buffer. Increase incubation time. Optimize sonication or mechanical disruption steps.
Insufficient volume of lysis buffer.Ensure the entire cell pellet or plate surface is covered with an adequate volume of lysis buffer.
Viscous Lysate Release of large amounts of DNA.Add DNase I to the lysis buffer.[5] Increase sonication time to shear DNA.
Protein Degradation Inadequate inhibition of proteases.Always use a fresh protease inhibitor cocktail. Keep samples on ice at all times.
Interference with Downstream Assays High concentration of this compound surfactant.Dilute the sample before the assay. Use a detergent-compatible assay. Perform a buffer exchange or protein precipitation to remove the surfactant.
Loss of Protein Activity Denaturation by the anionic surfactant.Decrease the concentration of this compound. Consider using a milder, non-ionic detergent if protein activity is critical. Perform lysis at a lower temperature.

Conclusion

This compound surfactant, as a potent anionic detergent, presents a viable option for cell lysis, particularly when complete disruption of cellular membranes and solubilization of proteins are desired. Successful application hinges on the careful optimization of its concentration to balance efficient lysis with the preservation of biomolecule integrity for downstream analyses. The protocols and considerations outlined in this document provide a comprehensive guide for researchers to effectively incorporate this compound surfactant into their experimental workflows.

References

The Role of Nekal in Pesticide Formulation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nekal®, a trade name for sodium alkyl naphthalene sulfonate, serves as a crucial component in pesticide formulation research and development. Chemically identified as sodium butyl naphthalene sulfonate, this compound is an anionic surfactant that functions primarily as a wetting and dispersing agent.[1] Its molecular structure, featuring both a hydrophobic non-polar alkyl naphthalene group and a hydrophilic polar sulfonate group, allows it to reduce the surface tension of water. This property is paramount in agricultural applications, ensuring that pesticide formulations, when diluted with water, effectively wet and spread across the hydrophobic surfaces of plant leaves and insect cuticles, thereby enhancing the bioavailability and efficacy of the active ingredient. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the utility of this compound in pesticide formulations.

Application Notes

Key Functions of this compound in Pesticide Formulations:
  • Wetting Agent: The primary role of this compound is to reduce the surface tension of the spray solution. This allows droplets to overcome the natural hydrophobicity of plant surfaces, leading to better spreading and coverage. Improved wetting ensures that the active pesticide ingredient is in close contact with the target pest or plant surface.

  • Dispersing Agent: In solid formulations such as wettable powders (WP) and water-dispersible granules (WG), this compound facilitates the uniform dispersion of insoluble active ingredient particles in water.[2] It adsorbs onto the surface of the particles, preventing them from agglomerating and settling out in the spray tank.[2] This ensures a homogenous application and prevents nozzle clogging.

  • Emulsifier: While primarily known as a wetting and dispersing agent, this compound can also contribute to the stability of oil-in-water emulsions in emulsifiable concentrate (EC) formulations.

Formulation Types:

This compound is predominantly used in the following pesticide formulation types:

  • Wettable Powders (WP): These are dry formulations where the active ingredient is mixed with a carrier, a wetting agent like this compound, and a dispersing agent.[2][3] They are intended to be mixed with water to form a suspension before application.

  • Water-Dispersible Granules (WG): Similar to wettable powders, WGs are granular formulations that readily disperse in water to form a suspension. The inclusion of this compound is critical for their rapid disintegration and dispersion.

  • Suspension Concentrates (SC): In these liquid formulations, the solid active ingredient is suspended in a liquid medium. This compound helps to maintain the stability of the suspension and improves its wetting properties upon dilution.

Quantitative Data

The effectiveness of a wetting agent is determined by its ability to reduce surface tension and the contact angle of a liquid on a solid surface. The following tables summarize typical performance data for this compound (sodium butyl naphthalene sulfonate) in aqueous solutions.

Table 1: Surface Tension of Aqueous this compound Solutions at 25°C

Concentration of this compound (g/L)Surface Tension (mN/m)
0 (Pure Water)72.8
0.155.2
0.542.1
1.038.5
2.038.0
5.037.8

Note: This data is illustrative and may vary depending on the specific isomer and purity of the sodium butyl naphthalene sulfonate.

Table 2: Contact Angle of Aqueous this compound Solutions on Paraffin Wax Film at 25°C

Concentration of this compound (g/L)Contact Angle (°)
0 (Pure Water)108
0.185
0.572
1.065
2.063
5.062

Note: Paraffin wax is often used as a model hydrophobic surface to simulate a plant cuticle.

Experimental Protocols

Protocol 1: Determination of Wettability of a Wettable Powder Formulation (CIPAC MT 53.3)

This protocol determines the time it takes for a wettable powder to become completely wetted when added to water.

Materials:

  • Wettable powder formulation containing this compound

  • 250 mL beaker

  • Distilled water (or CIPAC Standard Water D)

  • Stopwatch

  • Spatula

  • Balance

Procedure:

  • Add 100 mL of distilled water to the 250 mL beaker.

  • Weigh 5 g of the wettable powder formulation.

  • Drop the weighed powder from a height of approximately 2 cm onto the surface of the water in the beaker.

  • Start the stopwatch immediately.

  • Observe the powder. The endpoint is reached when all the powder is completely wetted and has sunk below the surface of the water. Small floating particles are acceptable, but there should be no large, unwetted clumps.

  • Record the time in seconds.

  • An acceptable result for most wettable powders is complete wetting within one to two minutes.[4]

Protocol 2: Determination of Suspensibility of a Wettable Powder Formulation (Adapted from CIPAC MT 15)

This protocol measures the ability of a wettable powder to remain suspended in water over a period of time.

Materials:

  • Wettable powder formulation containing this compound

  • 250 mL graduated cylinder with a ground glass stopper

  • Distilled water (or CIPAC Standard Water D)

  • Pipette (25 mL)

  • Beaker (100 mL)

  • Stirring rod

  • Constant temperature water bath (30 ± 1°C)

  • Evaporating dish

  • Drying oven

  • Analytical balance

Procedure:

  • Prepare a suspension of the wettable powder in the graduated cylinder. For a 2% suspension, weigh 5 g of the powder and add it to a small amount of water in the beaker to form a smooth paste.

  • Quantitatively transfer the paste to the 250 mL graduated cylinder.

  • Add distilled water to the 250 mL mark.

  • Stopper the cylinder and invert it 30 times.

  • Place the cylinder in the constant temperature water bath at 30°C and leave it undisturbed for 30 minutes.

  • After 30 minutes, carefully remove the top 225 mL (9/10ths) of the suspension using a pipette without disturbing the sediment.

  • Transfer the remaining 25 mL of suspension and any sediment to a pre-weighed evaporating dish.

  • Evaporate the water in a drying oven at a suitable temperature until a constant weight is achieved.

  • Weigh the evaporating dish with the dry residue.

  • Calculate the suspensibility using the following formula:

    Suspensibility (%) = [ (W_i - W_r) / W_i ] * (10/9) * 100

    Where:

    • W_i = Initial weight of the active ingredient in the 250 mL suspension

    • W_r = Weight of the active ingredient in the residue

Visualizations

The following diagrams illustrate key processes and relationships in pesticide formulation research involving this compound.

Wettable_Powder_Formulation_Workflow cluster_ingredients Ingredients cluster_process Manufacturing Process cluster_application Application AI Active Ingredient (Solid) Blending Dry Blending AI->Blending This compound This compound (Wetting Agent) This compound->Blending Dispersant Dispersing Agent Dispersant->Blending Carrier Inert Carrier (e.g., Clay) Carrier->Blending Milling Milling Blending->Milling Packaging Packaging Milling->Packaging Mixing Mixing with Water Packaging->Mixing Spraying Spraying Mixing->Spraying

Caption: Workflow for Wettable Powder (WP) Formulation.

Mechanism_of_Wetting cluster_interaction Molecular Interaction Droplet Water Droplet with Pesticide Nekal_Molecule This compound Molecule (Sodium Butyl Naphthalene Sulfonate) Droplet->Nekal_Molecule contains Leaf_Surface Hydrophobic Leaf Surface Droplet->Leaf_Surface spreads on Hydrophobic_Tail Hydrophobic Tail (Butyl Naphthalene) Nekal_Molecule->Hydrophobic_Tail has Hydrophilic_Head Hydrophilic Head (Sulfonate) Nekal_Molecule->Hydrophilic_Head has Hydrophobic_Tail->Leaf_Surface adsorbs to Hydrophilic_Head->Droplet remains in

Caption: Mechanism of this compound as a Wetting Agent.

References

Application Notes and Protocols: Nekal as a Wetting Agent for Textile Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Nekal, a wetting agent used in textile research and processing. This document details its chemical properties, mechanism of action, and applications, along with protocols for its evaluation. This compound is the trade name for a series of anionic surfactants, most notably sodium alkyl naphthalene sulfonate. These compounds are highly effective at reducing the surface tension of aqueous solutions, which allows for rapid wetting and penetration of liquids into textile fibers.

Chemical Properties and Mechanism of Action

This compound, chemically classified as a sodium alkyl naphthalene sulfonate, is an anionic surfactant.[1][2][3] Its molecular structure consists of a hydrophobic alkyl naphthalene group and a hydrophilic sulfonate group. This amphiphilic nature allows it to orient at the interface between water and a solid surface (such as a textile fiber), reducing the surface tension of the water.[1][3] By lowering the surface tension, this compound facilitates the spreading of the liquid across the fiber surface and its penetration into the porous structure of the yarn. This action is crucial in various textile wet processing stages, including dyeing, scouring, and finishing, as it ensures uniform application of dyes and chemicals.[1][2][4]

Quantitative Data

The effectiveness of a wetting agent is determined by its ability to lower surface tension and decrease the wetting time of a textile material. The following tables summarize key performance data for this compound (sodium alkyl naphthalene sulfonate).

Table 1: Surface Tension of this compound BX Solution

Concentration (% w/v)Surface Tension (dynes/cm)
0.2~36.9

Note: This data is based on historical measurements of commercial this compound BX.

Table 2: Illustrative Wetting Performance by Draves Test

The following data is a representative example of the wetting performance of a typical sodium alkyl naphthalene sulfonate wetting agent at 25°C in distilled water. Actual values for a specific this compound product may vary.

Concentration (g/L)Average Wetting Time (seconds)
0.5120
1.045
2.025
3.015

Experimental Protocols

Evaluation of Wetting Efficiency: The Draves Wetting Test (ASTM D2281)

The Draves wetting test is a standard method used to evaluate the efficiency of a wetting agent by measuring the time it takes for a weighted cotton skein to sink in a solution of the wetting agent.[5][6][7]

Materials and Apparatus:

  • This compound (sodium alkyl naphthalene sulfonate)

  • Distilled or deionized water

  • 5-gram cotton test skeins (Draves 40/2)[5][8]

  • 500-mL graduated cylinders

  • Draves hook and anchor (weight) assembly (3.0 g hook)[5]

  • Stopwatch

  • Volumetric flasks and pipettes

  • Beakers

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in distilled water. For example, a 1% (10 g/L) stock solution can be prepared by dissolving 10 grams of this compound in 1 liter of distilled water.

  • Preparation of Test Solutions: From the stock solution, prepare a series of dilutions in volumetric flasks. For instance, prepare solutions with concentrations of 0.5 g/L, 1.0 g/L, 2.0 g/L, and 3.0 g/L.

  • Test Setup: Pour 500 mL of the test solution into a 500-mL graduated cylinder.

  • Skein Preparation: Fold the cotton skein and attach the 3.0-gram hook of the Draves weight assembly.

  • Wetting Time Measurement:

    • Hold the weighted skein just above the surface of the test solution.

    • Start the stopwatch simultaneously as the skein is dropped into the solution.

    • The skein will float on the surface initially. As the wetting agent solution penetrates the cotton fibers, the skein will begin to sink.

    • Stop the stopwatch the moment the skein, fully wetted, sinks completely.[5]

  • Replicates: Repeat the measurement at least three times for each concentration and calculate the average wetting time.

Data Analysis:

Plot the average wetting time (in seconds) against the concentration of the this compound solution (in g/L). This will demonstrate the relationship between concentration and wetting efficiency.

Visualizations

Experimental Workflow for Draves Wetting Test

Draves_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B C Fill Graduated Cylinder with Test Solution B->C E Drop Skein into Solution and Start Timer C->E D Attach Cotton Skein to Draves Weight D->E F Stop Timer when Skein Sinks E->F G Record Wetting Time F->G H Repeat for Replicates and Concentrations G->H I Calculate Average Wetting Times H->I J Plot Wetting Time vs. Concentration I->J

Caption: Workflow for the Draves Wetting Test.

Mechanism of Action of this compound

Wetting_Mechanism cluster_before Before this compound Addition cluster_after After this compound Addition High_ST High Surface Tension of Water Poor_Wetting Poor Wetting of Textile Fiber High_ST->Poor_Wetting leads to This compound This compound Molecules (Anionic Surfactant) Reduced_ST Reduced Surface Tension This compound->Reduced_ST causes Improved_Wetting Improved Wetting and Penetration Reduced_ST->Improved_Wetting results in

Caption: Logical relationship of this compound's wetting action.

References

Application Notes and Protocols for the Laboratory Preparation of Nekal Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nekal, chemically known as sodium alkyl naphthalene sulfonate (specifically sodium butylnaphthalene sulfonate or sodium diisopropylnaphthalene sulfonate), is an anionic surfactant widely utilized in various industrial and laboratory settings.[1][2][3][4][5] Its utility stems from its excellent wetting, dispersing, emulsifying, and penetrating properties.[1][5][6][7] In a research environment, this compound solutions are valuable for applications requiring the reduction of surface tension, such as in the formulation of pesticides, in the textile and paper industries, and as a component in certain cleaning solutions.[1][2][3][5] These application notes provide detailed protocols for the preparation of this compound stock solutions for laboratory use, along with a summary of its relevant physicochemical properties and safety information.

Physicochemical Properties and Stability

This compound is typically a creamy white to light yellow powder that is readily soluble in water.[2][6][7] Aqueous solutions of this compound are stable under a range of conditions, including in the presence of acids, alkalis, and hard water, making them versatile for various experimental setups.[1][6]

Quantitative Data Summary

PropertyValueReferences
Chemical NameSodium butylnaphthalene sulfonate / Sodium diisopropylnaphthalene sulfonate[1][2][3][4][5]
AppearanceCreamy white to light yellow powder[2][6][7]
SolubilityHighly soluble in water[1][2][6][7]
pH of Aqueous Solution7.0 - 10.5 (for a 1-5% solution)[1][3]
Critical Micelle Concentration (CMC)0.1 - 1 g/L[1]
Thermal StabilityStable up to 200°C[1]
Chemical StabilityStable in acidic (pH > 2) and alkaline conditions; resistant to hard water[1][6]
StorageStore in a cool, dry, well-ventilated area. Keep container tightly closed.[3]
Shelf Life1 year when stored properly[3]

Experimental Protocols

Materials
  • This compound (sodium butylnaphthalene sulfonate) powder

  • Deionized or distilled water

  • Volumetric flasks (various sizes)

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Weighing balance

  • Spatula

  • Beakers

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Protocol 1: Preparation of a 10% (w/v) this compound Stock Solution

This protocol describes the preparation of 100 mL of a 10% (w/v) this compound stock solution. This concentration is suitable for a wide range of applications and can be easily diluted to lower working concentrations.

  • Safety Precautions: Before starting, ensure you are wearing appropriate PPE, including safety goggles and gloves. Work in a well-ventilated area to avoid inhalation of the powder.[2][8][9]

  • Weighing the Solute: Accurately weigh 10.0 g of this compound powder using a weighing balance.

  • Initial Dissolution: Transfer the weighed this compound powder into a 250 mL beaker. Add approximately 80 mL of deionized or distilled water to the beaker.

  • Dissolving the Solute: Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution gently to avoid excessive foaming.[10] If necessary, gentle heating (e.g., on a hot plate at a low setting) can be applied to aid dissolution, but do not exceed 40°C.

  • Final Volume Adjustment: Once the this compound powder is completely dissolved, carefully transfer the solution to a 100 mL volumetric flask.

  • Bringing to Volume: Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the this compound has been transferred. Carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the prepared stock solution to a clearly labeled, sealed container. Store at room temperature in a cool, dry place.[3] Avoid freezing, as this can cause the surfactant to precipitate.[2] The solution is stable for up to one year when stored correctly.[3]

Protocol 2: Preparation of a 1% (w/v) this compound Working Solution from a 10% Stock

This protocol outlines the dilution of the 10% (w/v) stock solution to prepare 100 mL of a 1% (w/v) working solution.

  • Calculation: To prepare 100 mL of a 1% solution from a 10% stock, you will need 10 mL of the stock solution. This can be calculated using the formula C1V1 = C2V2.

  • Measurement: Using a 10 mL graduated cylinder or a volumetric pipette for higher accuracy, measure 10 mL of the 10% (w/v) this compound stock solution.

  • Dilution: Transfer the measured stock solution into a 100 mL volumetric flask.

  • Final Volume Adjustment: Add deionized or distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure thorough mixing.

  • Storage: Store the working solution in a labeled container under the same conditions as the stock solution. It is recommended to prepare fresh working solutions as needed to ensure accuracy for sensitive experiments.

Diagrams

experimental_workflow cluster_prep Preparation of 10% (w/v) this compound Stock Solution cluster_dilution Preparation of 1% (w/v) Working Solution weigh 1. Weigh 10.0 g of this compound Powder dissolve 2. Dissolve in ~80 mL of Deionized Water with Gentle Stirring weigh->dissolve Add powder to water transfer 3. Transfer to 100 mL Volumetric Flask dissolve->transfer volume 4. Bring to Final Volume with Deionized Water transfer->volume homogenize 5. Homogenize by Inverting volume->homogenize store 6. Store in a Labeled, Sealed Container homogenize->store measure_stock 1. Measure 10 mL of 10% Stock Solution store->measure_stock Use stock for dilution transfer_dilute 2. Transfer to 100 mL Volumetric Flask measure_stock->transfer_dilute add_water 3. Add Deionized Water to Final Volume transfer_dilute->add_water homogenize_dilute 4. Homogenize by Inverting add_water->homogenize_dilute

References

Application Notes and Protocols: Nekal in the Formulation of Industrial Cleaning Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nekal, an anionic surfactant, in the formulation of industrial cleaning agents. This document details its chemical properties, role in cleaning formulations, and protocols for evaluating its performance.

Introduction to this compound

This compound is a brand name for a series of anionic surfactants based on alkyl naphthalene sulfonates. A common variant is sodium dibutyl naphthalene sulfonate.[1][2][3][4] These surfactants are highly effective wetting and dispersing agents, making them valuable components in a wide range of industrial cleaning applications, from heavy-duty degreasers to textile scouring agents.[3][4][5][6]

Key Properties of this compound (Sodium Dibutyl Naphthalene Sulfonate):

PropertyValueReference
CAS Number 25638-17-9[1]
Molecular Formula C₁₈H₂₃NaO₃S[1]
Appearance Light brown to off-white powder/flakes or a dark brown aqueous solution.[2]
Solubility Highly soluble in water.[2]
Critical Micelle Concentration (CMC) 0.1–1 g/L[2]
Stability Stable in acidic (pH > 2) and alkaline conditions, and resistant to hard water.[2]

Role of this compound in Industrial Cleaning Formulations

This compound's primary function in industrial cleaning agents is to reduce the surface tension of water, allowing the cleaning solution to penetrate and wet surfaces more effectively.[3] This wetting action is crucial for lifting and removing soils, particularly oily and greasy contaminants.

Mechanism of Action:

  • Wetting: The amphiphilic nature of this compound, with its hydrophobic naphthalene and butyl groups and hydrophilic sulfonate group, allows it to orient itself at the interface between the cleaning solution and the soiled surface. This reduces the surface tension, enabling the solution to spread and penetrate the soil.

  • Emulsification: this compound molecules surround oil and grease droplets, forming micelles that disperse the soil into the cleaning solution and prevent it from redepositing on the surface.[3][5]

  • Dispersion: It aids in breaking down and suspending particulate matter within the cleaning solution.

The following diagram illustrates the role of this compound and other components in a typical industrial cleaning formulation.

G Logical Relationship of Components in an Industrial Cleaning Agent cluster_0 Cleaning Formulation cluster_1 Function Water Water This compound (Wetting Agent) This compound (Wetting Agent) Water->this compound (Wetting Agent) dissolves Builder (e.g., Sodium Metasilicate) Builder (e.g., Sodium Metasilicate) This compound (Wetting Agent)->Builder (e.g., Sodium Metasilicate) synergizes with Reduces Surface Tension Reduces Surface Tension This compound (Wetting Agent)->Reduces Surface Tension Solvent (e.g., Glycol Ether) Solvent (e.g., Glycol Ether) Builder (e.g., Sodium Metasilicate)->Solvent (e.g., Glycol Ether) enhances action of Softens Water & Sequesters Ions Softens Water & Sequesters Ions Builder (e.g., Sodium Metasilicate)->Softens Water & Sequesters Ions Corrosion Inhibitor Corrosion Inhibitor Solvent (e.g., Glycol Ether)->Corrosion Inhibitor compatible with Dissolves Organic Soils Dissolves Organic Soils Solvent (e.g., Glycol Ether)->Dissolves Organic Soils Protects Metal Surfaces Protects Metal Surfaces Corrosion Inhibitor->Protects Metal Surfaces

Caption: Role of this compound in a Cleaning Formulation.

Example Formulations

Below are example formulations for a heavy-duty alkaline degreaser and a neutral metal cleaner incorporating this compound.

Table 1: Example Heavy-Duty Alkaline Degreaser

ComponentFunctionConcentration (w/w %)
Deionized WaterSolvent80 - 90
Sodium Hydroxide (50%)Alkalinity Source5 - 10
Sodium MetasilicateBuilder, Corrosion Inhibitor2 - 5
This compound (Sodium Dibutyl Naphthalene Sulfonate) Wetting Agent, Detergent 1 - 3
Glycol Ether DBSolvent1 - 3
Tetrasodium EDTAChelating Agent0.5 - 1

Table 2: Example Neutral Metal Cleaner

ComponentFunctionConcentration (w/w %)
Deionized WaterSolvent85 - 95
This compound (Sodium Dibutyl Naphthalene Sulfonate) Wetting Agent, Detergent 2 - 5
Non-ionic Surfactant (e.g., Alcohol Ethoxylate)Co-surfactant, Degreaser1 - 3
Sodium CitrateBuilder, pH Buffer1 - 2
Corrosion Inhibitor (e.g., Tolyltriazole)Metal Protection0.1 - 0.5
BiocidePreservative0.1 - 0.2

Experimental Protocols

The following protocols are designed to evaluate the performance of industrial cleaning agents containing this compound.

Protocol for Evaluating Wetting Efficiency (Draves Test Adaptation)

This protocol determines the time it takes for a weighted cotton skein to sink in a solution of the cleaning agent, providing a measure of its wetting efficiency.

Materials:

  • 1 L graduated cylinder

  • 5 g cotton skein

  • 3 g hook and 40 g weight

  • Stopwatch

  • Cleaning solution containing this compound at various concentrations

Procedure:

  • Prepare 1 L of the cleaning solution at the desired concentration.

  • Pour 800 mL of the solution into the 1 L graduated cylinder.

  • Attach the 3 g hook to the cotton skein and the 40 g weight to the hook.

  • Holding the free end of the skein, gently lower it into the graduated cylinder.

  • Simultaneously start the stopwatch and release the skein.

  • Stop the stopwatch when the skein completely sinks below the surface of the solution.

  • Record the wetting time in seconds.

  • Repeat the measurement three times and calculate the average wetting time.

Table 3: Hypothetical Wetting Efficiency Data

This compound Concentration (g/L)Average Wetting Time (seconds)
0.1120
0.545
1.020
2.015
Protocol for Determining Cleaning Efficiency (Gravimetric Method)

This protocol, adapted from ASTM G122, quantifies the cleaning performance by measuring the weight of soil removed from a standardized coupon.

Materials:

  • Stainless steel coupons (e.g., 5 cm x 5 cm)

  • Industrial grease or oil (e.g., SAE 30 motor oil)

  • Analytical balance (readable to 0.1 mg)

  • Beakers

  • Ultrasonic bath or mechanical shaker

  • Oven

  • Cleaning solution containing this compound

Procedure:

  • Clean the stainless steel coupons thoroughly with a suitable solvent (e.g., acetone) and dry them in an oven.

  • Weigh each clean, dry coupon and record the weight (W1).

  • Apply a consistent amount of the industrial soil (e.g., 0.1 g) to each coupon.

  • Weigh the soiled coupon and record the weight (W2). The weight of the soil is Ws = W2 - W1.

  • Prepare the cleaning solution in beakers.

  • Immerse the soiled coupons in the cleaning solution and agitate for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 50°C) using an ultrasonic bath or shaker.

  • Remove the coupons, rinse with deionized water, and dry them in an oven.

  • Weigh the cleaned, dry coupons and record the final weight (W3).

  • Calculate the cleaning efficiency as a percentage: Cleaning Efficiency (%) = [(W2 - W3) / Ws] x 100

Table 4: Hypothetical Cleaning Efficiency on Stainless Steel

FormulationThis compound Conc. (%)Soil TypeCleaning Efficiency (%)
Alkaline Degreaser1Motor Oil85
Alkaline Degreaser2Motor Oil95
Neutral Cleaner3Cutting Fluid90
Neutral Cleaner5Cutting Fluid98

The following diagram illustrates the experimental workflow for evaluating the cleaning efficiency.

G Experimental Workflow for Cleaning Efficiency Evaluation A 1. Prepare & Weigh Clean Coupon (W1) B 2. Apply Soil & Weigh Soiled Coupon (W2) A->B C 3. Immerse in Cleaning Solution & Agitate B->C D 4. Rinse & Dry Coupon C->D E 5. Weigh Cleaned Coupon (W3) D->E F 6. Calculate Cleaning Efficiency E->F

Caption: Workflow for Gravimetric Cleaning Evaluation.

Conclusion

This compound and its chemical equivalents are versatile and effective anionic surfactants for use in a variety of industrial cleaning formulations. Their excellent wetting and dispersing properties contribute significantly to the removal of tough industrial soils. The protocols outlined in these notes provide a framework for the systematic evaluation of this compound-containing formulations, enabling researchers and formulators to optimize their cleaning products for specific applications.

References

Application Notes and Protocols: Utilizing Nekal for Enhanced Pigment Dispersion in Inks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nekal, specifically this compound BX (sodium dibutyl naphthalene sulfonate), as a highly effective wetting and dispersing agent for improving pigment dispersion in ink formulations. This document outlines the mechanism of action, presents illustrative quantitative data, and provides detailed experimental protocols for the preparation and evaluation of pigment dispersions.

Introduction to this compound in Pigment Dispersion

Proper pigment dispersion is a critical factor in determining the quality and performance of inks, impacting properties such as color strength, gloss, stability, and printability. Agglomerated pigment particles can lead to clogged printer nozzles, inconsistent color, and poor print quality.[1] this compound BX, an anionic surfactant, facilitates the dispersion process through its excellent wetting and stabilizing properties.[2]

Mechanism of Action:

This compound BX functions by adsorbing onto the surface of pigment particles. Its molecular structure consists of a hydrophobic naphthalene group, which anchors to the pigment surface, and a hydrophilic sulfonate group, which extends into the aqueous or polar solvent phase. This creates an electrostatic repulsion between the pigment particles, preventing them from re-agglomerating and ensuring a stable, uniform dispersion.[3] This mechanism is crucial for achieving fine particle sizes and maintaining long-term stability of the ink.

Quantitative Data Summary

The following tables present illustrative data on the performance of this compound BX in a model water-based carbon black ink formulation. This data is representative of the expected performance improvements when utilizing this compound BX as a dispersing agent.

Table 1: Effect of this compound BX Concentration on Pigment Dispersion Properties

This compound BX Concentration (% by weight of pigment)Initial Viscosity (mPa·s)Particle Size (d50, nm) after 1 hour millingStability after 7 days (Visual Observation)
0 (Control)150450Significant Settling
1.080250Minor Settling
2.0 55 150 Stable Dispersion
3.060145Stable Dispersion
4.065140Stable Dispersion, slight foaming

Note: This data is illustrative and may vary depending on the specific pigment, ink formulation, and processing conditions.

Table 2: Comparison of Dispersing Agents for Carbon Black Ink

Dispersing Agent (2% by weight of pigment)Initial Viscosity (mPa·s)Final Particle Size (d50, nm)Color Density (OD)
None1504501.2
Generic Anionic Surfactant752201.4
This compound BX 55 150 1.6
Non-ionic Surfactant902801.3

Note: This data is illustrative and highlights the potential advantages of using this compound BX.

Experimental Protocols

Preparation of a Water-Based Carbon Black Pigment Dispersion

This protocol describes the preparation of a stable water-based carbon black pigment dispersion using this compound BX.

Materials:

  • Carbon Black Pigment (e.g., Furnace Black)

  • This compound BX (Sodium Dibutyl Naphthalene Sulfonate)

  • Deionized Water

  • Co-solvent (e.g., Propylene Glycol)

  • Biocide

  • High-speed disperser with a saw-tooth blade

  • Bead mill with zirconia beads (0.8 - 1.2 mm)

Procedure:

  • Premix Preparation:

    • In a suitable vessel, combine deionized water and the co-solvent.

    • While stirring at low speed, slowly add the this compound BX powder and allow it to dissolve completely.

    • Add the biocide and stir until fully incorporated.

  • Pigment Wetting:

    • Gradually add the carbon black pigment to the premix under constant, low-speed stirring.

    • Once all the pigment is added, increase the speed of the high-speed disperser to create a vortex and continue mixing for 30 minutes to ensure complete wetting of the pigment particles.

  • Milling:

    • Transfer the pigment slurry to the bead mill.

    • Mill the dispersion at a consistent speed and temperature (typically 25-35°C) for 2-4 hours.

    • Monitor the particle size distribution at regular intervals using a particle size analyzer until the desired particle size is achieved (e.g., d50 < 150 nm).

  • Let-down and Final Formulation:

    • Once the desired particle size is reached, the concentrated pigment dispersion can be "let down" by adding it to the remaining ink components (e.g., resin, additives, and remaining water/solvent) under gentle agitation.

Evaluation of Dispersion Quality

Viscosity Measurement:

  • Measure the viscosity of the pigment dispersion using a rotational viscometer at a controlled temperature (e.g., 25°C).

Particle Size Analysis:

  • Determine the particle size distribution of the pigment dispersion using a dynamic light scattering (DLS) particle size analyzer.

Stability Testing:

  • Accelerated Aging: Store the ink formulation in a sealed container at an elevated temperature (e.g., 50°C) for a specified period (e.g., 7 or 14 days).

  • Visual Inspection: After the aging period, visually inspect the sample for any signs of pigment settling, agglomeration, or phase separation.

  • Centrifugation: Centrifuge a sample of the ink to accelerate any potential settling and assess the stability of the dispersion.

Visualizations

Pigment_Dispersion_Workflow cluster_0 Premix Preparation cluster_1 Pigment Wetting cluster_2 Milling cluster_3 Final Ink Formulation Premix Deionized Water + Co-solvent Premix_Vessel Mixing Vessel Premix->Premix_Vessel This compound This compound BX This compound->Premix_Vessel Biocide Biocide Biocide->Premix_Vessel Disperser High-Speed Disperser Premix_Vessel->Disperser Slow Addition Pigment Carbon Black Pigment Pigment->Disperser Bead_Mill Bead Mill Disperser->Bead_Mill Transfer Slurry Final_Ink Final Ink Product Bead_Mill->Final_Ink Add Concentrated Dispersion Let_Down Let-down Vehicle (Resin, Additives, etc.) Let_Down->Final_Ink

Caption: Experimental workflow for preparing a pigment dispersion using this compound.

Nekal_Mechanism cluster_this compound This compound BX Molecule Pigment Pigment Adsorption Adsorption This compound This compound BX Hydrophobic Hydrophobic Tail (Naphthalene) This compound->Hydrophobic Hydrophilic Hydrophilic Head (Sulfonate) This compound->Hydrophilic Stabilization Electrostatic Repulsion Hydrophobic->Pigment Anchors to pigment surface Hydrophilic->Stabilization Extends into solvent

Caption: Mechanism of this compound BX in pigment stabilization.

Conclusion

This compound BX (sodium dibutyl naphthalene sulfonate) is a highly effective wetting and dispersing agent for the preparation of stable, high-quality pigment dispersions for ink applications. Its anionic nature provides strong electrostatic stabilization, leading to significant improvements in key ink properties such as viscosity, particle size, and long-term stability. The provided protocols and illustrative data serve as a valuable resource for researchers and formulators in the development of advanced ink systems.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Nekal Precipitation in Hard Water

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Nekal (sodium alkyl naphthalene sulfonate) in hard water during experiments.

Troubleshooting Guides

Issue: this compound solution appears cloudy or forms a precipitate immediately upon preparation.

Possible Cause: The water used for preparing the solution is hard, containing a high concentration of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). Anionic surfactants like this compound can react with these ions to form insoluble salts, leading to precipitation.

Solution:

  • Use deionized or distilled water: The most straightforward solution is to prepare this compound solutions using high-purity, deionized, or distilled water that is free from interfering metal ions.

  • Incorporate a chelating agent: If the experimental protocol requires the use of tap water or a buffered solution known to contain divalent cations, add a chelating agent to the water before introducing this compound.

    • Recommended Chelating Agents: Ethylenediaminetetraacetic acid (EDTA), sodium citrate, or phosphonates are effective options.[1]

    • Starting Concentration: Begin with a 0.1% w/v concentration of the chelating agent and optimize as needed based on the water hardness.

Issue: this compound solution becomes cloudy or precipitates after the addition of other reagents.

Possible Cause: One or more of the added reagents may be a source of divalent or trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺, Fe³⁺), causing the this compound to precipitate.

Solution:

  • Analyze reagent composition: Review the composition of all reagents to identify potential sources of interfering cations.

  • Pre-treat the problematic reagent: If a specific reagent is identified as the source of cations, consider if it's possible to dissolve it in a solution containing a chelating agent before adding it to the this compound solution.

  • Increase the concentration of the chelating agent: If a chelating agent is already in use, a higher concentration may be necessary to sequester the additional cations from the newly added reagent.

  • Order of addition: Experiment with the order in which reagents are added. It may be beneficial to add the chelating agent to the water first, followed by this compound, and then other components.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in hard water?

This compound is the trade name for sodium alkyl naphthalene sulfonate, an anionic surfactant. It precipitates in hard water due to an ion exchange reaction between the sodium salt of the surfactant and the divalent calcium (Ca²⁺) and magnesium (Mg²⁺) ions present in the hard water. This reaction forms insoluble calcium and magnesium salts of the alkyl naphthalene sulfonate, which are visible as a precipitate or cloudiness.

Q2: How do chelating agents prevent this compound precipitation?

Chelating agents (or sequestering agents) are molecules that can form multiple bonds with a single metal ion, effectively "trapping" it in a soluble complex.[1] By binding to the Ca²⁺ and Mg²⁺ ions in hard water, chelating agents like EDTA or sodium citrate make them unavailable to react with the this compound molecules, thus preventing the formation of an insoluble precipitate.

Q3: What are the common chelating agents I can use, and how do I choose one?

Commonly used chelating agents include EDTA, sodium citrate, and phosphonates. The choice of chelating agent may depend on the specific requirements of your experiment, such as pH and compatibility with other reagents.

Chelating AgentMechanism of ActionTypical Starting ConcentrationNotes
EDTA (Ethylenediaminetetraacetic acid) Forms strong, stable complexes with most divalent and trivalent cations.0.1% w/vEffective over a broad pH range.
Sodium Citrate Forms weaker complexes with divalent cations compared to EDTA.0.2% - 0.5% w/vBiodegradable and generally considered less toxic.
Phosphonates Effective at sequestering a range of metal ions.0.1% - 0.2% w/vCan be sensitive to pH and may hydrolyze over time.

Q4: Is there a way to test the stability of my this compound solution in hard water?

Yes, you can perform a hard water stability test. A common method involves preparing a this compound solution in water with a known hardness and observing it for any signs of precipitation or turbidity over a set period. Turbidity can be qualitatively assessed by visual inspection against a dark background or quantitatively measured using a nephelometer or a spectrophotometer.

Experimental Protocols

Protocol: Hard Water Stability Test for this compound Solutions

This protocol describes how to evaluate the stability of a this compound solution in hard water and assess the effectiveness of a chelating agent.

1. Materials:

  • This compound (sodium alkyl naphthalene sulfonate)

  • Deionized water

  • Calcium chloride (CaCl₂)

  • Magnesium chloride (MgCl₂·6H₂O)

  • Chelating agent (e.g., Disodium EDTA)

  • Glass vials or test tubes

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Nephelometer or spectrophotometer (optional, for quantitative measurement)

2. Preparation of Standard Hard Water Stock Solution (e.g., 1000 ppm as CaCO₃):

  • Dissolve 0.739 g of calcium chloride (CaCl₂) and 1.014 g of magnesium chloride hexahydrate (MgCl₂·6H₂O) in deionized water.

  • Bring the final volume to 1 liter with deionized water and mix thoroughly. This stock solution has a hardness of 1000 ppm expressed as calcium carbonate.

  • Prepare working solutions of desired hardness (e.g., 100 ppm, 200 ppm, 300 ppm) by diluting the stock solution with deionized water.

3. Experimental Procedure:

  • Control (No Chelating Agent): a. Prepare a 1% w/v this compound solution in deionized water (this should be clear). b. In a series of glass vials, prepare solutions with varying degrees of water hardness (e.g., 50, 100, 150, 200 ppm) by mixing the appropriate volumes of the hard water stock solution and deionized water. c. To each vial of hard water, add the 1% this compound solution to achieve the final desired this compound concentration for your experiment. d. Mix the solutions and let them stand for a predetermined time (e.g., 1, 4, and 24 hours). e. Visually inspect for precipitation or cloudiness. For quantitative analysis, measure the turbidity using a nephelometer.

  • Test (With Chelating Agent): a. Prepare a 1% w/v solution of the chosen chelating agent (e.g., EDTA) in deionized water. b. In a new series of glass vials, prepare the same range of hard water concentrations as in the control group. c. Add the chelating agent solution to each hard water vial to achieve the desired final concentration (e.g., 0.1% w/v). Mix well. d. Add the 1% this compound solution to each vial to the same final concentration as the control group. e. Mix and observe for precipitation or measure turbidity at the same time points as the control group.

4. Data Presentation and Interpretation:

Record your observations in a table. A significant reduction in turbidity or the absence of precipitate in the test group compared to the control group indicates the effectiveness of the chelating agent.

Water Hardness (ppm as CaCO₃)This compound Concentration (%)Chelating Agent (Type and Conc.)Observation at 1 hrObservation at 4 hrsObservation at 24 hrsTurbidity (NTU) at 24 hrs (Optional)
1000.5NoneClearSlight CloudinessPrecipitate50
1000.5EDTA (0.1%)ClearClearClear2
2000.5NoneCloudyPrecipitateHeavy Precipitate250
2000.5EDTA (0.1%)ClearSlight CloudinessCloudiness30

Visualizations

G cluster_0 Precipitation in Hard Water This compound (Anionic Surfactant) This compound (Anionic Surfactant) Insoluble Precipitate Insoluble Precipitate This compound (Anionic Surfactant)->Insoluble Precipitate Reacts with Ca2+/Mg2+ (Hard Water Ions) Ca2+/Mg2+ (Hard Water Ions) Ca2+/Mg2+ (Hard Water Ions)->Insoluble Precipitate

Caption: Mechanism of this compound precipitation in hard water.

G cluster_1 Prevention with Chelating Agent This compound (Anionic Surfactant) This compound (Anionic Surfactant) Stable this compound Solution Stable this compound Solution This compound (Anionic Surfactant)->Stable this compound Solution Remains dissolved Ca2+/Mg2+ (Hard Water Ions) Ca2+/Mg2+ (Hard Water Ions) Soluble Complex Soluble Complex Ca2+/Mg2+ (Hard Water Ions)->Soluble Complex Sequestered by Chelating Agent (e.g., EDTA) Chelating Agent (e.g., EDTA) Chelating Agent (e.g., EDTA)->Soluble Complex

Caption: Preventive action of a chelating agent.

References

Optimizing Nekal® Concentration for Stable Emulsions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nekal® (sodium alkyl naphthalene sulfonate) for the creation of stable emulsions. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your formulation development.

Troubleshooting Unstable Emulsions with this compound®

Emulsion instability can manifest as creaming, flocculation, coalescence, or phase separation. Here are common issues encountered when using this compound® and their potential solutions.

Problem Potential Cause Recommended Solution
Creaming or Sedimentation Insufficient viscosity of the continuous phase, allowing dispersed droplets to migrate due to density differences.Increase the viscosity of the continuous phase by adding a thickening agent. Reduce the droplet size through homogenization to counteract gravitational forces.
Flocculation (Droplet Aggregation) Inadequate concentration of this compound® leading to insufficient electrostatic repulsion between droplets.Gradually increase the concentration of this compound® to ensure complete surface coverage of the dispersed droplets.[1]
Coalescence (Merging of Droplets) Insufficient amount or improper type of emulsifier leading to the rupture of the interfacial film. This is an irreversible process.Ensure the this compound® concentration is within the optimal range (typically 0.1% to 5.0% by weight) for your specific oil/water system.[1] Consider the HLB (Hydrophile-Lipophile Balance) requirement of your oil phase.
Phase Separation Multiple factors including improper formulation (e.g., incorrect oil-to-water ratio), extreme temperatures, or a pH imbalance.Optimize the oil-to-water ratio. Ensure the pH of the aqueous phase is within the stable range for this compound® (typically pH 7-8.5 for a 1% solution). Avoid storing the emulsion at temperatures that could cause freezing or excessive heat.
Precipitation Presence of incompatible substances, such as cationic surfactants or certain metal salts (e.g., aluminum, iron, zinc, lead).Avoid using this compound® in formulations containing cationic surfactants. If metal salts are present, consider using a chelating agent or an alternative emulsifier.
Excessive Foaming This compound® can have foaming properties, which may be undesirable in some applications.If foaming is an issue, consider adding an appropriate anti-foaming agent to the formulation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound® for creating a stable emulsion?

A1: The optimal concentration of this compound®, a brand of sodium alkyl naphthalene sulfonate, typically ranges from 0.1% to 5.0% by weight of the total formulation.[1] However, the ideal concentration is highly dependent on the specific oil phase, the desired droplet size, and the presence of other components in the formulation. It is recommended to perform a concentration optimization study for your specific system.

Q2: How does this compound® stabilize an emulsion?

A2: this compound® is an anionic surfactant.[2] When dispersed in water, it forms micelles and adsorbs at the oil-water interface. The hydrophobic naphthalene and alkyl groups orient towards the oil phase, while the hydrophilic sulfonate group orients towards the water phase. This creates a protective barrier around the oil droplets, and the negative charge of the sulfonate groups provides electrostatic repulsion, preventing the droplets from coalescing.

Q3: What is the HLB value of this compound®?

A3: While a specific HLB value for this compound® (sodium butylnaphthalene sulfonate) is not consistently published in readily available literature, anionic surfactants of this type are generally considered to have a high HLB value, making them effective for creating oil-in-water (O/W) emulsions.

Q4: Is this compound® sensitive to pH changes?

A4: A 1% aqueous solution of this compound® typically has a pH between 7 and 8.5. It is generally stable in acidic and alkaline conditions, but extreme pH values may affect its performance and the overall stability of the emulsion.

Q5: Can this compound® be used in combination with other surfactants?

A5: Yes, this compound® can be used in combination with other non-ionic or other anionic surfactants. However, it is incompatible with cationic surfactants, as this can lead to precipitation and emulsion breakdown.

Experimental Protocols

Protocol 1: Preparation of a Simple Oil-in-Water (O/W) Emulsion using this compound®

This protocol outlines the preparation of a basic O/W emulsion. The concentrations of the oil phase and this compound® should be optimized for your specific application.

Materials:

  • Deionized water

  • Oil phase (e.g., mineral oil, vegetable oil)

  • This compound® BX (sodium butylnaphthalene sulfonate)

  • High-shear mixer or homogenizer

Procedure:

  • Prepare the Aqueous Phase:

    • In a beaker, dissolve the desired amount of this compound® (e.g., 1.0 g for a 1% w/w concentration in a 100 g batch) in deionized water (e.g., 69.0 g).

    • Stir gently with a magnetic stirrer until the this compound® is fully dissolved.

  • Prepare the Oil Phase:

    • In a separate beaker, measure the desired amount of the oil phase (e.g., 30.0 g).

  • Form the Emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer at a moderate speed.

    • Once all the oil has been added, increase the mixing speed and homogenize for 5-10 minutes, or until a uniform, milky-white emulsion is formed.

  • Characterization:

    • Visually inspect the emulsion for any signs of phase separation or creaming.

    • Measure the droplet size and distribution using an appropriate particle size analyzer.

    • Monitor the stability of the emulsion over time at different storage conditions (e.g., room temperature, elevated temperature).

Protocol 2: Determining the Optimal this compound® Concentration

This experiment is designed to identify the most effective concentration of this compound® for your system.

Materials:

  • Same as Protocol 1

Procedure:

  • Prepare a series of aqueous phases with varying concentrations of this compound® (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0% w/w).

  • For each concentration, prepare an O/W emulsion following the procedure in Protocol 1, keeping the oil-to-water ratio constant.

  • Characterize each emulsion immediately after preparation and at set time intervals (e.g., 1 hour, 24 hours, 1 week) for:

    • Visual stability (creaming, phase separation)

    • Droplet size

    • Zeta potential (to measure electrostatic stability)

  • The optimal concentration will be the lowest concentration that provides a stable emulsion with the desired droplet size over the desired shelf life.

Data Presentation

Table 1: Typical Concentration Range of this compound® for Emulsion Stabilization

Application Typical this compound® Concentration (% w/w) Notes
General Purpose O/W Emulsions0.1 - 5.0The exact concentration depends on the oil type and desired stability.
Pesticide Formulations0.5 - 3.0Acts as a wetting and dispersing agent.
Polymer Emulsion Polymerization1.0 - 4.0Helps to stabilize the polymer latex.
Textile and Leather Processing0.2 - 2.0Used as a wetting and emulsifying agent.

Visualizations

Emulsion_Stabilization_Workflow cluster_prep Preparation cluster_process Processing cluster_characterization Characterization A Aqueous Phase (Water + this compound®) C High-Shear Mixing/ Homogenization A->C B Oil Phase B->C D Stable Emulsion C->D E Droplet Size Analysis D->E F Stability Testing D->F Troubleshooting_Logic Start Unstable Emulsion Observed Q1 What is the type of instability? Start->Q1 Creaming Creaming/ Sedimentation Q1->Creaming Density Difference Flocculation Flocculation Q1->Flocculation Aggregation Coalescence Coalescence Q1->Coalescence Droplet Merging Action1 Increase Viscosity or Decrease Droplet Size Creaming->Action1 Action2 Increase this compound® Concentration Flocculation->Action2 Action3 Optimize this compound® Concentration & Review Formulation Coalescence->Action3

References

Technical Support Center: Troubleshooting Foam Formation with Nekal Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nekal solutions. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to foam formation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause foam?

A1: this compound is the trade name for a series of anionic surfactants, with this compound BX being chemically identified as sodium dibutyl naphthalene sulfonate.[1][2][3][4] Like other surfactants, this compound molecules have a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. When dissolved in an aqueous solution, these molecules align at the air-water interface, reducing the surface tension of the water. This reduction in surface tension allows for the formation of stable bubbles, which accumulate to create foam.

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important for foaming?

A2: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form aggregates called micelles in the solution. For sodium dibutyl naphthalene sulfonate (this compound), the CMC is in the range of 0.1–1 g/L.[2] Below the CMC, the surfactant primarily populates the surface of the liquid, leading to a significant reduction in surface tension and an increase in foaming. Above the CMC, additional surfactant molecules predominantly form micelles, and the surface tension remains relatively constant. Therefore, operating around the CMC is often critical for achieving optimal foaming.

Q3: How does temperature affect the foaming of this compound solutions?

A3: For anionic surfactants like this compound, an increase in temperature generally leads to an increase in foamability up to a certain point, but a decrease in foam stability. Higher temperatures increase the kinetic energy of the molecules, which can facilitate bubble formation. However, it also increases the rate of liquid drainage from the foam lamellae and gas diffusion between bubbles, causing the foam to collapse more quickly. Studies on typical anionic surfactants suggest that an ideal foaming temperature is often in the range of 20–30°C.[5][6][7]

Q4: How do pH and electrolytes influence foam formation with this compound?

A4:

  • pH: this compound (sodium dibutyl naphthalene sulfonate) is stable in both acidic (pH > 2) and alkaline conditions.[2] For anionic surfactants in general, changes in pH can affect the surface charge of the bubbles. At a pH near neutral (around 6), some studies on similar anionic surfactants have observed the highest foam stability. Acidic conditions (lower pH) can increase the concentration of H+ ions, which may reduce the electrostatic repulsion between surfactant head groups, potentially decreasing foam stability.[7]

  • Electrolytes: The presence of electrolytes, such as salts (e.g., NaCl, CaCl2), can have a complex effect on the foaming of anionic surfactants like this compound. The addition of salt can increase foam generation and stability, particularly at surfactant concentrations below the CMC.[6][8] This is because the salt ions can shield the electrostatic repulsion between the anionic head groups of the surfactant molecules, allowing them to pack more tightly at the air-water interface. However, excessive salt concentrations can lead to a decrease in foam stability.[7] Divalent cations like Ca²⁺ (found in hard water) can have a more pronounced effect than monovalent cations like Na⁺.[7]

Troubleshooting Guides

Problem 1: Excessive or Uncontrolled Foaming

Possible Cause Suggested Solution
High Concentration of this compound: The concentration of this compound is significantly above the optimal range for your application.Reduce the concentration of the this compound solution. If possible, determine the optimal concentration for your experiment by testing a range of dilutions.
High Agitation/Aeration Rate: Vigorous mixing, stirring, or sparging is introducing too much gas into the solution.Reduce the agitation or aeration rate. For shake flask cultures, this may mean lowering the RPM.[9]
Temperature: The experimental temperature is promoting excessive foam formation.If your protocol allows, try lowering the temperature of the solution. An ideal foaming temperature for many anionic surfactants is between 20-30°C.[5][6][7]
Presence of Contaminants: The solution may be contaminated with other surface-active agents or proteins that contribute to foaming.Ensure all glassware and equipment are thoroughly cleaned. Use high-purity water and reagents.
Chemical Antifoaming Agents: In some cases, the addition of an antifoaming agent may be necessary.If compatible with your experiment, add a small amount of a suitable antifoam agent (e.g., silicone-based or organic). Start with a very low concentration and gradually increase as needed, as excessive antifoam can sometimes negatively impact experimental results.

Problem 2: Insufficient or Unstable Foam

Possible Cause Suggested Solution
Low Concentration of this compound: The concentration of this compound is too low to effectively reduce surface tension and stabilize foam.Increase the concentration of the this compound solution. Ensure the concentration is at or slightly above the CMC (0.1–1 g/L) for optimal performance.[2]
Presence of Defoaming Agents: The solution may be contaminated with substances that inhibit foam formation (e.g., certain oils, lipids, or residues from cleaning agents).Thoroughly clean all equipment. Avoid the use of cleaning agents with defoaming properties.
Low Agitation/Aeration Rate: Insufficient energy is being introduced to create bubbles.Increase the agitation or aeration rate to entrain more gas into the solution.
pH of the Solution: The pH of your solution may not be optimal for foam stability.For anionic surfactants, a pH around 6 has been shown to provide high foam stability in some cases.[7] Adjust the pH of your solution if your experimental parameters allow.
High Electrolyte Concentration: Excessive salt concentration can destabilize the foam.If possible, reduce the concentration of electrolytes in your solution.[7]

Quantitative Data Summary

Table 1: Properties of Sodium Dibutyl Naphthalene Sulfonate (this compound)

PropertyValueReference
Chemical Name Sodium Dibutyl Naphthalene Sulfonate[1][2][3][4]
Type Anionic Surfactant[2]
Critical Micelle Concentration (CMC) 0.1–1 g/L[2]
pH Stability Stable in acidic (pH > 2) and alkaline conditions[2]
Foaming Property Moderate foam producer[2]

Experimental Protocols

1. Protocol for Foamability and Foam Stability Assessment (Modified Ross-Miles Method)

This protocol provides a standardized method for evaluating the foaming characteristics of this compound solutions.

Materials:

  • Graduated cylinder (1000 mL) with a stopper

  • Pipettes

  • Stopwatch

  • This compound solution of desired concentration

  • Distilled or deionized water (as a control)

Procedure:

  • Preparation: Add 200 mL of the this compound solution to the 1000 mL graduated cylinder.

  • Foam Generation: Securely place the stopper on the graduated cylinder. Invert the cylinder 10 times in a consistent and controlled manner (approximately 1 inversion per second).

  • Initial Foam Height Measurement: Immediately after the 10th inversion, place the cylinder on a level surface and record the initial foam height in mL (the volume from the top of the liquid to the top of the foam).

  • Foam Stability Measurement: Start the stopwatch immediately after recording the initial foam height. Record the foam height at regular intervals (e.g., 1, 5, and 10 minutes) to assess the rate of foam decay.

  • Data Analysis: The initial foam height is a measure of foamability. The change in foam height over time is a measure of foam stability.

2. Protocol for Surface Tension Measurement

This protocol is used to determine the surface tension of this compound solutions, which is a key factor in foam formation.

Materials:

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Beaker or sample vessel

  • This compound solutions of varying concentrations

  • Distilled or deionized water

Procedure:

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

  • Sample Preparation: Pour the this compound solution into the sample vessel. Ensure the vessel is clean and free of any contaminants.

  • Measurement:

    • Du Noüy Ring Method: Immerse the platinum ring into the solution and then slowly pull it through the liquid surface. The force required to detach the ring from the surface is measured and used to calculate the surface tension.

    • Wilhelmy Plate Method: A thin plate is suspended perpendicular to the liquid surface. The force exerted on the plate by the liquid is measured, and the surface tension is calculated.

  • Data Collection: Record the surface tension for each concentration of the this compound solution.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The point at which the surface tension plateaus can be used to estimate the Critical Micelle Concentration (CMC).

Visualizations

Troubleshooting_Foam_Formation cluster_problem Problem Identification cluster_causes_excessive Potential Causes of Excessive Foam cluster_solutions_excessive Solutions for Excessive Foam cluster_causes_insufficient Potential Causes of Insufficient Foam cluster_solutions_insufficient Solutions for Insufficient Foam Excessive_Foam Excessive Foam High_Concentration High this compound Concentration Excessive_Foam->High_Concentration High_Agitation High Agitation/Aeration Excessive_Foam->High_Agitation High_Temp High Temperature Excessive_Foam->High_Temp Contaminants_Excess Contaminants Excessive_Foam->Contaminants_Excess Add_Antifoam Add Antifoam (cautiously) Excessive_Foam->Add_Antifoam Insufficient_Foam Insufficient or Unstable Foam Low_Concentration Low this compound Concentration Insufficient_Foam->Low_Concentration Defoamers_Present Presence of Defoamers Insufficient_Foam->Defoamers_Present Low_Agitation Low Agitation/Aeration Insufficient_Foam->Low_Agitation Non_Optimal_pH Non-Optimal pH Insufficient_Foam->Non_Optimal_pH High_Electrolytes High Electrolyte Concentration Insufficient_Foam->High_Electrolytes Reduce_Concentration Reduce Concentration High_Concentration->Reduce_Concentration Reduce_Agitation Reduce Agitation/Aeration High_Agitation->Reduce_Agitation Lower_Temp Lower Temperature High_Temp->Lower_Temp Clean_Equipment_Excess Clean Equipment Contaminants_Excess->Clean_Equipment_Excess Increase_Concentration Increase Concentration Low_Concentration->Increase_Concentration Clean_Equipment_Insufficient Clean Equipment Defoamers_Present->Clean_Equipment_Insufficient Increase_Agitation Increase Agitation/Aeration Low_Agitation->Increase_Agitation Adjust_pH Adjust pH Non_Optimal_pH->Adjust_pH Reduce_Electrolytes Reduce Electrolytes High_Electrolytes->Reduce_Electrolytes

Caption: Troubleshooting workflow for foam formation issues with this compound solutions.

Experimental_Workflow cluster_prep Preparation cluster_foam_test Foam Characterization cluster_surface_tension Surface Property Analysis cluster_analysis Data Analysis Prepare_Solution Prepare this compound Solution (Varying Concentrations) Foam_Generation Generate Foam (e.g., Ross-Miles Method) Prepare_Solution->Foam_Generation Measure_ST Measure Surface Tension (Tensiometer) Prepare_Solution->Measure_ST Measure_Initial_Height Measure Initial Foam Height (Foamability) Foam_Generation->Measure_Initial_Height Measure_Decay Measure Foam Decay Over Time (Foam Stability) Measure_Initial_Height->Measure_Decay Analyze_Data Analyze and Correlate Data Measure_Decay->Analyze_Data Determine_CMC Determine CMC Measure_ST->Determine_CMC Determine_CMC->Analyze_Data

Caption: Experimental workflow for characterizing this compound solution foaming properties.

References

Technical Support Center: Optimizing Nekal's Wetting Efficiency on Hydrophobic Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the wetting efficiency of Nekal on hydrophobic surfaces during their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound, chemically known as sodium butyl naphthalene sulfonate, is an anionic surfactant.[1][2][3] It is widely used as a wetting and penetrating agent in various industries, including textiles, agriculture, paper, and rubber.[1][3] Its primary function is to reduce the surface tension of water, allowing liquids to spread more easily across and penetrate into materials.[1][3]

2. How does this compound improve the wetting of hydrophobic surfaces?

This compound molecules have a structure with a hydrophobic (water-repelling) part and a hydrophilic (water-attracting) part. When dissolved in water, these molecules align at the water-solid interface. The hydrophobic tail of the this compound molecule is attracted to the hydrophobic surface, while the hydrophilic head remains in the water. This orientation reduces the interfacial tension between the water and the hydrophobic surface, lowering the contact angle and allowing the water to spread more effectively.

3. What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which aggregates of surfactant molecules, called micelles, begin to form.[4][5][6] Below the CMC, the surfactant primarily acts at the surface to reduce surface tension. Above the CMC, the surface tension remains relatively constant, and any additional surfactant forms micelles in the bulk of the solution.[4] Operating at or slightly above the CMC is often the most efficient for wetting applications, as it ensures the surface is saturated with surfactant molecules. The CMC of this compound BX is a key parameter for optimizing its concentration in formulations.[7]

4. Can the performance of this compound be affected by pH and temperature?

Yes, the performance of this compound can be influenced by both pH and temperature. This compound is generally stable in both acidic and alkaline conditions.[1][2] However, extreme pH values can affect the overall formulation and the stability of other components in the system. Temperature can also impact wetting efficiency. Generally, an increase in temperature lowers the surface tension of water and can improve wetting.[8] However, the specific effects of temperature on this compound's performance would depend on the entire system, including the hydrophobic surface and other dissolved substances.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to wet hydrophobic surfaces.

Problem Potential Cause Troubleshooting Steps
Poor wetting or high contact angle Insufficient this compound Concentration: The concentration of this compound may be below the Critical Micelle Concentration (CMC), leading to inadequate surface tension reduction.1. Gradually increase the concentration of this compound in your solution. 2. Determine the optimal concentration by measuring the contact angle at different concentrations to find the point of maximum wetting.
Incompatible Surface: The specific hydrophobic surface may have very low surface energy, making it difficult for this compound alone to provide sufficient wetting.1. Consider surface pre-treatment (e.g., plasma treatment) to increase surface energy. 2. Explore the synergistic effect of adding a nonionic surfactant to the this compound solution.[9][10]
Inconsistent wetting across the surface Uneven Surfactant Distribution: The this compound solution may not be uniformly mixed or applied.1. Ensure thorough mixing of the this compound solution before application. 2. Use application methods that promote even coating, such as spray coating or dip coating with controlled withdrawal speed.
Surface Contamination: The hydrophobic surface may have contaminants that interfere with wetting.1. Thoroughly clean the hydrophobic surface with appropriate solvents to remove any oils, greases, or other residues before applying the this compound solution.
Formation of precipitates in the this compound solution Incompatibility with Other Components: this compound, as an anionic surfactant, can interact with cationic compounds, leading to precipitation.[1]1. Avoid mixing this compound with cationic surfactants or other cationic additives. 2. If other components are necessary, check for their compatibility with anionic surfactants beforehand.
Hard Water: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in hard water can cause precipitation of anionic surfactants.1. Use deionized or distilled water to prepare your this compound solutions. 2. If using tap water is unavoidable, consider adding a chelating agent to sequester the divalent cations.
Difficulty in dispersing hydrophobic powders Powder Agglomeration: Hydrophobic powders tend to clump together in water, preventing uniform wetting by the this compound solution.1. Create a pre-slurry of the powder with a small amount of a wetting agent solution before adding it to the bulk liquid. 2. Use high-shear mixing to break down agglomerates and ensure good contact between the powder and the this compound solution.
Insufficient Wetting Agent Concentration: The amount of this compound may not be enough to overcome the hydrophobicity of the powder particles.1. Increase the concentration of this compound. 2. Consider a combination of this compound with a nonionic surfactant for improved wetting and dispersion.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Wetting a Hydrophobic Surface

This protocol outlines the procedure for determining the ideal concentration of this compound for wetting a specific hydrophobic surface using contact angle measurements.

Materials:

  • This compound (Sodium butyl naphthalene sulfonate)

  • Deionized water

  • Hydrophobic substrate (e.g., polyethylene terephthalate (PET) film)

  • Contact angle goniometer

  • Micropipettes

  • Glass beakers and volumetric flasks

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 1% (w/v) this compound in deionized water.

    • Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 0.01% to 1% (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 0.75%, 1%).

  • Substrate Preparation:

    • Cut the hydrophobic substrate into uniform, flat pieces (e.g., 2 cm x 2 cm).

    • Clean the substrates thoroughly with a suitable solvent (e.g., isopropanol) to remove any surface contaminants and then rinse with deionized water.

    • Dry the substrates completely in a clean environment.

  • Contact Angle Measurement (Sessile Drop Method):

    • Place a clean, dry substrate on the sample stage of the contact angle goniometer.

    • Using a micropipette, carefully dispense a small droplet (e.g., 5 µL) of a this compound solution onto the substrate surface.

    • Capture an image of the droplet at the solid-liquid-air interface.

    • Use the goniometer's software to measure the contact angle on both sides of the droplet and calculate the average.

    • Repeat the measurement at least three times with fresh droplets on different areas of the substrate for each concentration.

    • Repeat the entire process for each this compound concentration.

  • Data Analysis:

    • Calculate the average contact angle and standard deviation for each this compound concentration.

    • Plot the average contact angle as a function of the this compound concentration.

    • The optimal concentration is typically the point at which the contact angle plateaus (reaches a minimum value).

Expected Results:

The contact angle is expected to decrease as the concentration of this compound increases, up to the Critical Micelle Concentration (CMC). Beyond the CMC, the contact angle should remain relatively constant.

This compound Concentration (% w/v)Average Contact Angle (°) on PET
0 (Deionized Water)85 ± 2
0.0175 ± 2
0.0568 ± 1
0.162 ± 1
0.2560 ± 1
0.560 ± 1
1.060 ± 1

Note: The above data is illustrative. Actual results will vary depending on the specific hydrophobic surface and experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare this compound Solutions (0.01% to 1%) C Dispense Droplet on Substrate A->C B Clean & Dry Hydrophobic Substrate B->C D Measure Contact Angle (Goniometer) C->D E Record & Average Data D->E F Plot Contact Angle vs. Concentration E->F G Determine Optimal Concentration F->G Troubleshooting_Logic Start Poor Wetting Issue Check_Conc Is this compound concentration at or above CMC? Start->Check_Conc Increase_Conc Increase this compound Concentration Check_Conc->Increase_Conc No Check_Synergy Consider adding a nonionic co-surfactant Check_Conc->Check_Synergy Yes Success Wetting Improved Increase_Conc->Success Add_CoSurfactant Formulate with this compound and a nonionic surfactant Check_Synergy->Add_CoSurfactant Yes Check_Surface Is the surface clean? Check_Synergy->Check_Surface No Add_CoSurfactant->Success Clean_Surface Clean the surface thoroughly Check_Surface->Clean_Surface No Solution_Stable Is the solution stable (no precipitation)? Check_Surface->Solution_Stable Yes Clean_Surface->Success Check_Water Use deionized water and avoid cationic additives Solution_Stable->Check_Water No Solution_Stable->Success Yes Check_Water->Success

References

Nekal surfactant degradation and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nekal surfactants, specifically this compound BX (Sodium Butyl Naphthalene Sulfonate).

Frequently Asked Questions (FAQs)

Q1: What is this compound surfactant and what are its primary applications?

This compound BX is the trade name for sodium butyl naphthalene sulfonate, an anionic surfactant.[1][2] Due to its excellent wetting, penetrating, emulsifying, and dispersing properties, it is widely used in various industrial processes.[3][4][5] Common applications include textile dyeing and printing, the rubber industry, paper manufacturing, and as a synergist in fertilizer and pesticide formulations.[1][3]

Q2: What are the general stability characteristics of this compound BX?

This compound BX is known for its stability under a range of conditions. It is generally stable in acidic and alkaline solutions and is resistant to hard water.[3][6] It also exhibits good thermal stability at moderate temperatures.[4] However, it is not compatible with mercerized alkali baths and may precipitate in the presence of aluminum, iron, zinc, and lead salts.[3] It is also incompatible with cationic dyes and surfactants.[3]

Q3: Is this compound BX biodegradable?

This compound BX is considered biodegradable to some extent, but it is not classified as "readily biodegradable" according to standard OECD guidelines.[7] The naphthalene ring in its structure is resistant to rapid microbial breakdown.[7] The degradation process typically involves primary biodegradation, where the parent molecule is altered, more readily than ultimate biodegradation, which is the complete breakdown into carbon dioxide, water, and inorganic salts.[7]

Q4: What are the recommended storage conditions for this compound BX?

To ensure its stability and shelf-life, this compound BX should be stored in a sealed container in a cold, dry, and well-ventilated area.[3] It should also be protected from light.[4] The recommended storage period is typically one year.[3][4]

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness in Solution

Symptoms: Your aqueous solution containing this compound BX appears cloudy or has formed a precipitate.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Presence of Incompatible Metal Ions This compound BX can precipitate with salts of aluminum, iron, zinc, and lead.[3] Analyze your formulation for the presence of these metal ions. If present, consider using a chelating agent to sequester the metal ions.
Interaction with Cationic Components This compound BX is an anionic surfactant and is incompatible with cationic surfactants and dyes.[3] Review all components in your formulation to ensure there are no cationic species present.
Exceeding Solubility Limit While soluble in water, exceeding the solubility limit at a given temperature can cause precipitation. Try gently warming the solution while stirring to redissolve the surfactant. Consider preparing a more dilute stock solution.
Incorrect pH Although generally stable in acidic and alkaline conditions, extreme pH values could potentially affect solubility, especially in the presence of other components.[4] Measure the pH of your solution and adjust if necessary.
Issue 2: Reduced Surfactant Performance (Wetting, Emulsifying, etc.)

Symptoms: You observe a decrease in the expected performance of this compound BX, such as poor wetting of a substrate or instability of an emulsion.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Degradation of the Surfactant Prolonged exposure to high temperatures (above 150-200°C) or strong oxidizing agents can lead to the degradation of this compound BX.[4] Ensure that storage and experimental conditions adhere to the recommended temperature limits. Avoid co-formulating with strong oxidizers.
Incorrect Concentration The effectiveness of surfactants is concentration-dependent. Verify the concentration of this compound BX in your solution. You may need to optimize the concentration for your specific application.
Antagonistic Interactions in Formulation Other components in your formulation may be interfering with the surfactant's activity. Systematically remove or replace other components to identify the source of the interference.
Issue 3: Inconsistent Experimental Results

Symptoms: You are experiencing variability in your results when using this compound BX across different experiments or batches.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Batch-to-Batch Variability of Surfactant The purity and composition of technical-grade surfactants can vary between batches.[8] If possible, obtain a certificate of analysis for each batch to check for consistency. Consider purchasing a higher purity grade if reproducible results are critical.
Degradation Over Time If using an older stock solution, the surfactant may have degraded. It is recommended to use freshly prepared solutions for critical experiments.
Environmental Factors Fluctuations in experimental conditions such as temperature and pH can affect surfactant performance.[4] Carefully control and monitor these parameters throughout your experiments.

Stability and Degradation Data

The following tables summarize the known stability and degradation characteristics of this compound BX (Sodium Butyl Naphthalene Sulfonate).

Table 1: Chemical Stability of this compound BX

ParameterConditionStabilityNotes
pH Acidic to AlkalineGenerally Stable[3][6]Extreme pH values may affect performance in complex mixtures.[4]
Temperature Moderate TemperaturesStableDecomposition can occur at temperatures above 150-200°C.[4]
Hard Water Presence of Ca²⁺, Mg²⁺Resistant[3][6]
Metal Ions Al³⁺, Fe³⁺, Zn²⁺, Pb²⁺Precipitates[3]Avoid the presence of these metal salts.
Oxidizing Agents Strong OxidizersPotential for Degradation[4]The alkyl chain is susceptible to oxidation.
Hydrolysis Aqueous SolutionsStable[4][6]The sulfonate linkage is robust.

Table 2: Biodegradation Profile of this compound BX

Biodegradation TypeStatusDescription
Ready Biodegradability Not Readily Biodegradable[7]Does not meet the stringent criteria for rapid and complete biodegradation in standard OECD tests.
Primary Biodegradation Occurs[7]The parent surfactant molecule is structurally altered, leading to a loss of its surface-active properties.
Ultimate Biodegradation LimitedThe complete breakdown into CO₂, water, and inorganic salts is a slower process due to the stable naphthalene ring.[7]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability

This protocol provides a general framework for assessing the thermal stability of this compound BX in an aqueous solution.

  • Preparation of this compound BX Solution: Prepare a stock solution of this compound BX (e.g., 1% w/v) in deionized water.

  • Sample Aliquoting: Aliquot the solution into several sealed, airtight vials to prevent evaporation.

  • Incubation: Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, 80°C, 100°C). Include a control sample stored at room temperature (e.g., 25°C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).

  • Analysis: Analyze the samples for degradation. A common method is High-Performance Liquid Chromatography (HPLC).

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like tetrabutylammonium bromide.[3]

      • Detection: UV detector at a wavelength suitable for the naphthalene ring (e.g., 220 nm or 270 nm).[9]

      • Quantification: Compare the peak area of this compound BX in the heated samples to the control sample to determine the percentage of degradation.

  • Data Interpretation: Plot the percentage of remaining this compound BX against time for each temperature to determine the degradation kinetics.

Protocol 2: Evaluation of pH Stability

This protocol outlines a method to evaluate the stability of this compound BX across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 11).

  • Sample Preparation: Add a known concentration of this compound BX to each buffer solution.

  • Incubation: Store the solutions at a constant temperature (e.g., room temperature or an elevated temperature to accelerate potential degradation).

  • Time Points: Collect samples at various time points (e.g., 0, 1, 3, 7, and 14 days).

  • Analysis: Use HPLC as described in Protocol 1 to quantify the concentration of this compound BX in each sample.

  • Data Analysis: Compare the concentration of this compound BX at different pH values over time to identify any pH-dependent degradation.

Visualizations

Degradation Troubleshooting Workflow

G start Suspected this compound BX Degradation check_temp Are storage and experimental temperatures > 150°C? start->check_temp check_oxidizer Are strong oxidizing agents present? check_temp->check_oxidizer No high_temp High temperature is a likely cause of thermal degradation. check_temp->high_temp Yes check_light Is the solution exposed to prolonged intense light? check_oxidizer->check_light No oxidizer_present Oxidation of the alkyl chain is a possible degradation pathway. check_oxidizer->oxidizer_present Yes light_exposure Photodegradation may be occurring. check_light->light_exposure Yes no_obvious_cause Investigate other factors: - Contamination - Microbial growth - Interaction with other components check_light->no_obvious_cause No

Caption: A workflow to troubleshoot potential this compound BX degradation.

Stability Influencing Factors

G stability This compound BX Stability temperature Temperature stability->temperature Influences ph pH stability->ph Influences metal_ions Metal Ions (Al³⁺, Fe³⁺, Zn²⁺, Pb²⁺) stability->metal_ions Decreases (Precipitation) cationics Cationic Surfactants/Dyes stability->cationics Decreases (Precipitation) oxidizers Strong Oxidizing Agents stability->oxidizers Decreases (Degradation) hard_water Hard Water (Ca²⁺, Mg²⁺) stability->hard_water Resistant to

Caption: Factors influencing the stability of this compound BX solutions.

References

Technical Support Center: Mitigating Interference of Nekal in Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered with Nekal (sodium butyl naphthalene sulfonate), an anionic surfactant, during spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with my spectroscopic measurements?

A1: this compound is a trade name for sodium butyl naphthalene sulfonate, an anionic surfactant used as a wetting, dispersing, and emulsifying agent.[1][2][3][4] Its amphiphilic nature, possessing both a hydrophobic tail and a hydrophilic head, allows it to interact with both your analyte and the solvent. This interaction can alter the chemical environment of your analyte, leading to inaccurate spectroscopic readings.

Q2: What are the common signs of this compound interference in my spectra?

A2: Signs of interference can vary depending on the spectroscopic technique:

  • UV-Vis Spectroscopy: You may observe shifts in the maximum absorbance wavelength (λmax), broadening of spectral bands, and changes in absorbance intensity.[1]

  • Fluorescence Spectroscopy: Interference can manifest as quenching (decrease in fluorescence intensity) or enhancement of the fluorescence signal, as well as shifts in the emission maximum.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: You may see changes in chemical shifts, line broadening of signals, and suppression of signals, which can complicate spectral interpretation.

  • Atomic Absorption Spectroscopy (AAS): this compound can affect the sample's viscosity and surface tension, leading to inefficient nebulization and atomization, resulting in suppressed or enhanced signals.

Q3: Can I just subtract a background spectrum of this compound?

A3: While running a blank with this compound in the solvent is a good first step, it often doesn't fully correct for the interference. The interaction between this compound and your analyte can cause spectral changes that are not present in a simple blank. Therefore, more robust mitigation strategies are often necessary.

Q4: What are the main strategies to mitigate this compound interference?

A4: The primary strategies involve either removing the this compound from the sample or minimizing its interaction with the analyte. Common techniques include:

  • Sample Dilution: A simple first approach, though it may reduce your analyte signal to below the detection limit.

  • Solid-Phase Extraction (SPE): A highly effective method for removing surfactants from a sample matrix.

  • Liquid-Liquid Extraction (LLE): Useful for separating the analyte from the surfactant based on their differential solubility in two immiscible liquids.

  • Chemical Coagulation/Precipitation: Involves adding a substance that causes the surfactant to precipitate out of the solution.

  • Use of Releasing or Protecting Agents (primarily for AAS): These agents can preferentially bind to interfering species or the analyte to prevent the formation of non-volatile compounds in the flame.[6]

Troubleshooting Guides

Mitigating this compound Interference in UV-Vis Spectroscopy

Problem: I am observing unexpected shifts in the λmax and changes in the absorbance of my analyte.

Solution Workflow:

start Start: UV-Vis Interference Detected dilution Attempt 1: Sample Dilution start->dilution check_signal Check Analyte Signal Strength dilution->check_signal spe Attempt 2: Solid-Phase Extraction (SPE) check_signal->spe Signal Too Low end_success Success: Analyze Sample check_signal->end_success Signal Sufficient check_recovery Check Analyte Recovery spe->check_recovery lle Attempt 3: Liquid-Liquid Extraction (LLE) check_recovery->lle Poor Recovery check_recovery->end_success Good Recovery end_fail Consult Specialist lle->end_fail

Caption: Troubleshooting workflow for UV-Vis interference.

Detailed Steps:

  • Can I resolve the issue by simple dilution?

    • Protocol: Serially dilute your sample with the solvent. A 10-fold or 100-fold dilution may be sufficient to break up micelles and reduce interference.

    • Expected Outcome: The λmax of your analyte should return to its expected value.

    • Limitation: This may decrease your analyte concentration below the instrument's limit of detection.

  • If dilution is not effective, how do I perform Solid-Phase Extraction (SPE)?

    • Protocol:

      • Select Cartridge: Choose a C18 or other appropriate non-polar SPE cartridge. The hydrophobic tail of this compound will be retained by the stationary phase.

      • Conditioning: Condition the cartridge by passing methanol followed by deionized water through it.

      • Sample Loading: Load your sample onto the cartridge. The this compound will bind to the stationary phase, while a more polar analyte may pass through.

      • Washing: Wash the cartridge with a weak solvent to remove any remaining impurities without eluting the analyte.

      • Elution: Elute your analyte with a stronger solvent.

    • Expected Outcome: The collected eluent containing your analyte should be free of this compound.

Mitigating this compound Interference in Fluorescence Spectroscopy

Problem: My analyte's fluorescence is being quenched or unexpectedly enhanced.

Solution Workflow:

start Start: Fluorescence Interference spe Method 1: Solid-Phase Extraction (SPE) start->spe check_spe Successful Removal? spe->check_spe coagulation Method 2: Chemical Coagulation check_spe->coagulation No end_success Analyze Supernatant check_spe->end_success Yes check_coagulation Analyte Stable? coagulation->check_coagulation check_coagulation->end_success Yes end_fail Further Method Development Needed check_coagulation->end_fail No

Caption: Troubleshooting workflow for fluorescence interference.

Detailed Steps:

  • How can I remove this compound using Solid-Phase Extraction (SPE) for fluorescence analysis?

    • Follow the SPE protocol outlined in the UV-Vis troubleshooting section. Ensure that all solvents used are fluorescence-grade to avoid introducing other fluorescent contaminants.

  • What is chemical coagulation and how can I use it?

    • Protocol:

      • Coagulant Selection: Use a coagulant such as ferric chloride or alum. The optimal choice may depend on your sample matrix.

      • pH Adjustment: Adjust the pH of your sample to the optimal range for the chosen coagulant (often slightly acidic for ferric chloride).

      • Coagulant Addition: Add the coagulant and stir for a set period (e.g., 20-30 minutes) to allow for floc formation.

      • Separation: Centrifuge the sample to pellet the precipitated surfactant-coagulant complex.

      • Analysis: Carefully collect the supernatant for analysis.

    • Caution: Ensure your analyte does not co-precipitate with the surfactant. A recovery study is recommended.

Data on Mitigation Effectiveness

The effectiveness of different mitigation strategies can be quantified by measuring the recovery of the analyte and the removal of the surfactant.

Mitigation MethodAnalyte Recovery (%)Surfactant Removal (%)Spectroscopic Technique SuitabilityReference
Solid-Phase Extraction (C18) 85-95%>90%UV-Vis, Fluorescence, NMR[7]
Liquid-Liquid Extraction (MIBK-DCE) Variable>90%UV-Vis, Fluorescence[8]
Chemical Coagulation (Ferric Chloride) Dependent on analyte80-90%UV-Vis, AAS[3][9]

Note: The efficiency of each method is highly dependent on the specific analyte, sample matrix, and experimental conditions. The provided data is a general guide.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE)

Objective: To remove this compound (sodium butyl naphthalene sulfonate) from an aqueous sample prior to spectroscopic analysis.

Materials:

  • C18 SPE cartridge (e.g., 500 mg, 6 mL)

  • SPE manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Elution solvent (appropriate for your analyte)

  • Collection vials

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not let the cartridge run dry.

  • Sample Loading:

    • Load your sample onto the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Pass 5 mL of deionized water through the cartridge to wash away any unbound impurities.

  • Elution:

    • Elute the analyte with an appropriate volume of a suitable organic solvent (e.g., methanol, acetonitrile). The choice of solvent will depend on the analyte's properties.

  • Post-Elution:

    • The collected eluate can be analyzed directly or evaporated and reconstituted in a suitable solvent for your spectroscopic measurement.

Signaling Pathway of Interference

This compound This compound (Anionic Surfactant) Interaction Analyte-Nekal Interaction (Micelle Formation/Adsorption) This compound->Interaction Analyte Analyte Molecule Analyte->Interaction Solvent Solvent Solvent->Interaction Altered Altered Chemical Environment Interaction->Altered Spectra Inaccurate Spectroscopic Signal (Shift, Quenching, etc.) Altered->Spectra

Caption: How this compound interferes with spectroscopic analysis.

References

Best practices for storing and handling Nekal surfactant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for storing and handling Nekal® BX (Sodium Butyl Naphthalene Sulfonate), an anionic surfactant commonly used in research and development.

Storage and Handling Best Practices

Proper storage and handling of this compound® BX are crucial to ensure its stability, performance, and user safety.

Storage Recommendations

This compound® BX should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] The recommended storage period is one year.[1]

ParameterRecommendation
Storage Temperature Room temperature
Environment Dry, well-ventilated
Container Tightly sealed, original packaging
Incompatible Materials Strong oxidizing agents, cationic surfactants, and salts of aluminum, iron, zinc, and lead.[1]
Shelf Life One year[1]
Handling Procedures

When handling this compound® BX powder, it is important to minimize dust generation. Use in a well-ventilated area or with local exhaust ventilation.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are recommended.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator for dusts is recommended.

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Troubleshooting Guides

Issue 1: Poor Emulsion or Dispersion Stability

Question: My oil-in-water emulsion prepared with this compound® BX is separating or showing signs of instability (e.g., creaming, coalescence). What are the possible causes and solutions?

Answer:

Emulsion instability can arise from several factors. Here is a troubleshooting guide to address this issue:

Possible CauseTroubleshooting Steps
Incorrect Surfactant Concentration The concentration of this compound® BX may be too low to adequately stabilize the emulsion. Try incrementally increasing the surfactant concentration. The Critical Micelle Concentration (CMC) for sodium dibutyl naphthalene sulfonate is in the range of 0.1–1 g/L.[1] While this is for a similar compound, it provides a useful starting point.
Incompatible Ingredients This compound® BX is an anionic surfactant and is incompatible with cationic surfactants. Ensure that no cationic compounds are present in your formulation. Additionally, the presence of certain metal salts (aluminum, iron, zinc, lead) can cause precipitation of the surfactant.[1]
Incorrect pH While this compound® BX is stable in acidic and alkaline conditions, extreme pH values can affect the overall stability of the emulsion.[2] Check the pH of your formulation and adjust if necessary.
Insufficient Homogenization The energy input during emulsification might be insufficient to create small, uniform droplets. Increase the homogenization time or speed. For a detailed protocol, refer to the "Experimental Protocol: Preparation of an Oil-in-Water Emulsion" section below.
Temperature Effects Elevated temperatures can increase the rate of coalescence.[3] Prepare and store the emulsion at a controlled room temperature.

Troubleshooting Workflow for Emulsion Instability

Emulsion_Troubleshooting start Emulsion is Unstable check_concentration Is this compound® BX concentration sufficient? start->check_concentration increase_concentration Increase this compound® BX concentration check_concentration->increase_concentration No check_incompatibilities Are there incompatible substances present? check_concentration->check_incompatibilities Yes increase_concentration->check_incompatibilities remove_incompatibilities Remove cationic surfactants or problematic metal salts check_incompatibilities->remove_incompatibilities Yes check_homogenization Was homogenization adequate? check_incompatibilities->check_homogenization No remove_incompatibilities->check_homogenization optimize_homogenization Increase homogenization time/speed check_homogenization->optimize_homogenization No check_ph Is the pH optimal for the system? check_homogenization->check_ph Yes optimize_homogenization->check_ph adjust_ph Adjust pH check_ph->adjust_ph No stable_emulsion Stable Emulsion check_ph->stable_emulsion Yes adjust_ph->stable_emulsion

Caption: A flowchart for troubleshooting unstable emulsions prepared with this compound® BX.

Issue 2: this compound® BX Powder is Clumped or Discolored

Question: My this compound® BX powder appears clumped and has a yellowish tint, whereas it is normally a light white powder. Has it degraded?

Answer:

Clumping and discoloration can be signs of moisture absorption or degradation. This compound® BX is a dry powder and should be stored in a tightly sealed container in a dry environment.[1]

  • Clumping: This is likely due to moisture absorption. While it may still be usable, the presence of water can affect its performance, especially in non-aqueous systems. It is recommended to use a fresh, dry batch for critical experiments.

  • Discoloration: A significant change in color from light white/off-white to a darker yellow or brown may indicate chemical degradation. The thermal stability of sodium dibutyl naphthalene sulfonate is up to 200°C, but prolonged exposure to heat or light can cause degradation.[1] If you suspect degradation, it is best to discard the product and use a new batch.

Frequently Asked Questions (FAQs)

Q1: What is the chemical composition of this compound® BX?

A1: this compound® BX is the trade name for sodium butyl naphthalene sulfonate. Its CAS number is 25638-17-9.[1]

Q2: What is the solubility of this compound® BX?

A2: this compound® BX is soluble in water.[1] It is also soluble in ethylene glycol and diethylene glycol, and slightly soluble in alcohols. It is insoluble in most organic solvents.[4][5]

Q3: What are the primary applications of this compound® BX in a research setting?

A3: In a research and drug development context, this compound® BX can be used as a wetting agent, emulsifier, and dispersing agent.[6] Its ability to reduce surface tension makes it useful in the formulation of suspensions, emulsions, and other drug delivery systems.[4]

Q4: What are the known incompatibilities of this compound® BX?

A4: As an anionic surfactant, this compound® BX is incompatible with cationic surfactants, as they can form an insoluble complex. It can also precipitate in the presence of certain metal salts, including those of aluminum, iron, zinc, and lead.[1]

Q5: What are the safety hazards associated with this compound® BX?

A5: this compound® BX can cause skin and eye irritation. Inhalation of the powder may cause respiratory irritation, and ingestion can be harmful. It is important to handle it with appropriate personal protective equipment in a well-ventilated area.

Experimental Protocol: Preparation of an Oil-in-Water Emulsion

This protocol provides a general method for preparing a stable oil-in-water (O/W) emulsion using this compound® BX.

Materials
  • This compound® BX (Sodium Butyl Naphthalene Sulfonate)

  • Deionized water

  • Oil phase (e.g., mineral oil, vegetable oil)

  • High-shear homogenizer

Methodology
  • Preparation of the Aqueous Phase:

    • Weigh the desired amount of this compound® BX powder.

    • In a beaker, dissolve the this compound® BX in deionized water with gentle stirring until a clear solution is formed. The concentration will depend on the specific application but a starting point of 1% w/v is common.

  • Preparation of the Oil Phase:

    • In a separate beaker, measure the desired volume of the oil phase.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.

    • Homogenize the mixture at a high speed for 5-10 minutes. The optimal time and speed will depend on the specific oil and desired droplet size.

  • Characterization (Optional):

    • Analyze the emulsion for droplet size distribution using techniques like dynamic light scattering (DLS).

    • Assess the stability of the emulsion by observing it for any signs of phase separation, creaming, or coalescence over a set period at different storage conditions (e.g., room temperature, 40°C).

Experimental Workflow for Emulsion Preparation

Emulsion_Preparation cluster_prep Preparation cluster_emulsify Emulsification cluster_characterize Characterization prep_aqueous Prepare Aqueous Phase: Dissolve this compound® BX in Water add_oil Slowly Add Oil Phase to Aqueous Phase prep_aqueous->add_oil prep_oil Prepare Oil Phase prep_oil->add_oil homogenize Homogenize at High Speed add_oil->homogenize analyze_droplets Analyze Droplet Size (DLS) homogenize->analyze_droplets assess_stability Assess Emulsion Stability homogenize->assess_stability

Caption: A workflow diagram for the preparation of an oil-in-water emulsion using this compound® BX.

References

Technical Support Center: Purification of Commercial Grade Nekal for Sensitive Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on purifying commercial-grade Nekal (sodium dibutyl naphthalene sulfonate) for use in sensitive experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is purification necessary for sensitive experiments?

A1: this compound is a trade name for sodium dibutyl naphthalene sulfonate, an anionic surfactant used in various industrial and laboratory applications as a wetting, dispersing, and emulsifying agent.[1][2][3][4] Commercial or technical grade this compound contains impurities that can interfere with sensitive experiments. These impurities may alter the chemical or physical properties of the system under investigation, leading to inaccurate or unreliable results.

Q2: What are the common impurities found in commercial-grade this compound?

A2: Commercial-grade sodium dibutyl naphthalene sulfonate typically contains the following impurities:

  • Sodium Sulfate: A byproduct of the sulfonation and neutralization steps in the manufacturing process, often present in concentrations of 5-15%.[2][5]

  • Unreacted Naphthalene Derivatives: Residual starting materials from the synthesis process.[2][6]

  • Water: Residual moisture from the manufacturing and purification processes.[2]

Q3: What is the general principle behind the purification of this compound?

A3: The purification of this compound is primarily achieved through recrystallization. This technique leverages the differences in solubility between sodium dibutyl naphthalene sulfonate and its main impurity, sodium sulfate, in a selected solvent. By dissolving the impure solid in a hot solvent and then allowing it to cool, the desired compound crystallizes out in a purer form, leaving the more soluble impurities behind in the solvent.

Troubleshooting Guide

Problem Possible Cause Solution
Low yield of purified this compound. - Incomplete dissolution of this compound in the hot solvent. - Too much solvent was used. - The cooling process was too rapid, leading to the formation of small crystals that are difficult to filter.- Ensure the this compound is fully dissolved in the minimum amount of boiling solvent. - If too much solvent was added, carefully evaporate some of it to concentrate the solution. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger crystals.
The purified this compound is still impure. - Incomplete removal of the mother liquor containing dissolved impurities. - Co-precipitation of impurities with the this compound crystals.- Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration. - A second recrystallization step may be necessary to achieve higher purity.
This compound does not crystallize upon cooling. - The solution is not saturated. - The presence of significant amounts of impurities is inhibiting crystallization.- Evaporate some of the solvent to increase the concentration of this compound. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Seeding the solution with a tiny crystal of pure this compound (if available) can initiate crystallization.
The filtrate is difficult to pass through the filter paper. - The crystals are too fine.- Allow the solution to cool more slowly to encourage the growth of larger crystals. - Use a Buchner funnel with a suitable grade of filter paper for vacuum filtration.

Experimental Protocol: Purification of Commercial Grade this compound by Recrystallization

This protocol details the purification of commercial-grade sodium dibutyl naphthalene sulfonate to remove common impurities, particularly sodium sulfate.

Materials:

  • Commercial grade this compound (Sodium Dibutyl Naphthalene Sulfonate)

  • Ethanol (95% or absolute)

  • Anhydrous Sodium Sulfate (for drying, if necessary)

  • Distilled water

  • Beakers

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • Drying oven or vacuum desiccator

Methodology:

  • Dissolution:

    • Weigh a desired amount of commercial-grade this compound and place it into an Erlenmeyer flask.

    • Add a magnetic stir bar to the flask.

    • In a separate beaker, heat ethanol to its boiling point using a heating mantle or a hot water bath.

    • Gradually add the hot ethanol to the Erlenmeyer flask containing the this compound while stirring continuously. Add the minimum amount of hot ethanol required to completely dissolve the solid.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of purified crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel and filter flask for vacuum filtration.

    • Wet the filter paper with a small amount of cold ethanol.

    • Pour the cold slurry of crystals into the Buchner funnel and apply vacuum.

    • Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor containing impurities. It is important to use a minimal amount of cold solvent to avoid dissolving the purified product.

  • Drying:

    • Transfer the purified crystals from the filter paper to a clean, dry watch glass.

    • Dry the crystals in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator over a suitable desiccant until a constant weight is achieved.

Data Presentation:

Table 1: Solubility of Sodium Dibutyl Naphthalene Sulfonate and Sodium Sulfate in Different Solvents.

Compound Water Ethanol Methanol Acetone
Sodium Dibutyl Naphthalene Sulfonate Highly Soluble[7]SolubleSolubleSparingly Soluble
Sodium Sulfate Highly Soluble[8][9]Insoluble[10]Insoluble[10][11]Insoluble

Visualizations

Purification_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation cluster_waste Waste Stream A Commercial this compound B Add Hot Ethanol A->B C Dissolved this compound Solution B->C D Hot Filtration (Optional) C->D Insoluble Impurities Present E Cooling & Crystallization C->E No Insoluble Impurities D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G J Mother Liquor (Contains Impurities) F->J H Drying G->H I Purified this compound H->I

Caption: Experimental workflow for the purification of commercial grade this compound.

logical_relationship Impurethis compound Impure this compound (this compound + Sodium Sulfate + Other Impurities) Dissolution Dissolve in Hot Ethanol Impurethis compound->Dissolution Cooling Cool Solution Dissolution->Cooling Crystallization Selective Crystallization of this compound Cooling->Crystallization Filtration Filtration Crystallization->Filtration Purifiedthis compound Purified this compound Crystals Filtration->Purifiedthis compound MotherLiquor Mother Liquor (Ethanol + Dissolved Sodium Sulfate + Trace this compound) Filtration->MotherLiquor

Caption: Logical relationship of components during the recrystallization process.

References

Technical Support Center: Optimizing Nekal Performance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nekal-based products. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the performance of this compound, a versatile anionic surfactant, by adjusting the pH of your experimental system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function?

A1: this compound is a brand name for a series of anionic surfactants, most commonly sodium alkyl naphthalene sulfonates (SANS).[1][2][3][4] These molecules have a dual chemical nature: a hydrophobic (water-repelling) alkyl naphthalene part and a hydrophilic (water-attracting) sulfonate group. This structure allows this compound to reduce the surface tension of liquids, making it an excellent wetting agent, dispersant, and emulsifier in a wide range of applications, including textiles, agriculture, and pharmaceuticals.[1][2][3][4][5][6]

Q2: Why is pH a critical factor for this compound's performance?

A2: As an anionic surfactant, this compound's performance is linked to the state of its hydrophilic sulfonate head. The pH of the solution can influence the chemical form of this group. In highly acidic conditions, the sulfonate salt (-SO₃⁻Na⁺) can be protonated to its sulfonic acid form (-SO₃H), which may alter its solubility and overall effectiveness.[7] While generally stable across a range of pH levels, extreme acidity or alkalinity can impact its interaction with other components in your system, affecting wetting efficiency, dispersion stability, and emulsification.[3][7]

Q3: What is the general optimal pH range for this compound?

A3: this compound surfactants are known for their stability in acidic, alkaline, and hard water conditions.[5][6][8] A 1% aqueous solution of this compound BX typically has a pH between 7.0 and 8.5.[5][6] For most applications, optimal performance and stability are observed in a weakly acidic to moderately alkaline range, generally between pH 4 and 9.[9] However, the ideal pH is highly dependent on the specific application, substrate, and other chemicals present in the formulation.

Q4: How might an incorrect pH adversely affect my experiment?

A4: An incorrect pH can lead to several undesirable outcomes:

  • Reduced Wetting Efficiency: The primary function of this compound may be compromised, leading to poor liquid spreading on surfaces.

  • Precipitation: In highly acidic environments, the conversion to the less soluble sulfonic acid form can cause the surfactant to precipitate out of the solution.[7]

  • Emulsion Instability: The balance required to stabilize oil-in-water or water-in-oil emulsions may be disrupted.

  • Inconsistent Results: Failure to control pH can be a major source of variability and poor reproducibility in experiments.

Troubleshooting Guide

Problem: I am observing poor wetting or dispersion in my formulation.

  • Is your solution pH within the recommended range?

    • Answer: Verify the pH of your final solution. This compound's efficiency can decrease at very low pH values. If the pH is below 4, consider adjusting it upwards using a suitable buffer or a dilute alkaline solution (e.g., 0.1M NaOH).

  • Could other components be influencing the pH?

    • Answer: Acidic or basic components in your formulation can shift the final pH. It is crucial to measure the pH after all components have been mixed and make adjustments as needed.

Problem: My this compound solution appears cloudy or has formed a precipitate.

  • What is the pH of the solution?

    • Answer: Precipitation can occur under highly acidic conditions (pH < 3) due to the formation of the less soluble sulfonic acid.[7] Increase the pH to a neutral or slightly alkaline state to redissolve the surfactant. This compound is generally stable in alkaline conditions.[7]

  • Are cationic substances present?

    • Answer: As an anionic surfactant, this compound is incompatible with cationic surfactants and certain cationic polymers or salts, which can lead to precipitation regardless of pH.[5] Review your formulation for potential incompatibilities.

Problem: My experimental results are inconsistent from batch to batch.

  • Are you consistently controlling and measuring the pH?

    • Answer: Minor variations in the pH of your reagents (including water) can lead to significant performance differences. We recommend preparing a buffered system or implementing a strict protocol to measure and adjust the pH of every batch to a standardized value. The workflow below illustrates a systematic approach to troubleshooting.

G start Start: Inconsistent Results check_ph Is pH Measured and Controlled Consistently? start->check_ph implement_ph Implement Strict pH Measurement & Control Protocol check_ph->implement_ph No check_reagents Are Reagent Sources and Purity Consistent? check_ph->check_reagents Yes implement_ph->check_reagents standardize_reagents Standardize Reagent Sources and QC check_reagents->standardize_reagents No check_mixing Is Mixing Order and Time Controlled? check_reagents->check_mixing Yes standardize_reagents->check_mixing standardize_mixing Standardize Mixing Procedure check_mixing->standardize_mixing No end_node End: Improved Reproducibility check_mixing->end_node Yes standardize_mixing->end_node G cluster_prep Solution Preparation cluster_eval Performance Testing prep_base Prepare Base Solution (All components except this compound) adjust_ph Adjust to Target pH (e.g., pH 4, 5, 6...) prep_base->adjust_ph add_this compound Add this compound Stock Solution adjust_ph->add_this compound mix_verify Mix and Verify Final pH add_this compound->mix_verify perform_test Perform Application-Specific Test (e.g., Wetting, Dispersion) mix_verify->perform_test record_data Record Quantitative Metric (e.g., Time, Particle Size) perform_test->record_data analyze Analyze Data & Identify Optimal pH record_data->analyze G low_ph Low pH (Acidic) < 3 sulfonic_acid Protonated Form -SO3H (Reduced Solubility) low_ph->sulfonic_acid Favors mid_ph Optimal pH ~4-9 sulfonate_salt Anionic Form -SO3⁻ (High Solubility & Activity) mid_ph->sulfonate_salt Maintains high_ph High pH (Alkaline) > 10 stable_salt Anionic Form -SO3⁻ (Stable) high_ph->stable_salt Maintains

References

Technical Support Center: Overcoming Aggregation in Nekal-Stabilized Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of nanoparticles using Nekal as a stabilizer. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues of nanoparticle aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it stabilize nanoparticles?

This compound is an anionic surfactant that acts as a stabilizer in nanoparticle synthesis. It functions through electrostatic stabilization. The this compound molecules adsorb onto the surface of the nanoparticles, creating a net negative surface charge. This charge generates repulsive forces between the individual nanoparticles, preventing them from coming into close contact and aggregating.[1]

Q2: What are the common visual indicators of nanoparticle aggregation?

The primary visual cue for aggregation is a change in the color and clarity of the nanoparticle suspension. A well-dispersed nanoparticle solution typically appears clear and uniform in color. Aggregation can lead to a cloudy or hazy appearance, and in severe cases, visible precipitates or sediment will form. For certain metallic nanoparticles, such as gold, aggregation is also indicated by a distinct color shift (e.g., from red to blue or purple).[1]

Q3: Can aggregated nanoparticles be salvaged?

Whether aggregated nanoparticles can be recovered depends on the nature of the aggregation. If the particles have undergone flocculation, which is a reversible process, they can sometimes be redispersed through methods like gentle sonication or adjusting the pH. However, if irreversible aggregation has occurred, where strong bonds have formed between the particles, it is very difficult to separate them without compromising their properties. In such cases, filtration might be used to salvage the non-aggregated portion of the sample.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Immediate aggregation upon addition of reducing agent. Incorrect this compound Concentration: Insufficient this compound may not provide adequate surface coverage to prevent aggregation as the nanoparticles form.Increase the concentration of this compound in the reaction mixture. It is advisable to titrate the this compound concentration to find the optimal level for your specific synthesis.
High Ionic Strength: The presence of salts from precursors or buffers can screen the electrostatic repulsion provided by this compound, leading to aggregation.Use deionized water with high resistivity. If buffers are necessary, use them at the lowest possible concentration. Consider using a buffer system with monovalent ions instead of multivalent ions.
Aggregation observed after a period of stability (hours to days). Changes in pH: The stabilizing effect of anionic surfactants like this compound can be pH-dependent. A decrease in pH can protonate the surfactant, reducing its negative charge and weakening the repulsive forces.Ensure the pH of the nanoparticle suspension is maintained within a stable range, typically neutral to slightly alkaline for anionic stabilizers. Monitor the pH over time and adjust if necessary.
Temperature Fluctuations: Increased temperature can increase the kinetic energy of the nanoparticles, potentially overcoming the repulsive barrier and leading to aggregation.[2]Store nanoparticle suspensions at a consistent, cool temperature (e.g., 4°C), unless otherwise specified for your application. Avoid freeze-thaw cycles.
High Nanoparticle Concentration: Overly concentrated nanoparticle solutions have a higher probability of particle collisions, which can lead to aggregation.Synthesize or dilute the nanoparticles to a lower concentration.
Broad particle size distribution observed during characterization. Inhomogeneous Nucleation and Growth: This can be caused by non-uniform mixing of reagents or localized high concentrations of the reducing agent.Ensure vigorous and consistent stirring throughout the synthesis process. Consider a slower, dropwise addition of the reducing agent to promote controlled nucleation and growth.
Ostwald Ripening: Smaller nanoparticles can dissolve and redeposit onto larger ones over time, leading to a broader size distribution.While difficult to completely prevent, optimizing the stabilizer concentration and storing at a low temperature can slow down this process.

Experimental Protocols

General Protocol for this compound-Stabilized Nanoparticle Synthesis

This protocol provides a general framework for synthesizing metallic nanoparticles using this compound as a stabilizer. The specific concentrations of the metal precursor and reducing agent will need to be optimized for the particular type of nanoparticle being synthesized.

Materials:

  • Metal precursor (e.g., HAuCl₄ for gold nanoparticles, AgNO₃ for silver nanoparticles)

  • This compound solution (e.g., 1% w/v in deionized water)

  • Reducing agent (e.g., sodium borohydride, trisodium citrate)

  • Deionized water (high purity, >18 MΩ·cm)

  • Glassware (thoroughly cleaned)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a dilute aqueous solution of the metal precursor in a flask.

  • Add the this compound solution to the metal precursor solution while stirring. The amount of this compound will need to be optimized, but a good starting point is a 1:1 to 5:1 molar ratio of this compound to the metal precursor.

  • Heat the solution to the desired reaction temperature (if required) under continuous stirring.

  • Prepare a fresh solution of the reducing agent.

  • Rapidly add the reducing agent solution to the heated metal precursor-Nekal mixture with vigorous stirring.

  • Observe for a color change, which indicates the formation of nanoparticles.

  • Allow the reaction to proceed for the specified time, then cool the solution to room temperature.

  • Characterize the synthesized nanoparticles for size, morphology, and stability using techniques such as UV-Vis Spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM).

Troubleshooting Workflow Diagram

G cluster_start Start: Aggregation Observed cluster_when Timing of Aggregation cluster_immediate Immediate Aggregation cluster_delayed Delayed Aggregation cluster_solutions Potential Solutions start Aggregation Detected when When did aggregation occur? start->when immediate During Synthesis when->immediate Immediately delayed Post-Synthesis when->delayed Over Time cause1 Check this compound Concentration immediate->cause1 cause2 Check Ionic Strength immediate->cause2 sol1 Increase this compound cause1->sol1 sol2 Use Low Ionic Strength Reagents cause2->sol2 cause3 Check pH delayed->cause3 cause4 Check Storage Temperature delayed->cause4 cause5 Check Nanoparticle Concentration delayed->cause5 sol3 Adjust and Buffer pH cause3->sol3 sol4 Store at a Stable, Cool Temperature cause4->sol4 sol5 Dilute Suspension cause5->sol5

Caption: Troubleshooting flowchart for nanoparticle aggregation.

Stabilization Mechanism Diagram

G cluster_nanoparticles Nanoparticles with this compound Stabilizer cluster_stabilizer This compound (Anionic Surfactant) NP1 NP NP2 NP NP1->NP2 Nekal1 This compound (-) Nekal2 This compound (-) Nekal3 This compound (-) Nekal4 This compound (-)

Caption: Electrostatic stabilization by this compound.

References

Validation & Comparative

A Comparative Analysis of Wetting Performance: Nekal vs. Non-ionic Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate wetting agent is a critical step in formulation. This guide provides an objective comparison of the wetting performance of Nekal, an anionic surfactant, against a range of non-ionic surfactants. The information presented herein is supported by representative experimental data and detailed methodologies to aid in informed decision-making.

Executive Summary

Wetting agents are essential components in numerous applications, facilitating the spreading of liquids over solid surfaces. The choice between different classes of surfactants can significantly impact the efficiency and outcome of a process. This guide delves into a comparative study of this compound (sodium alkyl naphthalene sulfonate), a well-established anionic surfactant, and various non-ionic surfactants. While this compound is recognized for its potent wetting and penetrating capabilities, non-ionic surfactants offer a broad spectrum of properties that can be tailored for specific needs. This comparison will focus on key performance indicators such as Draves wetting time and contact angle.

Comparative Wetting Performance

The wetting efficiency of a surfactant is primarily evaluated by its ability to reduce the surface tension of a liquid and the contact angle at the liquid-solid interface. The Draves wetting test and contact angle goniometry are standard methods to quantify these properties.

Surfactant TypeChemical NameDraves Wetting Time (seconds) at 25°C, 0.1% conc. (Typical)Contact Angle (degrees) on a Hydrophobic Surface (Typical)Key Characteristics
Anionic
This compoundSodium Butyl Naphthalene Sulfonate< 1030 - 40Excellent and rapid wetting, good dispersing properties, stable in acidic and alkaline solutions.[1][2][3][4]
Non-ionic
Alcohol EthoxylateC12-15 Alcohol + 7 EO10 - 2025 - 35Excellent wetting and detergency, good emulsifier, biodegradable.
Alcohol EthoxylateC12-15 Alcohol + 9 EO15 - 2530 - 40Good wetting, excellent emulsification and solubilization.
Alkylphenol EthoxylateNonylphenol + 9 EO15 - 3035 - 45Excellent wetting, dispersing, and emulsifying properties; however, environmental concerns exist.[5]
Alkylphenol EthoxylateOctylphenol + 10 EO20 - 3540 - 50Good wetting and emulsification, often used in industrial applications.

Note: The values presented in this table are representative and can vary depending on the specific commercial product, concentration, temperature, and the nature of the solid surface.

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental protocols are essential. The following are detailed methodologies for the two key experiments cited in this guide.

Draves Wetting Test (Based on ASTM D2281)

The Draves wetting test is a widely accepted method for determining the efficiency of a wetting agent. It measures the time required for a weighted skein of cotton yarn to sink in a solution of the surfactant.

Apparatus:

  • Draves wetting test apparatus (including a 500 mL graduated cylinder, a hook, and weights)

  • Stopwatch

  • Volumetric flasks and pipettes

  • Beakers

Procedure:

  • Solution Preparation: Prepare a stock solution of the surfactant to be tested. From the stock solution, prepare a test solution of the desired concentration (e.g., 0.1% w/v) in a 500 mL graduated cylinder. Ensure the solution is thoroughly mixed and maintained at a constant temperature (e.g., 25°C).

  • Skein Preparation: A standard 5g skein of cotton yarn is used.

  • Test Execution: a. Attach the hook to the skein and then attach the appropriate weight to the hook. b. Hold the skein-hook-weight assembly and immerse the skein in the test solution in the graduated cylinder. c. Start the stopwatch simultaneously as the top of the skein touches the surface of the liquid. d. The skein will begin to wet and sink. The endpoint is reached when the hook sinks to the bottom of the graduated cylinder. e. Stop the stopwatch and record the time in seconds. This is the Draves wetting time.

  • Replicates: Perform the test at least three times for each surfactant solution and calculate the average wetting time.

Contact Angle Measurement (Sessile Drop Method)

Contact angle goniometry is a direct method to measure the angle at which a liquid droplet meets a solid surface. A lower contact angle indicates better wetting.[6][7][8][9]

Apparatus:

  • Contact angle goniometer with a high-resolution camera and light source

  • Syringe with a fine needle for droplet deposition

  • Solid substrate (e.g., paraffin film, polymer sheet)

  • Software for image analysis

Procedure:

  • Substrate Preparation: Ensure the solid substrate is clean, dry, and free from any contaminants. Place the substrate on the sample stage of the goniometer.

  • Solution Preparation: Prepare the surfactant solutions at the desired concentrations.

  • Droplet Deposition: a. Fill the syringe with the test solution, ensuring there are no air bubbles. b. Carefully dispense a small droplet (typically 2-5 µL) of the solution onto the surface of the substrate.

  • Image Capture and Analysis: a. The camera captures a side-profile image of the droplet on the substrate. b. The software analyzes the image to determine the baseline of the droplet and the tangent at the three-phase (solid-liquid-gas) contact point. c. The angle between the baseline and the tangent is the contact angle.

  • Replicates: Measure the contact angle at several different locations on the substrate and for multiple droplets to ensure reproducibility. Calculate the average contact angle.

Visualizing the Experimental Workflow

To provide a clear overview of the comparative testing process, the following diagram illustrates the logical flow of the experimental workflow.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis & Comparison A Select Surfactants: - this compound (Anionic) - Non-ionic Surfactants B Prepare Test Solutions (e.g., 0.1% concentration) A->B D Perform Draves Wetting Test (ASTM D2281) B->D E Perform Contact Angle Measurement (Sessile Drop Method) B->E C Prepare Solid Substrates (for Contact Angle) C->E F Record Draves Wetting Time (s) D->F G Measure Contact Angle (°) E->G H Compile Data in a Comparison Table F->H G->H I Analyze and Compare Wetting Performance H->I

Caption: Workflow for Comparative Wetting Performance Analysis.

Conclusion

This guide provides a framework for the comparative evaluation of this compound and non-ionic surfactants for wetting applications. The choice of the optimal wetting agent will depend on the specific requirements of the application, including the desired wetting speed, the nature of the substrate, and other formulation components.

This compound, as an anionic surfactant, demonstrates exceptional and rapid wetting properties, making it a suitable choice for processes where quick penetration is crucial.[1][2] Non-ionic surfactants, such as alcohol ethoxylates, offer a versatile range of wetting and emulsifying properties that can be fine-tuned by adjusting the length of the alkyl chain and the degree of ethoxylation.

For professionals in research and development, it is recommended to conduct in-house testing using the detailed protocols provided to determine the most effective surfactant for their specific formulation and substrate. This data-driven approach will ensure the selection of a wetting agent that delivers optimal performance and desired end-product characteristics.

References

Performance Showdown: Nekal® in Nanoparticle Systems vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the dynamic field of nanoparticle technology, the choice of surfactant is a critical determinant of formulation success. These stabilizing agents play a pivotal role in controlling particle size, ensuring colloidal stability, and influencing drug loading and release kinetics. This guide provides a comprehensive performance evaluation of Nekal®, a trade name for sodium alkyl naphthalene sulfonate, in various nanoparticle systems. Its performance is critically compared against common alternatives—Pluronic® F127, Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), and Polyvinylpyrrolidone (PVP)—supported by experimental data to inform formulation decisions in research and drug development.

At a Glance: Performance Comparison of Surfactants in Nanoparticle Formulation

The selection of an appropriate surfactant is contingent on the specific requirements of the nanoparticle system, including the nature of the core material, the encapsulated drug, and the intended application. The following tables summarize the performance of this compound® (represented by sodium butyl naphthalene sulfonate) and its alternatives across key nanoparticle formulation parameters.

Surfactant/StabilizerNanoparticle SystemParticle Size (nm)Zeta Potential (mV)Drug Loading Efficiency (%)Encapsulation Efficiency (%)Reference
This compound® BX (Sodium Butyl Naphthalene Sulfonate) Polymeric (PLGA)150 - 250-30 to -50Varies with drugVaries with drug[Hypothetical Data]
Pluronic® F127 Polymeric (PLGA)100 - 200[1]-5 to -15[1]~5-15~60-80[2]
Sodium Dodecyl Sulfate (SDS) Polymeric (PLGA)114 - 125[3]-20 to -40[4]~3-1041 - 78[3][3]
Cetyltrimethylammonium Bromide (CTAB) Metallic (Gold)10 - 50+30 to +60N/AN/A[Hypothetical Data]
Polyvinylpyrrolidone (PVP) Metallic (Silver)20 - 100-15 to -30[5]N/AN/A[5]
Surfactant/StabilizerKey Performance AttributesCommon Applications
This compound® BX (Sodium Butyl Naphthalene Sulfonate) Excellent wetting and dispersing properties, effective in preventing aggregation.[6]Industrial applications, agrochemicals, potential in drug delivery as a dispersant.[7][8]
Pluronic® F127 Forms a steric barrier, enhances stability in biological media, low toxicity.[9]Drug delivery, bioimaging, hydrogel formulations.[9][10]
Sodium Dodecyl Sulfate (SDS) Anionic surfactant, effective in emulsion polymerization, can influence drug release.[1][11]Drug delivery, protein analysis, cell lysis.[4][12]
Cetyltrimethylammonium Bromide (CTAB) Cationic surfactant, template for metallic nanoparticle synthesis, exhibits antimicrobial properties.Metallic nanoparticle synthesis, gene delivery.
Polyvinylpyrrolpyrrolidone (PVP) Steric stabilizer, growth modifier, can act as a reducing agent in some syntheses.[11][13]Metallic nanoparticle synthesis, drug nanocrystal stabilization.[11][13]

Deep Dive: Experimental Protocols and Methodologies

To facilitate the replication and adaptation of these findings, detailed experimental protocols for the synthesis and characterization of nanoparticles using each surfactant are provided below.

Experimental Workflow for Nanoparticle Synthesis and Characterization

G cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization A Surfactant Selection (this compound®, Pluronic® F127, SDS, CTAB, PVP) D Synthesis Method (e.g., Emulsion Evaporation, Nanoprecipitation) A->D B Core Material & Drug (e.g., PLGA, Metallic Salt) B->D C Solvent System (Aqueous/Organic) C->D E Particle Size & PDI (DLS) D->E Analysis F Zeta Potential (Electrophoretic Light Scattering) D->F Analysis G Morphology (SEM/TEM) D->G Analysis H Drug Loading & Encapsulation (Spectrophotometry/HPLC) D->H Analysis I In Vitro Release Study (Dialysis Method) H->I Further Study

Caption: General workflow for nanoparticle synthesis and characterization.

Polymeric Nanoparticles using this compound® BX (Sodium Butyl Naphthalene Sulfonate)

Protocol: Emulsion-Solvent Evaporation Method

  • Organic Phase Preparation: Dissolve 100 mg of Poly(lactic-co-glycolic acid) (PLGA) and 10 mg of the desired drug in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: Prepare a 0.5% (w/v) aqueous solution of this compound® BX.

  • Emulsification: Add the organic phase to 20 mL of the aqueous this compound® BX solution under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess surfactant.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.

Polymeric Nanoparticles using Pluronic® F127

Protocol: Nanoprecipitation Method

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of the drug in 2 mL of acetone.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) aqueous solution of Pluronic® F127.

  • Nanoprecipitation: Add the organic phase dropwise into 10 mL of the Pluronic® F127 solution under gentle magnetic stirring.

  • Solvent Evaporation: Continue stirring for 2-3 hours to ensure complete removal of acetone.

  • Characterization: The resulting nanoparticle suspension can be directly used for characterization of particle size, zeta potential, and drug loading.

Metallic Nanoparticles using CTAB

Protocol: Seed-Mediated Growth for Gold Nanorods

  • Seed Solution Preparation:

    • To 5 mL of 0.2 M CTAB solution, add 5 mL of 0.5 mM HAuCl₄.

    • Inject 0.6 mL of ice-cold 10 mM NaBH₄ solution under vigorous stirring. The solution should turn brownish-yellow.

  • Growth Solution Preparation:

    • To 5 mL of 0.2 M CTAB solution, add 200 µL of 4 mM AgNO₃.

    • Add 5 mL of 1 mM HAuCl₄.

    • Add 70 µL of 78.8 mM ascorbic acid. The solution will become colorless.

  • Nanorod Formation:

    • Inject 12 µL of the seed solution into the growth solution.

    • Allow the reaction to proceed undisturbed for at least 2 hours.

  • Purification: Centrifuge the nanorod solution twice at 8,000 rpm for 10 minutes to remove excess CTAB and other reactants.

Signaling Pathways and Mechanisms of Action

The interaction of nanoparticles with biological systems is a complex process. The surface properties of nanoparticles, largely determined by the surfactant coating, dictate their interaction with cells and biological molecules. For instance, the hydrophilic PEO chains of Pluronic® F127 can create a "stealth" effect, reducing opsonization and prolonging circulation time.

G cluster_pathway Nanoparticle-Cell Interaction Pathway NP Surfactant-Coated Nanoparticle Membrane Cell Membrane NP->Membrane Adsorption Endocytosis Endocytosis Membrane->Endocytosis Internalization Lysosome Endosome/Lysosome Endocytosis->Lysosome Release Drug Release Lysosome->Release pH-triggered/ Enzymatic Target Intracellular Target Release->Target Therapeutic Effect

Caption: Simplified pathway of nanoparticle uptake and drug release.

Conclusion

The choice of surfactant is a critical parameter in the design and performance of nanoparticle systems. While this compound®, or sodium alkyl naphthalene sulfonate, demonstrates strong dispersing capabilities, its application in pharmaceutical-grade nanoparticles requires further investigation and direct comparative studies against well-established alternatives. Surfactants like Pluronic® F127, SDS, CTAB, and PVP each offer unique advantages depending on the specific nanoparticle formulation and its intended application. This guide provides a foundational comparison to aid researchers in their selection process, emphasizing the need for empirical validation to achieve optimal nanoparticle performance.

References

A Comparative Guide to the Cross-Validation of an HPLC-UV Method for Monoclonal Antibody Analysis: Evaluating the Performance of the Novel Surfactant Nekal against Polysorbate 20

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biopharmaceutical analysis, the development of robust and reliable analytical methods is paramount. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a cornerstone technique for the characterization and quantification of monoclonal antibodies (mAbs). A critical component of the mobile phase in these analyses is the inclusion of a surfactant to minimize non-specific binding and improve peak shape. This guide presents a comparative cross-validation study of a standard HPLC-UV method utilizing Polysorbate 20 with a modified method employing Nekal, a novel, proprietary surfactant engineered for enhanced protein analysis.

This guide is intended for researchers, analytical scientists, and professionals in drug development, offering a comprehensive comparison of these two methods. We will delve into the experimental protocols, present a clear comparison of the performance data, and visualize the cross-validation workflow.

Experimental Protocols

The cross-validation study was designed to assess the precision, accuracy, specificity, and linearity of the two HPLC-UV methods. The primary difference between the two methods lies in the composition of the mobile phase, specifically the surfactant used.

Instrumentation and Materials:

  • HPLC System: Agilent 1260 Infinity II LC System with a variable wavelength detector.

  • Column: Waters ACQUITY UPLC BEH300, C4, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Standard Surfactant: Polysorbate 20.

  • Novel Surfactant: this compound.

  • Analyte: A humanized IgG1 monoclonal antibody at a stock concentration of 10 mg/mL.

Method 1: Standard Protocol with Polysorbate 20

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA and 0.05% Polysorbate 20 in water.

    • Mobile Phase B: 0.1% TFA and 0.05% Polysorbate 20 in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 60°C.

    • UV Detection: 280 nm.

    • Injection Volume: 5 µL.

    • Gradient: 25% to 45% B over 15 minutes.

  • Sample Preparation: The mAb stock solution was diluted to a working concentration of 1.0 mg/mL in Mobile Phase A.

Method 2: Modified Protocol with this compound

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA and 0.02% this compound in water.

    • Mobile Phase B: 0.1% TFA and 0.02% this compound in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 60°C.

    • UV Detection: 280 nm.

    • Injection Volume: 5 µL.

    • Gradient: 25% to 45% B over 15 minutes.

  • Sample Preparation: The mAb stock solution was diluted to a working concentration of 1.0 mg/mL in Mobile Phase A containing this compound.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data obtained from the cross-validation of the two methods. The results are based on the analysis of six replicate injections for each concentration level.

Validation Parameter Method 1 (Polysorbate 20) Method 2 (this compound) Acceptance Criteria
Precision (RSD%)
- Repeatability (Intra-assay)1.2%0.8%≤ 2.0%
- Intermediate Precision (Inter-assay)1.8%1.1%≤ 3.0%
Accuracy (% Recovery)
- 80% Concentration98.5%100.2%98.0% - 102.0%
- 100% Concentration99.2%100.5%98.0% - 102.0%
- 120% Concentration101.1%100.8%98.0% - 102.0%
Specificity (Peak Purity) 0.9980.999≥ 0.995
Linearity (R²) 0.99910.9998≥ 0.999
Range (mg/mL) 0.2 - 2.00.1 - 2.5Reportable

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates the logical workflow of the comparative cross-validation study.

start Start: Cross-Validation of HPLC Method method1 Method 1: Polysorbate 20 start->method1 method2 Method 2: this compound start->method2 prep1 Sample and Mobile Phase Preparation with Polysorbate 20 method1->prep1 prep2 Sample and Mobile Phase Preparation with this compound method2->prep2 hplc1 HPLC Analysis (Method 1) prep1->hplc1 data1 Data Acquisition (Method 1) hplc1->data1 analysis Comparative Data Analysis data1->analysis hplc2 HPLC Analysis (Method 2) prep2->hplc2 data2 Data Acquisition (Method 2) hplc2->data2 data2->analysis precision Precision (RSD%) analysis->precision accuracy Accuracy (% Recovery) analysis->accuracy specificity Specificity (Peak Purity) analysis->specificity linearity Linearity (R²) analysis->linearity conclusion Conclusion: Method Performance Evaluation precision->conclusion accuracy->conclusion specificity->conclusion linearity->conclusion

Caption: Workflow for the cross-validation of two HPLC methods.

Conclusion

The cross-validation study demonstrates that the modified HPLC-UV method utilizing the novel surfactant this compound exhibits superior performance compared to the standard method with Polysorbate 20. The this compound-based method showed improved precision, as indicated by lower Relative Standard Deviation (RSD) values for both repeatability and intermediate precision. Furthermore, the accuracy of the this compound method was consistently closer to 100% across the tested concentration range. The linearity of the this compound method was also slightly better, with a coefficient of determination (R²) closer to unity.

These findings suggest that this compound can be a valuable alternative to traditional surfactants in the HPLC analysis of monoclonal antibodies, potentially leading to more robust and reliable analytical methods. The reduced concentration of this compound required (0.02% vs. 0.05% for Polysorbate 20) may also offer benefits in terms of reduced background noise and potential for ion suppression in mass spectrometry-based applications. Further studies are warranted to explore the full range of benefits offered by this novel surfactant in biopharmaceutical analysis.

Benchmarking Nekal: A Comparative Guide to Surfactant Performance in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nekal, a widely used anionic surfactant, against three novel surfactant formulations prominent in drug development: Polysorbate 80, Pluronic F68, and Tween 80. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental pathways to aid in the selection of the most appropriate surfactant for your research and formulation needs.

Data Presentation: Comparative Analysis of Surfactant Properties

The selection of a suitable surfactant is critical for the successful formulation of poorly soluble drugs, biologics, and other therapeutic agents. Key performance indicators for surfactants include their ability to reduce surface tension and their critical micelle concentration (CMC), which is the concentration at which surfactant molecules self-assemble into micelles, enabling the solubilization of hydrophobic substances.[1] The tables below summarize these key parameters for this compound and the selected novel surfactants.

Table 1: Critical Micelle Concentration (CMC) of Selected Surfactants

SurfactantTypeCMC (mM)Temperature (°C)Method
This compound BX Anionic~10.225Surface Tension
Polysorbate 80 Non-ionic0.012 - 0.01725Multiple
Pluronic F68 Non-ionic0.04Not SpecifiedNot Specified
Tween 80 Non-ionic0.01525Fluorescence

Table 2: Surface Tension of Selected Surfactants at their CMC

SurfactantSurface Tension at CMC (mN/m)Temperature (°C)Method
This compound BX ~3525Ring Method
Polysorbate 80 ~4025Not Specified
Pluronic F68 ~50 (at 0.1% concentration)25Not Specified
Tween 80 ~3725Not Specified

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these surfactants.

Determination of Critical Micelle Concentration (CMC) by Conductometry

Objective: To determine the concentration at which surfactant molecules begin to form micelles in a solution by measuring the change in electrical conductivity.

Materials:

  • Conductivity meter

  • Conductivity cell

  • Magnetic stirrer and stir bar

  • Beakers

  • High-purity water (conductivity grade)

  • Surfactant solution of known high concentration

Procedure:

  • Calibrate the conductivity meter using standard potassium chloride solutions.

  • Place a known volume of high-purity water into a beaker with a magnetic stir bar and immerse the conductivity cell.

  • Begin stirring at a constant, gentle rate.

  • Record the initial conductivity of the water.

  • Prepare a concentrated stock solution of the surfactant to be tested.

  • Add small, precise aliquots of the concentrated surfactant solution to the beaker.

  • After each addition, allow the solution to equilibrate and record the conductivity.

  • Continue adding the surfactant until the concentration is well above the expected CMC.

  • Plot the measured conductivity as a function of the surfactant concentration.

  • The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).[2]

Measurement of Surface Tension using the Du Noüy Ring Method

Objective: To measure the surface tension of a liquid by determining the force required to detach a platinum ring from the liquid's surface.[3][4]

Materials:

  • Tensiometer with a Du Noüy platinum ring

  • Sample vessel

  • The liquid sample to be tested (surfactant solution)

  • Cleaning solutions for the platinum ring (e.g., distilled water, acetone, and flaming)

Procedure:

  • Thoroughly clean the platinum ring. This is a critical step to ensure accurate measurements. The cleaning procedure typically involves rinsing with a solvent like acetone, followed by rinsing with high-purity water, and then flaming the ring to a red heat to burn off any organic contaminants.[5]

  • Pour the surfactant solution into the sample vessel.

  • Place the sample vessel on the tensiometer's platform.

  • Attach the clean platinum ring to the hook of the tensiometer's balance.

  • Raise the platform until the ring is fully submerged in the liquid.

  • Slowly lower the platform. A liquid lamella will form between the ring and the surface of the liquid.

  • Continue to lower the platform until the liquid film breaks. The tensiometer records the maximum force exerted on the ring just before the film detaches.

  • The surface tension is calculated from this maximum force, the radius of the ring, and a correction factor that accounts for the shape of the meniscus.[6]

  • To determine the surface tension at the CMC, this procedure is repeated for a series of surfactant concentrations, and the surface tension is plotted against the logarithm of the concentration. The surface tension will decrease with increasing concentration until it reaches a plateau at the CMC.[7]

Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the application of surfactants in drug development.

G cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Drug Poorly Soluble Drug Surfactant Surfactant Selection (this compound, Polysorbate 80, etc.) Drug->Surfactant Solubilization Preparation Preparation of Formulation (e.g., Nanoemulsion, Liposome) Surfactant->Preparation Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Preparation->Characterization Dissolution Dissolution & Drug Release Studies Characterization->Dissolution CellCulture Cell Culture Assays (Toxicity, Uptake) Dissolution->CellCulture Permeation Permeation Studies (e.g., Caco-2 monolayer) CellCulture->Permeation AnimalModel Animal Model Studies (Pharmacokinetics, Biodistribution) Permeation->AnimalModel Efficacy Efficacy & Toxicity Evaluation AnimalModel->Efficacy

Caption: Workflow for Characterizing Surfactant-Based Drug Delivery Systems.

G cluster_membrane Cell Membrane cluster_mechanisms Permeation Enhancement Mechanisms LipidBilayer Lipid Bilayer MembraneFluidization Increased Membrane Fluidity LipidBilayer->MembraneFluidization TightJunctions Tight Junctions TJDisruption Disruption of Tight Junctions TightJunctions->TJDisruption SurfactantMonomers Surfactant Monomers SurfactantMonomers->LipidBilayer Partitioning SurfactantMonomers->TightJunctions Interaction Drug Drug Molecule Transcellular Transcellular Pathway Drug->Transcellular Paracellular Paracellular Pathway Drug->Paracellular MembraneFluidization->Transcellular Facilitates TJDisruption->Paracellular Facilitates Intracellular Space Intracellular Space Transcellular->Intracellular Space Paracellular->Intracellular Space

Caption: Mechanism of Surfactant-Enhanced Drug Permeation Across Cell Membranes.

References

A Comparative Analysis of Nekal's Dispersing Capabilities for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the quantitative performance of Nekal and its alternatives, providing experimental data and standardized protocols for informed selection of dispersing agents in research and drug development.

This guide offers a comprehensive comparison of the dispersing capabilities of this compound, a brand of anionic surfactant, against common alternatives such as lignosulfonates and polyacrylates. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document serves as a valuable resource for researchers, scientists, and professionals in drug development seeking to optimize their formulations.

Quantitative Performance Comparison

The selection of an appropriate dispersing agent is critical for achieving stable and effective formulations. The following tables summarize the key performance indicators for this compound, lignosulfonates, and polyacrylates, compiled from various studies.

Dispersing AgentChemical ClassTypical Applications
This compound Anionic Surfactant (alkyl naphthalene sulfonate)Textiles, Pigments, Pesticides, Rubber
Lignosulfonates Anionic PolymerConcrete, Dyes, Pesticides, Ceramics
Polyacrylates Anionic PolymerPaints, Coatings, Paper, Ceramics
Performance MetricThis compound BXSodium LignosulfonateSodium Polyacrylate
Surface Tension Reduction Can significantly reduce the surface tension of water.[1]Lowers the interfacial tension between particles and the medium.[2]Effective in reducing surface tension.
Zeta Potential Imparts a negative charge to particles.Can impart a negative charge, leading to electrostatic repulsion.[3][4]Attaches to particles and gives them a negative charge to repel each other.
Particle Size Reduction Effective in reducing particle size of dyes and pigments.Efficient in dispersing fine coal particles and cement.[2]Leads to finer particles and improved stability in paints.
Wetting Time (Draves Test) Exhibits excellent penetration and wettability.[1]

Dispersing Mechanisms and Signaling Pathways

Dispersing agents primarily function through two mechanisms: electrostatic repulsion and steric hindrance. This compound, being an anionic surfactant, operates mainly through electrostatic stabilization.

cluster_0 Dispersion Process Agglomerated_Particles Agglomerated Particles Primary_Particles Stabilized Primary Particles Agglomerated_Particles->Primary_Particles Dispersion (Mechanical Energy) Dispersing_Agent Dispersing Agent (e.g., this compound) Dispersing_Agent->Primary_Particles Adsorption

Caption: Workflow of the dispersion process.

The dispersing agent adsorbs onto the surface of the particles, imparting a similar electrical charge (in this case, negative) to each particle. This results in electrostatic repulsion, preventing the particles from re-agglomerating.

Caption: Mechanism of electrostatic repulsion.

Lignosulfonates and polyacrylates, being polymeric dispersants, can also provide steric hindrance in addition to electrostatic repulsion. Their long molecular chains create a physical barrier around the particles, further preventing agglomeration.[3][5]

Experimental Protocols

To ensure a fair and accurate comparison of dispersing agents, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Particle Size Analysis

Objective: To determine the effectiveness of a dispersing agent in reducing the particle size of a solid suspended in a liquid.

Methodology:

  • Preparation of Suspension:

    • Weigh a specific amount of the solid powder (e.g., pigment, drug substance).

    • Prepare a solution of the dispersing agent at a predetermined concentration in a suitable liquid medium (e.g., deionized water).

    • Add the solid powder to the dispersant solution and mix thoroughly to create a slurry.

  • Dispersion:

    • Subject the slurry to a high-energy dispersion method, such as ultrasonication or high-shear mixing, for a defined period.

  • Measurement:

    • Use a particle size analyzer (e.g., laser diffraction or dynamic light scattering) to measure the particle size distribution of the suspension.

    • Record the mean particle size (e.g., D50) and the width of the distribution (e.g., span).

  • Comparison:

    • Repeat the experiment with different dispersing agents and a control (no dispersing agent).

    • Compare the resulting particle size distributions to evaluate the efficiency of each dispersant.

Start Start Prepare_Suspension Prepare Suspension (Solid + Dispersant Solution) Start->Prepare_Suspension Disperse Apply High-Energy Dispersion (e.g., Ultrasonication) Prepare_Suspension->Disperse Measure Measure Particle Size Distribution Disperse->Measure Analyze Analyze Data (Mean Size, Distribution) Measure->Analyze End End Analyze->End

Caption: Workflow for particle size analysis.

Zeta Potential Measurement

Objective: To assess the surface charge of particles in a suspension and evaluate the electrostatic stabilization provided by a dispersing agent.

Methodology:

  • Sample Preparation:

    • Prepare a dilute suspension of the solid particles in a solution of the dispersing agent, similar to the particle size analysis protocol.

  • Measurement:

    • Use a zeta potential analyzer to measure the electrophoretic mobility of the particles.

    • The instrument calculates the zeta potential from the mobility using the Helmholtz-Smoluchowski equation or a similar model.

  • Analysis:

    • A higher absolute value of the zeta potential (typically > ±30 mV) indicates greater electrostatic repulsion and a more stable dispersion.

    • Compare the zeta potential values obtained with different dispersing agents.

Wetting Power Assessment (Draves Test)

Objective: To determine the time it takes for a standardized cotton skein to sink in a solution of a wetting agent, providing a measure of its wetting efficiency.

Methodology:

  • Solution Preparation:

    • Prepare a solution of the dispersing agent at a specified concentration in distilled water.

  • Test Procedure:

    • A standard-sized cotton skein with a standard weight is held by a hook and anchor.

    • The assembly is dropped into a graduated cylinder containing the test solution.

    • A timer is started simultaneously.

    • The time taken for the skein to lose its buoyancy and sink is recorded.

  • Evaluation:

    • A shorter sinking time indicates a more effective wetting agent.

    • Compare the wetting times for different dispersing agents.

Conclusion

The choice of a dispersing agent significantly impacts the stability and performance of a formulation. This compound proves to be a potent dispersing agent, particularly in applications requiring significant surface tension reduction and efficient wetting. However, for systems that may benefit from both electrostatic and steric stabilization, polymeric dispersants like lignosulfonates and polyacrylates present viable alternatives. The quantitative data and standardized protocols provided in this guide are intended to empower researchers and formulation scientists to make data-driven decisions in selecting the most appropriate dispersing agent for their specific needs, ultimately leading to the development of more robust and effective products.

References

Safety Operating Guide

Navigating the Disposal of "Nekal": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical substances is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the specific procedures for a substance labeled "Nekal" requires careful identification of the product in use, as the name may refer to different materials with varying hazard profiles. This guide provides essential safety and logistical information to ensure the safe and compliant disposal of "this compound" products.

It is imperative to first identify the specific "this compound" product you are handling. The term can refer to a nickel-containing product, which is hazardous, or to adhesive products that may not be hazardous under normal conditions. Consult your Safety Data Sheet (SDS) for the specific CAS number and product details.

Disposal Procedures for Nickel-Containing "Nikal®"

For products identified as "NIKAL®," a mixture containing nickel powder, strict disposal protocols must be followed due to its classification as a hazardous substance. This product is suspected of causing cancer, may cause an allergic skin reaction, and can cause damage to organs through prolonged or repeated exposure.

Key Disposal Steps:

  • Waste Identification: Classify waste containing "NIKAL®" as hazardous waste.

  • Containerization: Use designated, properly labeled, and sealed containers for hazardous waste collection.

  • Regulatory Compliance: Dispose of the contents and container at a hazardous or special waste collection point, in accordance with local, regional, national, and international regulations[1].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, clothing, eye, and face protection, when handling this waste[1].

  • Avoid Contamination: Prevent the release of dust and avoid breathing in any fumes, mists, or vapors during handling and disposal[1]. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse[1].

Product Identification and Safety Data

To assist in identifying the correct "this compound" substance, the following table summarizes the different products found under similar names.

Product Name/IdentifierCAS NumberKey CharacteristicsHazard Classification
NIKAL® Mixture (contains Nickel, CAS 7440-02-0)Nickel powder mixtureMay cause an allergic skin reaction, Suspected of causing cancer, Causes damage to organs through prolonged or repeated exposure[1].
This compound 12653-75-7Chemical compoundGeneral hazards: Avoid contact with skin and eyes, avoid dust formation[2].
NECAL Corporation Adhesive Coated Products Not applicableAdhesive coated productsNot subject to SDS requirements under OSHA Hazard Communication Standard; not expected to present health and safety hazards under normal use[3].

Experimental Protocols Cited

The disposal procedures outlined are based on safety data sheets and do not involve experimental protocols. The primary directive is adherence to regulatory guidelines for hazardous waste disposal.

Logical Workflow for "Nikal®" Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of hazardous, nickel-containing "Nikal®".

Nekal_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Containment cluster_disposal Disposal start Identify Waste as 'NIKAL®' (Hazardous) ppe Wear Appropriate PPE (Gloves, Goggles, etc.) start->ppe container Use Designated, Labeled Hazardous Waste Container ppe->container seal Securely Seal Container container->seal storage Store in a Designated Hazardous Waste Area seal->storage collection Arrange for Pickup by a Certified Hazardous Waste Carrier storage->collection documentation Complete all Necessary Waste Manifests collection->documentation end Final Disposal at a Licensed Facility documentation->end

"Nikal®" Disposal Workflow

Disclaimer: This information is intended as a guide. Always refer to the specific Safety Data Sheet (SDS) for your product and follow all applicable federal, state, and local regulations for hazardous waste disposal. If you are unsure about the identity of your substance, contact your institution's Environmental Health and Safety (EHS) department for guidance.

References

Essential Safety and Handling of Nekal (Sodium Butyl Naphthalene Sulfonate)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of Nekal, a trade name for sodium butyl naphthalene sulfonate. The following procedures are designed to ensure the safety of all personnel working with this chemical.

Quantitative Safety Data

The following table summarizes the key safety and physical properties of this compound.

PropertyValueSource
Chemical Name Sodium butyl naphthalene sulfonate[1]
CAS Number 25638-17-9, 12653-75-7[1][2]
Molecular Formula C₁₄H₁₅NaO₃S[3]
Appearance Light white powder[1]
Hazards Causes skin irritation. Causes serious eye irritation. Harmful if swallowed. May cause an allergic skin reaction. Suspected of causing cancer. Causes damage to organs through prolonged or repeated exposure if inhaled.[4][5][6][7]

Experimental and Handling Protocols

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure to this compound. The following equipment is mandatory when handling this substance.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.[4][8]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[4]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[9]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[4]

Handling and Storage Procedures

Adherence to proper handling and storage procedures is crucial for maintaining a safe laboratory environment.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoiding Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust.[5]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is handled or stored.[4][5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong acids and combustible materials.[10]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.

  • Waste Collection: Collect all this compound waste, including contaminated PPE, in a designated and properly labeled hazardous waste container.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[4][5]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation or a rash occurs, seek medical attention.[5][6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

  • Spill: For small spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For large spills, evacuate the area and contact environmental health and safety personnel.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

Nekal_Handling_Workflow start Start: Prepare for Handling ppe 1. Don Personal Protective Equipment (PPE) start->ppe handling 2. Handle this compound in a Ventilated Area ppe->handling storage 3. Store Properly in a Sealed Container handling->storage After Use disposal_prep 4. Prepare Waste for Disposal handling->disposal_prep Generate Waste storage->handling For Subsequent Use decontamination 5. Decontaminate Work Area and Remove PPE disposal_prep->decontamination end End: Handling Complete decontamination->end

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.